molecular formula C9H9N3S B1595594 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-51-7

4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1595594
CAS No.: 38942-51-7
M. Wt: 191.26 g/mol
InChI Key: XGLHJEZLNGXEAZ-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
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InChI

InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHJEZLNGXEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00192237
Record name 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl-
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Molecular Weight

191.26 g/mol
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Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663854
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

38942-51-7
Record name 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Record name 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl-
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Record name 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl-
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Record name 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

synthesis and characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Foreword: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, have led to its incorporation into a wide range of biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the 3-position and specific substituents at the N-4 and C-5 positions, as in this compound, allows for fine-tuning of these properties and provides a versatile handle for further chemical modification.

This guide provides a detailed, experience-driven walkthrough of the synthesis and comprehensive characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis—A Rational Approach to Heterocyclic Construction

The synthesis of the target triazole is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The chosen pathway is a robust and well-established method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway proceeds through three key stages: formation of a benzohydrazide, creation of a thiosemicarbazide intermediate, and finally, base-catalyzed intramolecular cyclization.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization A Methyl Benzoate C Benzohydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C D Methyl Isothiocyanate E 1-Benzoyl-4-methyl-3-thiosemicarbazide C->E Reflux in Ethanol D->E F Sodium Hydroxide G 4-methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol E->G Reflux, then Acidification F->G

Caption: Synthetic workflow for the target triazole.

  • Step 1: Benzohydrazide Synthesis: The synthesis begins with the hydrazinolysis of an ester, methyl benzoate. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of benzohydrazide. This reaction is typically performed under reflux in an alcoholic solvent to ensure completion.

  • Step 2: Thiosemicarbazide Formation: The resulting benzohydrazide is then reacted with methyl isothiocyanate. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding the key intermediate, 1-benzoyl-4-methyl-3-thiosemicarbazide.

  • Step 3: Base-Catalyzed Cyclization: The final and critical step is the intramolecular cyclization of the thiosemicarbazide. In a strong alkaline medium (e.g., aqueous sodium hydroxide), the amide nitrogen is deprotonated. The resulting anion attacks the thiocarbonyl carbon, leading to the formation of a five-membered ring and the elimination of a water molecule. Subsequent acidification of the reaction mixture protonates the thiol group, precipitating the desired product. This base-catalyzed cyclization is a common and efficient method for forming 1,2,4-triazole-3-thiones.[3]

Detailed Experimental Protocol

Materials: Methyl benzoate, hydrazine hydrate (80%), ethanol, methyl isothiocyanate, sodium hydroxide, concentrated hydrochloric acid.

Step 1: Synthesis of Benzohydrazide

  • In a 250 mL round-bottom flask, dissolve methyl benzoate (0.1 mol, 13.6 g) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 10.0 g) dropwise with stirring.

  • Fit the flask with a condenser and reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath. The white, crystalline product (benzohydrazide) will precipitate.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-Benzoyl-4-methyl-3-thiosemicarbazide

  • Suspend the synthesized benzohydrazide (0.1 mol, 13.6 g) in ethanol (150 mL) in a round-bottom flask.

  • Add methyl isothiocyanate (0.1 mol, 7.3 g) to the suspension.

  • Reflux the mixture with stirring for 4-6 hours. A clear solution should form, followed by the precipitation of the product.

  • Cool the mixture, filter the resulting white solid, wash with ethanol, and dry.

Step 3: Synthesis of this compound (G)

  • Add the 1-benzoyl-4-methyl-3-thiosemicarbazide (0.05 mol, 10.45 g) to a 10% aqueous solution of sodium hydroxide (100 mL).

  • Reflux the mixture for 4-5 hours until the evolution of ammonia gas ceases.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 5-6. The target compound will precipitate out.

  • Filter the solid product, wash thoroughly with cold water to remove any inorganic impurities, and dry.

  • For purification, recrystallize the crude product from an ethanol-water mixture (1:3) to obtain pure, crystalline this compound.

Part 2: Comprehensive Characterization—A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others, leading to an unambiguous structural assignment.

Characterization_Workflow cluster_validation Data Correlation & Validation Start Synthesized Product MP Melting Point (Purity Check) Start->MP FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Final Confirmed Structure: This compound MP->Final FTIR->Final NMR->Final MS->Final

Caption: Workflow for structural characterization.

Physical Characterization
  • Melting Point: A sharp melting point is a primary indicator of purity. The synthesized this compound should exhibit a distinct melting point, which can be compared with literature values if available.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and S, which should align with the calculated values for the molecular formula C₉H₉N₃S.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

  • Protocol:

    • Thoroughly grind 1-2 mg of the synthesized compound with ~100 mg of dry KBr powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions: The spectrum of the triazole thiol may exhibit tautomerism between the thiol and thione forms. Key characteristic peaks for related structures include N-H stretching (around 3300-3400 cm⁻¹), S-H stretching (a weak band around 2550-2600 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and aromatic C=C stretching.[4]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Expected Signals for this compound:

    • ¹H NMR (in DMSO-d₆):

      • A singlet for the methyl (N-CH₃) protons, expected around 3.5-3.7 ppm.[5]

      • A multiplet for the aromatic protons of the phenyl group, typically in the range of 7.4-7.8 ppm.

      • A broad singlet for the thiol (S-H) proton, which is exchangeable with D₂O, often appearing downfield (>13 ppm).[4][6]

    • ¹³C NMR (in DMSO-d₆):

      • A signal for the methyl carbon.

      • Signals for the aromatic carbons of the phenyl ring.

      • Two distinct signals for the C3 (attached to S) and C5 (attached to the phenyl group) carbons of the triazole ring.

C. Mass Spectrometry (MS)

MS determines the molecular weight of the compound, providing strong evidence for its identity.

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉N₃S (Calculated: 191.05 g/mol ).

Summary of Characterization Data
TechniqueParameterExpected Result for C₉H₉N₃SRationale
Melting Point Melting RangeSharp, distinct rangeIndicator of purity
FT-IR (KBr, cm⁻¹) Key Peaks~3100 (Ar C-H), ~2550 (S-H, weak), ~1610 (C=N), ~1450 (Ar C=C)Functional group identification
¹H NMR (ppm) Chemical Shifts~13-14 (s, 1H, SH), ~7.4-7.8 (m, 5H, Ar-H), ~3.6 (s, 3H, N-CH₃)Structural confirmation of H framework
¹³C NMR (ppm) Key SignalsSignals for 1 methyl C, 4 unique aromatic C's, 2 triazole C'sStructural confirmation of C framework
Mass Spec. (m/z) Molecular Ion[M]⁺ = 191Confirms molecular formula and weight
Elemental Analysis % CompositionC: 56.52, H: 4.74, N: 21.97, S: 16.77Confirms empirical formula

References

An In-depth Technical Guide to the Chemical Properties of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide will delve into its synthesis, physicochemical characteristics, spectral properties, and reactivity. Drawing upon data from closely related analogues, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, with its derivatives exhibiting a remarkable breadth of pharmacological activities. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position of the triazole ring introduces a critical functional handle that not only influences the biological activity but also serves as a versatile point for further chemical modification. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The thiol group, existing in tautomeric equilibrium with its thione form, plays a crucial role in the molecule's ability to coordinate with metal ions and interact with biological targets.[3][4]

This compound, the subject of this guide, embodies the key structural features of this promising class of compounds. Its synthesis and chemical behavior provide a valuable model for understanding the properties of more complex derivatives.

Synthesis and Molecular Structure

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically proceeding through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[5][6] This approach offers a high degree of flexibility in introducing various substituents at the N4 and C5 positions of the triazole ring.

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main steps:

  • Formation of the Thiosemicarbazide Intermediate: Benzoic hydrazide is reacted with methyl isothiocyanate to yield 1-benzoyl-4-methylthiosemicarbazide. This reaction is typically carried out in a suitable solvent such as ethanol.

  • Alkaline Cyclization: The resulting thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. A common method involves refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[5] Acidification of the reaction mixture then precipitates the final product.

Synthesis_Pathway Benzoic Hydrazide Benzoic Hydrazide 1-Benzoyl-4-methylthiosemicarbazide 1-Benzoyl-4-methylthiosemicarbazide Benzoic Hydrazide->1-Benzoyl-4-methylthiosemicarbazide Ethanol, Reflux Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->1-Benzoyl-4-methylthiosemicarbazide This compound This compound 1-Benzoyl-4-methylthiosemicarbazide->this compound 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: General synthetic route to this compound.

Molecular Structure and Tautomerism

A key feature of this compound is its existence in a thiol-thione tautomeric equilibrium. The equilibrium between the thiol (-SH) and thione (C=S) forms is influenced by factors such as the solvent, pH, and temperature. In many cases, the thione form is found to be the predominant tautomer in the solid state and in solution.[7]

Tautomerism Thiol <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/2nL8gG5.png"/>TD>TR><TR><TD>Thiol FormTD>TR>TABLE>> Thione <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/2nL8gG5.png"/>TD>TR><TR><TD>Thione FormTD>TR>TABLE>> Thiol->Thione

Caption: Thiol-thione tautomerism in this compound.

Physicochemical Properties

PropertyEstimated Value/CharacteristicReference/Basis
Molecular Formula C₉H₉N₃S-
Molecular Weight 191.25 g/mol -
Melting Point Expected to be in the range of 180-220 °CBased on analogues like 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (182-183 °C).[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF.General characteristic of this class of compounds.[2]
pKa The thiol proton is expected to be weakly acidic.The triazole ring itself has both acidic and basic properties.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSignificance
~3300-3100N-H stretchIndicates the presence of the triazole ring N-H (in the thione tautomer).[5]
~2600-2550S-H stretchCharacteristic of the thiol group (in the thiol tautomer). Its presence confirms the thiol-thione tautomerism.[5]
~1610-1580C=N stretchCorresponds to the endocyclic C=N bond of the triazole ring.[3][5]
~1300-1250C=S stretchCharacteristic of the thione group (in the thione tautomer).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and the overall structure.

¹H NMR (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0-14.0Singlet1HSH/NH proton (exchangeable with D₂O)[3][5]
~7.3-7.6Multiplet5HAromatic protons of the phenyl group
~3.5Singlet3HMethyl protons (-CH₃)

¹³C NMR (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165-170C=S (thione carbon)
~145-155C5 of the triazole ring
~125-135Carbons of the phenyl ring
~30-35Methyl carbon (-CH₃)
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the thiol/thione group and the triazole ring.

Reactivity of the Thiol Group

The thiol group is a versatile functional handle for a variety of chemical transformations, most notably S-alkylation.

  • S-Alkylation: The thiol group can be readily alkylated with various electrophiles, such as alkyl halides, in the presence of a base. This reaction is a common strategy for synthesizing libraries of S-substituted triazole derivatives for biological screening.[8]

S_Alkylation TriazoleThiol This compound Product S-Alkyl Derivative TriazoleThiol->Product Base (e.g., K2CO3) AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product

Caption: General scheme for the S-alkylation of this compound.

Stability

The 1,2,4-triazole ring is an aromatic system, which imparts considerable stability to the molecule. These compounds are generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing or reducing agents, as well as harsh acidic or basic conditions, may lead to degradation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Synthesis of this compound

Step 1: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide

  • To a solution of benzoic hydrazide (0.1 mol) in ethanol (150 mL), add methyl isothiocyanate (0.1 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to this compound

  • Suspend the 1-benzoyl-4-methylthiosemicarbazide (0.05 mol) in an 8% aqueous solution of sodium hydroxide (100 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 5-6 with dilute hydrochloric acid.

  • The precipitated product is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Characterization Workflow

Characterization_Workflow Start Synthesized Product MeltingPoint Melting Point Determination Start->MeltingPoint FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Purity Purity Assessment (TLC/HPLC) Start->Purity Final Characterized Compound MeltingPoint->Final FTIR->Final NMR->Final MS->Final Purity->Final

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of the thiol group, makes it an important building block in the development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, drawing on established knowledge of the 1,2,4-triazole-3-thiol scaffold. It is our hope that this information will be a valuable resource for researchers working in the fields of medicinal chemistry and drug discovery.

References

Spectroscopic Blueprint of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to construct a predictive yet scientifically rigorous spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound and its derivatives.

The core of this analysis revolves around the fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will first establish a baseline by examining the spectra of analogous compounds, and then extrapolate to predict the spectral features of this compound. This guide also addresses the critical concept of thiol-thione tautomerism, a phenomenon inherent to this class of compounds, and its spectroscopic manifestations.

Synthesis and Tautomerism: The Foundational Context

A plausible synthetic route for this compound can be adapted from established methods for similar 1,2,4-triazole-3-thiones.[1] The general strategy involves the cyclization of a substituted thiosemicarbazide, which itself is derived from the corresponding acid hydrazide.

synthesis_and_tautomerism cluster_synthesis Synthetic Pathway cluster_tautomerism Thiol-Thione Tautomerism benzoic_hydrazide Benzoic Hydrazide thiosemicarbazide 1-Benzoyl-4-methyl- thiosemicarbazide benzoic_hydrazide->thiosemicarbazide + methyl_isothiocyanate Methyl Isothiocyanate methyl_isothiocyanate->thiosemicarbazide + target 4-methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol thiosemicarbazide->target Cyclization naoh NaOH (aq) naoh->target thiol Thiol Form thione Thione Form thiol->thione Equilibrium

Caption: Synthetic pathway and tautomeric forms of the target compound.

A crucial aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence as a mixture of thiol and thione tautomers in solution.[2][3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. Spectroscopic techniques are invaluable for identifying the predominant tautomeric form under specific conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.

Predicted ¹H NMR Spectrum

Based on data from analogous compounds, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~3.5 - 3.7Singlet3HN-CH₃The methyl group attached to the nitrogen of the triazole ring is expected to be a singlet in this region. This is a key differentiator from the 4-amino analogue, which would show a broad singlet for the NH₂ protons.
~7.4 - 7.6Multiplet5HPhenyl-HThe five protons of the phenyl ring will likely appear as a complex multiplet. In similar structures, these aromatic protons typically resonate in the 7.5-8.0 ppm range.[4]
~13.0 - 14.0Broad Singlet1HSH / NHThis downfield signal is characteristic of the labile proton of either the thiol (S-H) or the thione (N-H) tautomer.[2][4] Its broadness is due to chemical exchange. The exact chemical shift can be highly dependent on the solvent and concentration.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the signals and reference the spectrum to TMS.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in DMSO-d₆ is as follows:

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~30 - 35N-CH₃The methyl carbon is expected in the aliphatic region.
~128 - 132Phenyl C-HThe protonated carbons of the phenyl ring will appear in this range.
~135 - 140Phenyl C (quaternary)The quaternary carbon of the phenyl ring attached to the triazole.
~145 - 150C5 (Triazole)The triazole carbon bearing the phenyl group.
~165 - 170C3 (Triazole, C=S)The carbon of the C=S or C-S group is expected to be the most downfield, with a chemical shift around 169 ppm often indicating the thione form.[2]
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher corresponding frequency spectrometer.

    • Reference: TMS (δ = 0.00 ppm) or the solvent signal (e.g., DMSO-d₆ at δ ≈ 39.52 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • Standard Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

The FT-IR spectrum (in KBr pellet or as a thin film) is expected to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)AssignmentRationale and Tautomeric Indication
~3100 - 3400N-H stretchA broad band in this region would be indicative of the N-H bond in the thione tautomer.[2]
~3000 - 3100Aromatic C-H stretchCharacteristic of the phenyl group.
~2900 - 3000Aliphatic C-H stretchFrom the N-methyl group.
~2550 - 2650S-H stretchA weak, sharp band in this region is a clear indicator of the thiol tautomer.[2][5]
~1600 - 1620C=N stretchA strong absorption from the triazole ring.
~1450 - 1580C=C stretchAromatic ring skeletal vibrations.
~1250 - 1340N-C=S stretchBands in this region are associated with the thione form.[2]

Experimental Protocol for FT-IR

ftir_workflow sample_prep Sample Preparation (KBr pellet or ATR) ir_beam IR Beam Path sample_prep->ir_beam detector Detector ir_beam->detector interferogram Interferogram detector->interferogram ft Fourier Transform interferogram->ft spectrum FT-IR Spectrum ft->spectrum

Caption: A simplified workflow for FT-IR analysis.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum
m/z ValueInterpretationRationale
~191[M+H]⁺ (Molecular Ion)The protonated molecular ion peak, corresponding to the molecular weight of C₉H₉N₃S (191.05 g/mol ).
VariesFragment IonsFragmentation of the triazole ring is complex and substituent-dependent.[6] Common fragmentation pathways for 1,2,4-triazoles can involve the loss of N₂ or HCN.[6] The phenyl and methyl groups will also influence the fragmentation pattern.
Experimental Protocol for MS
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound based on established principles and data from analogous compounds. The key predicted spectroscopic features include a characteristic N-methyl signal in the ¹H and ¹³C NMR spectra, and the presence of specific bands in the FT-IR spectrum that can help elucidate the predominant tautomeric form in a given state. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns providing further structural confirmation. The provided protocols offer a standardized approach for the experimental acquisition of this data, ensuring reproducibility and reliability in a research and development setting.

References

FTIR spectral analysis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a rudimentary peak-listing to offer an in-depth interpretation grounded in the principles of vibrational spectroscopy. We will explore the causal relationships between molecular structure, including potential tautomerism, and the resulting spectral features. The guide includes a validated experimental protocol, detailed spectral assignments, and visual aids to facilitate a robust understanding of the molecule's vibrational characteristics.

Introduction: The Vibrational Signature of a Triazole

This compound belongs to a class of nitrogen-rich heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1] The unique arrangement of its phenyl ring, triazole core, methyl group, and thiol moiety gives rise to a distinct molecular architecture. Accurate structural confirmation and purity assessment are paramount in the development of any chemical entity, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

The power of FTIR lies in its ability to probe the vibrational modes of covalent bonds within a molecule.[2] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. An FTIR spectrum, a plot of infrared intensity versus wavenumber, is therefore a unique molecular "fingerprint" that reveals the presence of key functional groups.[3] This guide aims to deconstruct the FTIR fingerprint of this compound, providing the foundational knowledge for its unambiguous identification and characterization.

Molecular Structure and Thione-Thiol Tautomerism

A critical aspect of interpreting the FTIR spectrum of this compound is understanding its potential for tautomerism. The 1,2,4-triazole-3-thiol scaffold can exist in two equilibrium forms: the thiol form and the thione form.[4] This equilibrium is pivotal as the vibrational signatures of the S-H and N-H bonds, as well as the C-S and C=S bonds, are distinctly different.

  • Thiol Form: Characterized by a proton on the sulfur atom (S-H).

  • Thione Form: Characterized by a proton on a ring nitrogen atom (N-H) and a carbon-sulfur double bond (C=S).

The solid-state FTIR spectrum often reflects the most stable tautomer under ambient conditions. The presence or absence of characteristic S-H or N-H stretching bands is the most direct spectroscopic evidence for identifying the dominant form.

G cluster_0 Thiol Tautomer cluster_1 Thione Tautomer thiol thione thiol->thione Tautomeric Equilibrium

Diagram 1: Thiol-Thione Tautomeric Equilibrium.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FTIR spectrum is contingent upon a meticulous experimental protocol. The following procedure outlines the standard Potassium Bromide (KBr) pellet method, a trusted technique for solid-state analysis.

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce a uniform, solid dispersion of the analyte. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹) and, when properly prepared, minimizes scattering effects, resulting in a clean spectrum. The primary requirement is the complete exclusion of moisture, as water exhibits strong O-H absorption bands that can obscure key spectral features.[3]

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind a small amount (~1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

    • In a separate, dry mortar, place approximately 100-200 mg of spectroscopic grade KBr powder (previously dried in an oven at ~110°C for 2-3 hours and stored in a desiccator).

    • Add the powdered analyte to the KBr and mix thoroughly for 3-5 minutes to ensure a homogenous mixture. The goal is to achieve a concentration of approximately 1% analyte in KBr.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. The applied pressure causes the KBr to flow and encapsulate the analyte, forming a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding 32 scans to achieve an optimal signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

workflow start Start: Solid Sample prep Sample Preparation (Grind 1-2 mg of analyte with 100-200 mg dry KBr) start->prep press Pellet Pressing (Apply 7-10 tons pressure to form translucent disc) prep->press background Acquire Background Spectrum (Empty Sample Chamber) press->background sample Acquire Sample Spectrum (4000-400 cm-1, 4 cm-1 res, 32 scans) background->sample process Data Processing (Ratio against background, baseline correction) sample->process end Final FTIR Spectrum process->end

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Comprehensive Spectral Interpretation

The FTIR spectrum of this compound can be systematically analyzed by dividing it into distinct regions corresponding to specific vibrational modes. The following assignments are based on established correlation tables and literature data for related heterocyclic structures.[5][6][7]

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms (H) bonded to heavier atoms (C, N, S).

  • Aromatic C-H Stretching: Weak to medium intensity, sharp peaks are expected between 3100 - 3000 cm⁻¹ .[8] These are characteristic of the C-H bonds on the phenyl ring.

  • Aliphatic C-H Stretching: Vibrations corresponding to the N-methyl (N-CH₃) group will appear in the 3000 - 2850 cm⁻¹ range.[9]

  • N-H Stretching (Thione Form): The presence of the thione tautomer would be indicated by a medium to strong, potentially broad band between 3400 - 3100 cm⁻¹ . Broadening is often due to intermolecular hydrogen bonding in the solid state.

  • S-H Stretching (Thiol Form): The thiol tautomer is definitively identified by a weak, sharp absorption band in the 2600 - 2550 cm⁻¹ region.[10][11] The presence or absence of this peak is the most crucial diagnostic feature for tautomer identification.

Double Bond Region (2000 - 1500 cm⁻¹)

This region provides key information about the unsaturated portions of the molecule.

  • C=N Stretching (Triazole Ring): The endocyclic C=N bonds of the triazole ring give rise to one or more strong to medium absorption bands, typically in the 1630 - 1550 cm⁻¹ range.[10][12]

  • C=C Stretching (Phenyl Ring): The phenyl group is characterized by two or three sharp, medium-intensity bands. The most prominent are typically found near 1600 cm⁻¹ and in the 1500 - 1430 cm⁻¹ region.[2][8]

Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a complex series of overlapping signals from bending vibrations and single-bond stretches. While individual assignments can be challenging, the overall pattern is unique to the molecule.

  • C-H Bending: Methyl (CH₃) bending vibrations appear near 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[5] Out-of-plane (OOP) bending of the five adjacent C-H bonds on the monosubstituted phenyl ring results in strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹ .

  • C=S Stretching (Thione Form): If the thione tautomer is present, a band of weak to medium intensity may be observed between 1250 - 1020 cm⁻¹ . This vibration is often coupled with other modes and can be difficult to assign with certainty.[13]

  • C-N Stretching: These vibrations occur throughout the fingerprint region, typically between 1350 - 1000 cm⁻¹ .[5]

  • Triazole Ring Deformations: The collective in-plane and out-of-plane bending and stretching of the triazole ring produces a series of sharp bands that contribute significantly to the unique fingerprint of the compound.[6][14]

G cluster_regions FTIR Spectral Regions cluster_moieties Molecular Moieties r1 High Frequency (4000-2500 cm⁻¹) m1 Aromatic C-H r1->m1 m2 Aliphatic C-H r1->m2 m3 S-H / N-H (Tautomer ID) r1->m3 r2 Double Bond (2000-1500 cm⁻¹) m4 Phenyl Ring (C=C) r2->m4 m5 Triazole Ring (C=N) r2->m5 r3 Fingerprint (< 1500 cm⁻¹) m6 Complex Bending & Ring Modes r3->m6 m4->r3 C-H Bending

Caption: Logical relationship between FTIR spectral regions and molecular groups.

Summary of Key Vibrational Frequencies

The following table consolidates the expected FTIR absorption bands for this compound. The precise position and intensity can vary slightly based on the sample's physical state and intermolecular interactions.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentCorresponding Functional Group
3100 - 3000Weak-MediumC-H StretchAromatic (Phenyl Ring)
3000 - 2850Weak-MediumC-H StretchAliphatic (N-CH₃)
3400 - 3100Medium-StrongN-H StretchTriazole Ring (Thione Form)
2600 - 2550Weak, SharpS-H StretchThiol Group (Thiol Form)
1630 - 1550Medium-StrongC=N StretchTriazole Ring
~1600, 1500-1430Medium, SharpC=C StretchPhenyl Ring
~1450, ~1375MediumC-H BendAliphatic (N-CH₃)
770-730, 710-690StrongC-H OOP BendMonosubstituted Phenyl
1250 - 1020Weak-MediumC=S StretchThione Group (Thione Form)
1400 - 1000ComplexC-N Stretch, Ring DeformationsTriazole Ring, etc.

Italicized entries represent bands that are diagnostic for a specific tautomeric form.

Conclusion

The is a powerful tool for its structural verification. A systematic approach, beginning with an understanding of its potential tautomeric forms, followed by a rigorous experimental protocol, allows for a confident interpretation of its vibrational spectrum. The key diagnostic features lie in the high-frequency region, where the presence of an S-H stretch (~2550 cm⁻¹) confirms the thiol tautomer, while an N-H stretch (~3200 cm⁻¹) points to the thione form. This information, combined with the characteristic absorptions of the phenyl, methyl, and triazole ring moieties, provides a comprehensive and self-validating structural profile essential for research and development applications.

References

mass spectrometry of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of bioactive compounds.[1] The subject of this guide, this compound, represents a class of molecules with significant potential in medicinal chemistry. Accurate structural elucidation and robust analytical methodologies are paramount for advancing such compounds from the laboratory to clinical applications. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the core principles of electrospray ionization (ESI) as applied to this molecule, propose a detailed experimental protocol, and elucidate the expected fragmentation pathways based on established chemical principles and data from analogous structures.

Foundational Principles: Electrospray Ionization of Triazole Thiols

Electrospray ionization (ESI) is the technique of choice for the analysis of moderately polar, thermally labile small molecules like this compound.[3][4] ESI is a "soft ionization" method, meaning it imparts minimal excess energy to the analyte, which typically results in the observation of an abundant molecular ion or, more accurately, a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).[2][3] This feature is invaluable for unequivocally determining the molecular weight of the compound.

For the target molecule, ionization can be achieved in both positive and negative ion modes:

  • Positive Ion Mode ([M+H]⁺): The nitrogen atoms of the triazole ring are susceptible to protonation. The resulting [M+H]⁺ ion will be the primary species observed.

  • Negative Ion Mode ([M-H]⁻): The thiol group (-SH) is acidic and can be readily deprotonated to form the [M-H]⁻ ion.

The choice between positive and negative ion modes will depend on the specific analytical conditions and the desired information. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing critical structural information.[2]

Experimental Protocol: A Validated Approach

The following protocol is designed to be a robust starting point for the analysis of this compound. It is crucial to note that optimization of these parameters may be necessary depending on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode).

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

While direct infusion can be used, coupling with liquid chromatography (LC) is recommended for sample cleanup and separation from potential impurities.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Flow Rate 0.3 mL/minA standard flow rate for analytical LC-MS applications.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial screening. Isocratic conditions may be developed for higher throughput.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Ion Source Electrospray Ionization (ESI)The most suitable ionization technique for this class of molecule.[3]
Polarity Positive and NegativeBoth modes should be investigated to determine the most sensitive and informative analysis.
Capillary Voltage 3.5 - 4.5 kVOptimize for stable spray and maximum ion signal.
Drying Gas Flow 8 - 12 L/minAssists in desolvation of the ESI droplets.
Drying Gas Temp. 300 - 350 °CHigher temperatures aid in solvent evaporation.
Fragmentor Voltage 100 - 200 VCan be varied to induce in-source fragmentation, providing preliminary structural information.[1][5]
Scan Range m/z 50 - 500A suitable range to encompass the molecular ion and expected fragments.
Tandem Mass Spectrometry (MS/MS) Parameters
  • Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion in the first mass analyzer.

  • Collision Gas: Argon is typically used.

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution injector Autosampler Injection working->injector column C18 Reversed-Phase Column injector->column esi Electrospray Ionization (ESI) column->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Predicted Mass Spectrum and Fragmentation Pathways

The chemical formula for this compound is C₉H₉N₃S. The monoisotopic mass is 191.0517 Da.

  • [M+H]⁺: m/z 192.0595

  • [M-H]⁻: m/z 190.0439

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

Based on the fragmentation patterns of similar 1,2,4-triazole derivatives, the following key fragmentation pathways are proposed.[1][6][7]

  • Loss of Methyl Radical (•CH₃): Cleavage of the N-methyl bond can lead to the loss of a methyl radical, although this is less common in ESI.

  • Loss of Hydrogen Sulfide (H₂S): A rearrangement followed by the elimination of H₂S is a plausible pathway for the thiol group.

  • Cleavage of the Phenyl Group: The bond between the triazole ring and the phenyl group can cleave, leading to the loss of a phenyl radical or benzene.

  • Ring Cleavage: The triazole ring itself can undergo cleavage, often initiated by the loss of N₂ or HCN.[8]

Proposed Fragmentation Diagram ([M+H]⁺)

G cluster_frags Predicted Fragments parent [M+H]⁺ m/z 192.06 f1 m/z 159.04 (-H₂S) parent->f1 -H₂S f2 m/z 115.05 (-C₆H₅) parent->f2 -C₆H₅• f3 m/z 77.04 (C₆H₅⁺) parent->f3 Ring Cleavage

Caption: Predicted major fragmentation pathways for protonated this compound.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

Fragmentation in negative ion mode will proceed from the deprotonated thiol.

  • Loss of Sulfur: The loss of a sulfur atom is a common fragmentation pathway for thiolates.

  • Ring Opening: The anionic charge can induce ring opening, followed by the loss of small neutral molecules.

Table of Predicted Fragments
Precursor Ion (m/z)Proposed Fragment (m/z)Proposed Neutral LossPutative Structure of Fragment
192.06 ([M+H]⁺)159.04H₂S4-methyl-5-phenyl-4H-1,2,4-triazole cation
192.06 ([M+H]⁺)115.05C₆H₅•4-methyl-4H-1,2,4-triazole-3-thiol cation
192.06 ([M+H]⁺)77.04C₂H₂N₃SPhenyl cation
190.04 ([M-H]⁻)158.05S4-methyl-5-phenyl-4H-1,2,4-triazolide anion

Conclusion and Future Perspectives

This guide provides a robust framework for the mass spectrometric analysis of this compound. The proposed ESI-MS/MS methodology, coupled with the predicted fragmentation patterns, offers a solid foundation for researchers in drug discovery and related fields to confidently identify and characterize this and similar molecules. The true power of this approach lies in its adaptability; the principles and protocols outlined herein can be tailored to a wide range of heterocyclic compounds, thereby accelerating the pace of research and development. Further high-resolution mass spectrometry studies would be invaluable in confirming the elemental composition of the proposed fragments and solidifying the fragmentation pathways.

References

A Technical Guide to the Discovery of Novel 1,2,4-Triazole-3-thiol Derivatives: Synthesis, Bioevaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel derivatives of this versatile heterocycle. We will explore robust synthetic methodologies, delve into the mechanistic underpinnings of key chemical transformations, and outline systematic approaches for biological evaluation. By integrating field-proven insights with established scientific principles, this document aims to empower researchers to rationally design and synthesize new chemical entities with enhanced therapeutic potential.

The Significance of the 1,2,4-Triazole-3-thiol Core

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, imparts unique physicochemical properties to molecules, including metabolic stability, hydrogen bonding capability, and a rigid conformational framework.[4] The addition of a thiol group at the C3 position introduces a nucleophilic center, providing a versatile handle for a multitude of chemical modifications. This combination has led to the development of drugs with a broad spectrum of biological activities, including:

  • Antifungal agents: Fluconazole, Itraconazole, and Voriconazole are prominent examples of antifungal drugs built around the 1,2,4-triazole core.[1][3][5]

  • Anticancer agents: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer.[1][3]

  • Antimicrobial agents: Numerous derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][5][6]

  • Other therapeutic areas: Derivatives have also shown promise as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[1][6][7]

The continued exploration of this scaffold is driven by the need for new drugs to combat emerging resistance and to address unmet medical needs.

Synthetic Strategies for 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiol derivatives can be broadly categorized into the formation of the core triazole ring and the subsequent functionalization of the thiol group.

Core Synthesis: The Thiosemicarbazide Route

The most prevalent and versatile method for the synthesis of the 1,2,4-triazole-3-thiol core involves the cyclization of thiosemicarbazides.[1][2][8] This multi-step process offers a high degree of flexibility in introducing substituents at various positions of the triazole ring.

Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Step 1: Synthesis of 4-Chlorobenzoyl Isothiocyanate

  • To a solution of 4-chlorobenzoyl chloride (10 mmol) in dry acetone (50 mL), add potassium thiocyanate (12 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and filter off the precipitated potassium chloride.

  • The resulting filtrate containing 4-chlorobenzoyl isothiocyanate is used directly in the next step without further purification.

Step 2: Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide

  • To the filtrate from Step 1, add a solution of thiosemicarbazide (10 mmol) in warm water (20 mL).

  • Stir the mixture at room temperature for 1 hour.

  • The precipitated solid is filtered, washed with cold water, and dried to yield 1-(4-chlorobenzoyl)thiosemicarbazide.

Step 3: Cyclization to 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Suspend the 1-(4-chlorobenzoyl)thiosemicarbazide (8 mmol) in an 8% aqueous solution of sodium hydroxide (50 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Causality Behind Experimental Choices:

  • Dry Acetone: The use of dry acetone in Step 1 is crucial to prevent the hydrolysis of the acid chloride and the isothiocyanate intermediate.

  • Reflux Conditions: Refluxing in Step 1 and Step 3 provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Alkaline Cyclization: The use of a strong base (NaOH) in Step 3 facilitates the intramolecular cyclization by deprotonating the amide and thiol groups, leading to the formation of the triazole ring.

  • Acidification: Acidification is necessary to protonate the triazole ring and precipitate the final product from the aqueous solution.

Visualization of the Synthetic Workflow:

Synthetic_Workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiosemicarbazide Adduct Formation cluster_step3 Step 3: Alkaline Cyclization A 4-Chlorobenzoyl Chloride + KSCN B 4-Chlorobenzoyl Isothiocyanate A->B Reflux in Acetone D 1-(4-Chlorobenzoyl)thiosemicarbazide B->D C Thiosemicarbazide C->D F 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione D->F 1. NaOH, Reflux 2. HCl E NaOH, Reflux

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

A Modern Approach: Polyphosphate Ester (PPE) Mediated Synthesis

A more recent and efficient method for the synthesis of 1,2,4-triazole-3-thiols involves the use of polyphosphate ester (PPE) as a condensing and cyclizing agent.[8][9] This one-pot reaction often proceeds with higher yields and shorter reaction times compared to the classical multi-step approach.

Experimental Protocol: PPE-Mediated Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol

  • To a mixture of thiosemicarbazide (10 mmol) and benzoic acid (10 mmol) in a hydrothermal reaction vessel, add chloroform (20 mL).

  • Add polyphosphate ester (PPE) (5 g) to the mixture.

  • Seal the vessel and heat at 90 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a 10% aqueous sodium hydroxide solution (100 mL).

  • Stir the mixture for 30 minutes to induce cyclodehydration.

  • Filter the aqueous solution to remove any insoluble byproducts.

  • Acidify the filtrate with dilute hydrochloric acid to pH 5-6.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Mechanistic Rationale:

The reaction proceeds in two stages. First, PPE facilitates the acylation of the thiosemicarbazide by the carboxylic acid.[8][9] The subsequent treatment with an aqueous alkali solution promotes the cyclodehydration of the acylation product to form the 1,2,4-triazole-3-thiol ring.[8][9]

S-Functionalization: Expanding the Chemical Space

The thiol group of the 1,2,4-triazole-3-thiol core is a key site for derivatization, allowing for the introduction of a wide variety of substituents to modulate the biological activity of the molecule.

Experimental Protocol: S-Alkylation of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Dissolve 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5 mmol) in ethanol (30 mL).

  • Add an equimolar amount of sodium hydroxide (5 mmol) and stir until a clear solution is obtained.

  • Add the desired alkyl halide (e.g., benzyl chloride, 5.5 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure S-alkylated derivative.

Visualization of S-Functionalization:

S_Functionalization TriazoleThiol 1,2,4-Triazole-3-thiol Core S_Alkylated S-Alkylated Derivative TriazoleThiol->S_Alkylated AlkylHalide R-X (Alkyl Halide) AlkylHalide->S_Alkylated Base Base (e.g., NaOH, K2CO3) Base->S_Alkylated

Caption: General scheme for S-alkylation of the 1,2,4-triazole-3-thiol core.

Biological Evaluation of Novel Derivatives

A systematic approach to biological evaluation is critical for identifying promising lead compounds. This typically involves a tiered screening process, starting with broad-spectrum assays and progressing to more specific and targeted studies.

Antimicrobial Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (a known antibiotic or antifungal agent) and negative controls (no compound).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity Evaluation

  • Seed cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocyte carcinoma) in a 96-well plate and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 1,2,4-triazole-3-thiol core and the subsequent biological evaluation allow for the elucidation of structure-activity relationships (SAR). This knowledge is invaluable for the rational design of more potent and selective compounds.

Modification Site General Observation Example Reference
N4-Position Substitution with bulky groups can influence steric interactions with the target protein. Aromatic substituents can enhance activity through pi-pi stacking.N-arylation often leads to increased antimicrobial activity.[4]
C5-Position The nature of the substituent at C5 significantly impacts the overall lipophilicity and electronic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.Electron-donating groups (e.g., -OH, -OCH3) can enhance antimicrobial and antitumor activity.[1]
S-Alkylation The introduction of various alkyl or aryl groups on the sulfur atom allows for fine-tuning of the compound's properties. The length and branching of the alkyl chain can affect membrane permeability.S-benzylation has been shown to be a favorable modification for enhancing the biological activity of some derivatives.[11]

Visualization of SAR Logical Relationships:

SAR_Logic Scaffold 1,2,4-Triazole-3-thiol Scaffold N4_Sub N4-Substituent Scaffold->N4_Sub C5_Sub C5-Substituent Scaffold->C5_Sub S_Sub S-Substituent Scaffold->S_Sub Biological_Activity Biological Activity (e.g., Antimicrobial, Anticancer) N4_Sub->Biological_Activity Steric & Electronic Effects C5_Sub->Biological_Activity Lipophilicity & Pharmacokinetics S_Sub->Biological_Activity Target Interaction & Permeability

Caption: Key structural elements influencing the biological activity of derivatives.

Conclusion and Future Directions

The 1,2,4-triazole-3-thiol scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. A systematic approach to biological evaluation, coupled with a deep understanding of SAR, will be instrumental in identifying lead compounds with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation 1,2,4-triazole-3-thiol derivatives.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized at the 4 and 5 positions and bearing a thiol group at position 3, this scaffold, known as 4,5-disubstituted-1,2,4-triazole-3-thiol, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, characterization, and diverse pharmacological properties of these derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory potential. We will explore the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Privileged 1,2,4-Triazole-3-Thiol Core

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the 1,2,4-triazole ring is a particularly "privileged" structure.[1][2][3] Its unique electronic and structural features, including its polar nature, allow for diverse interactions with biological targets.[4][5] The incorporation of a thiol group at the 3-position and various substituents at the 4 and 5-positions of the triazole ring significantly enhances the therapeutic potential of the resulting molecules.[4][5] These 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have garnered considerable attention for their wide spectrum of pharmacological activities.[1][6] This guide will systematically explore the key biological activities that make this scaffold a fertile ground for drug discovery.

General Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

The most common and efficient method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][7] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions by starting with appropriately substituted hydrazides and isothiocyanates.

Experimental Protocol: Synthesis of a Representative 4,5-Disubstituted-1,2,4-Triazole-3-Thiol[1]
  • Step 1: Synthesis of Thiosemicarbazide Intermediate:

    • An equimolar solution of a substituted hydrazide and a substituted isothiocyanate in ethanol is refluxed for 4-6 hours.

    • The reaction mixture is then cooled, and the resulting solid thiosemicarbazide is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization to the 1,2,4-Triazole-3-Thiol:

    • The synthesized thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (2M).

    • The mixture is refluxed for 6-8 hours.

    • After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the 4,5-disubstituted-1,2,4-triazole-3-thiol.

    • The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound.

  • Characterization:

    • The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, and elemental analysis.[1][7]

G cluster_0 Step 1: Thiosemicarbazide Synthesis cluster_1 Step 2: Cyclization Substituted Hydrazide Substituted Hydrazide Reflux in Ethanol Reflux in Ethanol Substituted Hydrazide->Reflux in Ethanol Substituted Isothiocyanate Substituted Isothiocyanate Substituted Isothiocyanate->Reflux in Ethanol Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Reflux in Ethanol->Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate_2 Thiosemicarbazide Intermediate Reflux in NaOH(aq) Reflux in NaOH(aq) Thiosemicarbazide Intermediate_2->Reflux in NaOH(aq) Acidification (HCl) Acidification (HCl) Reflux in NaOH(aq)->Acidification (HCl) 4,5-Disubstituted-1,2,4-Triazole-3-Thiol 4,5-Disubstituted-1,2,4-Triazole-3-Thiol Acidification (HCl)->4,5-Disubstituted-1,2,4-Triazole-3-Thiol

Caption: General synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[2][8] The presence of the triazole ring, often found in established antifungal drugs like fluconazole and itraconazole, contributes to this activity.[4][8]

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of 4,5-disubstituted-1,2,4-triazole-3-thiols against both Gram-positive and Gram-negative bacteria.[1][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nature and position of the substituents on the phenyl rings at the C-5 and N-4 positions play a crucial role in determining the antibacterial potency. For instance, the presence of electron-withdrawing groups like halogens or nitro groups can enhance activity.

Antifungal Activity

The antifungal potential of this class of compounds is particularly noteworthy.[2] The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal agents, and its incorporation into the 3-thiol scaffold often leads to potent antifungal activity. These compounds have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger.[2][8]

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Assay)[1]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile petri dishes.

  • Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Application of Test Compounds: A defined concentration of the synthesized triazole derivative (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic/antifungal and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Compound Bacterial Strain Zone of Inhibition (mm) Reference
5cStaphylococcus aureusActive[1][7]
5fStaphylococcus aureusActive[1][7]
6fStaphylococcus aureusActive[1][7]

Table 1: Representative antibacterial activity of selected 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][7]

Anticancer Activity: A Promising Avenue in Oncology

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, and 1,2,4-triazole derivatives have emerged as a promising class of compounds.[4][9][10] Several 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1][5]

The anticancer activity of these compounds can be attributed to various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[9] The structural diversity achievable with this scaffold allows for the fine-tuning of activity against specific cancer types. For example, some derivatives have shown notable activity against breast cancer, melanoma, and pancreatic cancer cell lines.[5]

Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)[5]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Compound Cancer Cell Line Activity Reference
5cCrown Gall Tumors75% tumor inhibition[1][7]
5dCrown Gall Tumors75% tumor inhibition[1][7]
6aCrown Gall Tumors75% tumor inhibition[1][7]

Table 2: Representative antitumor activity of selected 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][7]

G cluster_0 Potential Mechanisms of Action Triazole Derivative Triazole Derivative Cancer Cell Cancer Cell Triazole Derivative->Cancer Cell Interacts with Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Cancer Cell->Inhibition of Angiogenesis

Caption: Potential anticancer mechanisms of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticonvulsant agents.[11][12][13] The 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold has been explored for its ability to protect against seizures in various animal models.

The anticonvulsant activity of these compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[14] Structure-activity relationship studies have indicated that the nature of the substituents at the 4 and 5 positions significantly influences the anticonvulsant potency.[12] Some derivatives have shown promising activity, comparable to or even better than standard antiepileptic drugs like valproic acid.[11]

Anti-inflammatory and Analgesic Activities: Addressing Pain and Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can have side effects.[15] This has driven the search for new anti-inflammatory agents with better safety profiles.

Several 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[15][16][17] These compounds have shown the ability to reduce inflammation in models such as carrageenan-induced paw edema in rats.[16] The analgesic activity often correlates with the anti-inflammatory effects.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is highly dependent on the nature and position of the substituents at the C-5 and N-4 positions. Key SAR observations include:

  • Substituents on the Phenyl Rings: The presence of electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic rings can significantly modulate the biological activity.[8] For instance, electron-donating groups have been shown to enhance antimicrobial and antitumor activity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its target.

  • Steric Factors: The size and shape of the substituents can affect the binding of the molecule to its biological target.

Conclusion and Future Perspectives

The 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed a broad spectrum of activities, including potent antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. The ability to easily modify the substituents at the 4 and 5 positions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Lead Optimization: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Moving promising candidates from in vitro studies to more complex in vivo models to assess their efficacy and safety in a whole-organism context.

  • Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold holds great promise for the development of the next generation of drugs to combat a wide range of human diseases.

References

An In-Depth Technical Guide to the Tautomeric Forms of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, particularly the dynamic equilibrium between thione and thiol forms in derivatives such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide provides a comprehensive technical analysis of this tautomerism, moving from fundamental principles to advanced characterization protocols and computational validation. We dissect the structural nuances that dictate which tautomer predominates, detail the spectroscopic signatures that allow for their unambiguous identification, and provide a validated synthesis protocol. Understanding this equilibrium is not merely an academic exercise; it is fundamental to drug design, as the specific tautomeric form present often governs the molecule's interaction with biological targets, directly impacting its efficacy and pharmacological profile.[2][3]

Section 1: The Principle of Thione-Thiol Tautomerism in 1,2,4-Triazoles

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. In sulfur-containing heterocycles like 1,2,4-triazole-3-thiols, the most significant is the prototropic tautomerism between the thione and thiol forms. This involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom.

  • Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring.

  • Thiol (or Mercapto) Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur (S-H), resulting in a fully aromatic triazole ring.

The position of this equilibrium is highly sensitive to the molecule's environment, including solvent polarity, temperature, and concentration. Generally, the thione form is favored in the solid state and in polar solvents, while the thiol form can be more prevalent in nonpolar environments.[2] This plasticity is of paramount importance in drug development. The two tautomers possess distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes. Consequently, one form may exhibit high affinity for a receptor's binding pocket while the other is inactive, making the study of tautomerism a critical step in establishing structure-activity relationships (SAR).[2][3]

Section 2: Tautomeric Landscape of this compound

The subject of this guide exists in a dynamic equilibrium between its thione and thiol forms.

SynthesisWorkflow start N-methyl-N'-benzoylthiourea (Starting Material) step1 Reaction with Hydrazine Hydrate start->step1 intermediate 1-Benzoyl-4-methylthiosemicarbazide (Intermediate) step1->intermediate step2 Base-Catalyzed Intramolecular Cyclization (e.g., NaOH, reflux) intermediate->step2 product This compound (Final Product) step2->product Characterization cluster_techniques Spectroscopic & Analytical Methods FTIR FT-IR Conclusion Structural Confirmation (Thione Dominance) FTIR->Conclusion NMR NMR (¹H & ¹³C) NMR->Conclusion UV_Vis UV-Vis UV_Vis->Conclusion X_Ray X-Ray Crystallography X_Ray->Conclusion Sample Synthesized Compound Sample->FTIR Sample->NMR Sample->UV_Vis Sample->X_Ray

References

An In-depth Technical Guide to the Solubility and Stability of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility and stability of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established principles and data from analogous triazole derivatives, this document offers insights into the physicochemical properties of this molecule, along with detailed protocols for its empirical evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The thiol-substituted triazoles, in particular, are known for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound, this compound, is characterized by a methyl group at the N4 position, a phenyl ring at the C5 position, and a thiol group at the C3 position. These substitutions are critical in defining its chemical behavior, including its solubility and stability, which are paramount for its development as a potential therapeutic agent.

The thione-thiol tautomerism is a key characteristic of this class of compounds and plays a significant role in its reactivity and interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties are predicted, they provide a valuable starting point for experimental design.

PropertyValueSource
Molecular FormulaC9H9N3S[1]
Molecular Weight191.25 g/mol [1]
Melting Point166 °C[1]
pKa8.92 ± 0.20 (Predicted)[1]
XLogP32.14470 (Predicted)[1]
Water Solubility23.6 µg/mL (Predicted)[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the predicted low water solubility, this compound can be classified as a poorly soluble compound. However, its solubility is expected to be enhanced in organic solvents. For related triazole derivatives, excellent solubility in dimethyl sulfoxide (DMSO) has been reported, particularly for the purpose of nuclear magnetic resonance (NMR) spectroscopy.[2]

Factors Influencing Solubility:
  • pH: The presence of the acidic thiol group (and its tautomeric thione form) and the basic nitrogen atoms in the triazole ring suggests that the solubility of this compound will be pH-dependent. In basic solutions, the thiol group can deprotonate to form a more soluble thiolate salt. Conversely, in acidic solutions, the nitrogen atoms can be protonated, which may also increase aqueous solubility.

  • Solvent Polarity: The molecule possesses both polar (the triazole ring and thiol group) and non-polar (the phenyl and methyl groups) regions, suggesting it will have moderate solubility in a range of organic solvents.

  • Crystalline Structure: The melting point of 166 °C suggests a stable crystalline lattice, which can contribute to its low aqueous solubility.

Experimental Protocol for Solubility Determination:

A standard shake-flask method can be employed to experimentally determine the solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, phosphate buffers of varying pH)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Add an excess amount of the compound to a known volume of the desired solvent in a vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile and Forced Degradation Studies

Understanding the stability of a drug candidate is mandated by regulatory bodies like the FDA and ICH to ensure its quality, safety, and efficacy over time.[3] Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways of the API.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][6]

Potential Degradation Pathways:

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[3]

  • Hydrolysis: While the triazole ring is generally stable, under harsh acidic or basic conditions, ring opening could potentially occur.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies:

A systematic forced degradation study should be conducted to evaluate the stability of the compound under various stress conditions.[3][7]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Samples LCMS LC-MS for Impurity Identification HPLC->LCMS Characterize Degradants Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API API Solution (e.g., 1 mg/mL) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies:

  • Acid Hydrolysis: A solution of the compound (e.g., 1 mg/mL) is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.[6]

  • Base Hydrolysis: A similar procedure to acid hydrolysis is followed, using a base (e.g., 0.1 M NaOH).[6]

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.[3] The reaction is monitored over time, and samples are analyzed by HPLC.

  • Thermal Degradation: A solid sample of the compound is exposed to elevated temperatures (e.g., 60°C) in a stability chamber. Samples are taken at different intervals and analyzed.

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

Analytical Approach:

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products. This method should be capable of quantifying the decrease in the concentration of the active substance and the formation of impurities. Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for the identification and structural elucidation of the degradation products.[3]

Conclusion

The solubility and stability of this compound are critical parameters that require thorough investigation in the early stages of drug development. While direct experimental data for this specific molecule is limited in the public domain, a systematic approach based on the known properties of related triazole derivatives can be employed. This guide provides a framework for the experimental determination of its solubility and a detailed protocol for conducting forced degradation studies. The insights gained from these studies are essential for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, represent a promising class of molecules with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1,2,4-triazole ring is a key pharmacophore in several clinically successful antifungal drugs, such as fluconazole and itraconazole, which function by disrupting the integrity of the fungal cell membrane.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as MPTT), in antimicrobial studies. We present detailed, field-proven protocols for the systematic evaluation of its in vitro antibacterial and antifungal activity. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[4][5] The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and troubleshoot potential issues.

Scientific Background and Putative Mechanism of Action

The antimicrobial efficacy of triazole derivatives is intrinsically linked to their chemical structure. The five-membered ring containing three nitrogen atoms is crucial for their biological activity.[3]

Antifungal Mechanism

The primary and most well-understood mechanism of action for antifungal triazoles is the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7]

Triazoles, including putatively MPTT, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7][8] This disruption of membrane composition compromises the structural integrity and function of the fungal cell, ultimately leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[3]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-methylated precursors Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Accumulation Toxic Accumulation & Ergosterol Depletion Intermediate->Accumulation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane MPTT MPTT (4-methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol) Inhibition Inhibition MPTT->Inhibition Inhibition->Intermediate Disruption Membrane Disruption & Growth Arrest Accumulation->Disruption

Caption: Putative antifungal mechanism of MPTT via inhibition of ergosterol biosynthesis.
Antibacterial Potential

While triazoles are predominantly known as antifungals, numerous studies have reported antibacterial activity for various derivatives.[2][9] The mechanisms for antibacterial action are less defined than for antifungals and may be multifaceted. Potential targets could include essential enzymes in bacterial metabolic pathways or processes involved in cell wall synthesis or DNA replication. Studies on compounds structurally similar to MPTT have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[9]

Protocol: In Vitro Antimicrobial Susceptibility Testing

The following protocols are designed to provide a robust framework for determining the antimicrobial spectrum and potency of MPTT. The broth microdilution method is presented as the primary quantitative assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Experimental Workflow Overview

The evaluation process follows a logical progression from initial screening to quantitative assessment of inhibitory and cidal concentrations.

Experimental_Workflow A 1. Prepare MPTT Stock Solution (e.g., 10 mg/mL in DMSO) C 3. Perform Serial Dilutions of MPTT in 96-Well Plate A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) D 4. Inoculate Wells and Incubate (35°C, 18-24h for bacteria; 35°C, 24-48h for yeast) B->D C->D E 5. Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) D->E F 6. Subculture from Clear Wells onto Agar Plates (for MBC/MFC) E->F G 7. Incubate Agar Plates F->G H 8. Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for determining MIC and MBC/MFC of MPTT.
Materials and Reagents

  • Test Compound: this compound (MPTT), purity >95%.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[12]

  • Fungal Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA).

  • Microbial Strains: A panel of clinically relevant and reference strains is recommended.

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungi (Yeast): Candida albicans (e.g., ATCC 10231), Cryptococcus neoformans.

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer or plate reader, sterile loops, Petri dishes.

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines.[4][11]

  • Preparation of MPTT Stock and Dilutions:

    • Prepare a stock solution of MPTT at 1280 µg/mL in sterile DMSO. Causality: A high-concentration stock in a soluble solvent like DMSO is necessary for creating a wide range of test concentrations while ensuring the final DMSO concentration in the assay remains low (<1%) to avoid solvent toxicity to the microbes.

    • In a sterile 96-well plate, add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to wells 2 through 12 of a single row.

    • Add 200 µL of the MPTT stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL before inoculum is added).

    • Well 11 will serve as the growth control (broth only, no MPTT). Well 12 will serve as the sterility control (broth only, no MPTT, no inoculum).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Causality: Standardizing the inoculum density is critical for the reproducibility of MIC results. An inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely high MICs.

    • Dilute this standardized suspension in the appropriate broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control). The final volume in each well is 200 µL, and the MPTT concentrations are now halved (e.g., 320 down to 0.625 µg/mL).

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates. For bacteria, incubate at 35 ± 2°C for 18-24 hours. For fungi, incubate at 35°C for 24-48 hours.

  • Reading and Interpreting the MIC:

    • After incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate growth (should be turbid).

    • The MIC is the lowest concentration of MPTT at which there is no visible growth (i.e., the first clear well in the dilution series).[13]

Data Presentation

Results should be tabulated for clarity and easy comparison. The table below presents hypothetical data for MPTT, inspired by published results for similar compounds.[9]

Microorganism Strain Type Hypothetical MIC (µg/mL) Reference Drug Reference MIC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive15.63Ciprofloxacin0.5
Bacillus subtilisATCC 6633Gram-positive31.25Ciprofloxacin0.25
Escherichia coliATCC 25922Gram-negative>128Ciprofloxacin0.015
Pseudomonas aeruginosaATCC 27853Gram-negative>128Ciprofloxacin0.5
Candida albicansATCC 10231Fungi (Yeast)8.0Fluconazole1.0
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC test is a crucial follow-up to determine if the compound is microbicidal (kills the organism) or microbistatic (inhibits growth).[14]

  • Subculturing from MIC Plate:

    • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation and Interpretation:

    • Incubate the agar plates under the same conditions as the MIC test.

    • After incubation, count the number of colonies on each spot.

    • The MBC or MFC is defined as the lowest concentration of MPTT that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Quality Control and Validation

To ensure the trustworthiness of the results, every experiment must include a self-validating system:

  • Sterility Control: A well containing only sterile broth must remain clear, confirming the sterility of the medium and aseptic technique.

  • Growth Control: A well containing broth and inoculum but no test compound must show robust growth, confirming the viability of the microorganism and suitability of the growth conditions.

  • Reference Standards: A known antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel. The resulting MIC for the reference drug against a quality control strain (e.g., S. aureus ATCC 25923) must fall within the acceptable range defined by CLSI.[15][16] This validates the entire testing system, including media, inoculum density, and incubation.

  • Solvent Control: A control containing the highest concentration of DMSO used in the assay should be included to confirm it does not inhibit microbial growth.

Concluding Remarks

The protocols detailed in this guide provide a standardized and reliable approach for the initial in vitro antimicrobial characterization of this compound. A positive result from these assays, particularly a low MIC value against clinically relevant pathogens, provides a strong rationale for advancing the compound into further stages of drug discovery. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine a selectivity index, and ultimately, assessing in vivo efficacy in animal models of infection.

References

Application Notes & Protocols: A Comprehensive Guide to Testing the Antifungal Activity of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Triazole compounds are a critical class of antifungal agents, forming the backbone of therapy for a wide range of superficial and systemic mycoses.[1][2] Their widespread use is attributed to their broad spectrum of activity and favorable safety profile compared to older antifungal agents.[2] The primary mechanism of action for triazoles involves the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase.[3][4][5] This enzyme, a cytochrome P450 encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol.[3][5] Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of integral membrane proteins.[3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and ultimately arrests fungal growth.[2][3]

Given the continuous emergence of antifungal resistance, the development and rigorous evaluation of novel triazole compounds are paramount.[3] This guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to assess the in vitro antifungal activity of triazole compounds. The protocols herein are grounded in the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is accurate, reproducible, and comparable across different laboratories.[3][6][7]

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Understanding the target pathway is fundamental to interpreting susceptibility data. Triazoles specifically bind to the heme iron atom within the active site of the lanosterol 14α-demethylase enzyme, preventing it from catalyzing the demethylation of lanosterol. This targeted inhibition is the cornerstone of their antifungal effect.

Triazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Lanosterol Lanosterol Cyp51 Lanosterol 14α-demethylase (Cyp51 / Erg11p) Lanosterol->Cyp51 Substrate Ergosterol Ergosterol Cyp51->Ergosterol Product Effect Ergosterol Depletion + Toxic Sterol Accumulation => Fungal Growth Inhibition Triazole Triazole Antifungal Triazole->Cyp51 Inhibition

Caption: Triazole compounds inhibit the Cyp51 enzyme, blocking ergosterol synthesis.

Part 1: In Vitro Susceptibility Testing Methodologies

The cornerstone of evaluating an antifungal agent is determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The two most widely accepted and standardized methods for this are broth microdilution and disk diffusion.

Broth Microdilution Method

The broth microdilution method is considered the "gold standard" for quantitative antifungal susceptibility testing.[6] It provides a numerical MIC value, which is essential for drug development, epidemiological surveillance, and guiding clinical therapy.[6] The method involves challenging a standardized fungal inoculum with serial twofold dilutions of the triazole compound in a 96-well microtiter plate.[8][9]

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 medium, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0, is the standard.[6][10] This synthetic medium provides consistent growth conditions and the MOPS buffer prevents pH changes during fungal growth, which could otherwise alter the activity of the antifungal agent.

  • Inoculum Size: A standardized inoculum (typically 0.5 to 2.5 x 10³ CFU/mL for yeasts) is critical.[11] An inoculum that is too high can overwhelm the drug, leading to falsely high MICs, while an inoculum that is too low may result in insufficient growth for a reliable reading.

  • Endpoint Reading: For triazoles tested against yeasts, the MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.[12] This is because triazoles are often fungistatic rather than fungicidal, meaning they inhibit growth rather than kill the organism.[1] For molds, the endpoint is typically 100% growth inhibition (no visible growth).[6][13]

Broth_Microdilution_Workflow start Start prep_inoculum 1. Prepare Standardized Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions 2. Prepare 2-fold Serial Dilutions of Triazole Compound in Plate prep_inoculum->prep_dilutions inoculate 3. Inoculate Microtiter Plate Wells prep_dilutions->inoculate incubate 4. Incubate at 35°C (24-48 hours) inoculate->incubate read_mic 5. Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret 6. Interpret Results using QC & Breakpoints read_mic->interpret end End interpret->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Materials:

  • Test triazole compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Quality Control (QC) strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258[14]

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Drug Preparation: a. Prepare a stock solution of the test triazole compound in DMSO. The exact concentration will depend on the desired final testing range. b. Create a working drug solution by diluting the stock solution in RPMI-1640 medium to a concentration that is twice the highest final concentration to be tested.

  • Plate Preparation: a. Dispense 100 µL of sterile RPMI-1640 into wells 2 through 12 of the microtiter plate. b. Add 200 µL of the working drug solution (2x final concentration) to well 1. c. Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (uninoculated).

  • Inoculum Preparation: a. From a fresh (24-hour) culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline. b. Vortex for 15 seconds. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[15] This can be done visually or with a spectrophotometer. c. Create the final inoculum by diluting this suspension 1:1000 in RPMI-1640 to achieve a concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the drug concentrations to their final desired values. b. Cover the plate and incubate at 35°C for 24-48 hours.[16]

  • Reading Results: a. Visually inspect the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity. b. The MIC is the lowest concentration of the triazole compound at which there is a prominent decrease in turbidity (≥50% reduction) compared to the growth control.[12]

Disk Diffusion Method

The disk diffusion method is a simpler, more cost-effective, and qualitative (or semi-quantitative) alternative to broth microdilution.[16][17] It is well-suited for routine testing in clinical laboratories. The method involves placing paper disks impregnated with a specific amount of the triazole compound onto an agar plate that has been swabbed with a standardized fungal inoculum.[15][18]

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is the recommended medium for testing yeasts like Candida.[15] The glucose ensures robust growth, and the methylene blue enhances the definition of the inhibition zone edges, making them easier to measure accurately.

  • Inoculum Lawn: A confluent "lawn" of growth is required. Streaking the plate in three different directions ensures uniform growth, which is necessary for creating symmetrical and reproducible inhibition zones.[15]

  • Zone of Inhibition: As the drug diffuses from the disk into the agar, it creates a concentration gradient. The diameter of the zone where fungal growth is inhibited is measured. This zone diameter is inversely correlated with the MIC; a larger zone implies lower resistance.[18]

Disk_Diffusion_Workflow start Start prep_inoculum 1. Prepare Standardized Fungal Inoculum (0.5 McFarland) start->prep_inoculum swab_plate 2. Swab Inoculum Evenly onto Agar Plate prep_inoculum->swab_plate apply_disks 3. Apply Antifungal Disks to Agar Surface swab_plate->apply_disks incubate 4. Invert and Incubate at 35°C (20-24 hours) apply_disks->incubate measure_zones 5. Measure Diameters of Inhibition Zones (mm) incubate->measure_zones interpret 6. Interpret using Zone Diameter Breakpoints measure_zones->interpret end End interpret->end

Caption: Workflow for the agar disk diffusion antifungal susceptibility test.

Materials:

  • Paper disks impregnated with known concentrations of the test triazole compound

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline (0.85%) and sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: a. Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard, as described in Protocol 1, step 3a-b.

  • Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. b. Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Disk Application: a. Allow the plate to dry for 3-5 minutes. b. Using sterile forceps or a disk dispenser, place the antifungal disks on the agar surface. Ensure disks are spaced at least 24 mm apart from each other and from the edge of the plate.[15] c. Gently press each disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35°C for 20-24 hours.[15][16]

  • Reading Results: a. Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers. b. Interpret the result by comparing the measured zone diameter to established interpretive breakpoints.

Part 2: Quality Control and Data Interpretation

A protocol is only as reliable as its controls. Quality control is a non-negotiable step that validates the entire testing system, including the medium, inoculum, incubation, and the drug itself.

Quality Control (QC)

For every batch of tests, recommended QC strains with known susceptibility profiles must be included.[14] The resulting MIC or zone diameter for these strains must fall within a predefined acceptable range. If the QC results are out of range, the results for the test isolates are considered invalid, and the entire run must be repeated.[14]

Table 1: Example CLSI Quality Control Ranges for Reference Yeast Strains

Antifungal Agent QC Strain Acceptable MIC Range (µg/mL) Acceptable Zone Diameter Range (mm)
Fluconazole C. parapsilosis ATCC 22019 1.0 - 4.0 22 - 33
Fluconazole C. krusei ATCC 6258 16 - 128 6 - 12
Voriconazole C. parapsilosis ATCC 22019 0.015 - 0.12 28 - 37
Voriconazole C. krusei ATCC 6258 0.06 - 0.5 16 - 25

Note: Ranges are illustrative and should be verified against the latest CLSI M60 or EUCAST documents.[14]

Data Interpretation: From MIC to Meaning

The raw MIC value or zone diameter is interpreted using clinical breakpoints (CBPs) established by standards organizations like CLSI and EUCAST.[19][20] CBPs are specific to the drug and fungal species and are used to categorize an isolate as:

  • Susceptible (S): The infection is likely to respond to standard doses of the antifungal agent.

  • Susceptible-Dose Dependent (SDD): The infection may respond to higher or more frequent dosing.[12]

  • Resistant (R): The antifungal agent is unlikely to be effective, and treatment failure is probable.

Interpretation_Flowchart start Obtain Raw Data (MIC or Zone Diameter) qc_check Is QC Strain Result Within Acceptable Range? start->qc_check valid_result Result is Valid qc_check->valid_result Yes invalid_result Result is Invalid Troubleshoot & Repeat Test qc_check->invalid_result No compare Compare Test Isolate MIC/Zone to Clinical Breakpoints (CBPs) valid_result->compare susceptible Categorize as Susceptible (S) compare->susceptible sdd Categorize as Susceptible-Dose Dependent (SDD) compare->sdd resistant Categorize as Resistant (R) compare->resistant

Caption: Decision workflow for validating and interpreting susceptibility test results.

Table 2: Example CLSI Clinical Breakpoints for Candida spp.

Antifungal Agent Species Susceptible (S) Susceptible-Dose Dependent (SDD) Resistant (R)
Fluconazole C. albicans ≤ 2 µg/mL 4 µg/mL ≥ 8 µg/mL
Fluconazole C. glabrata -- ≤ 32 µg/mL ≥ 64 µg/mL
Voriconazole C. tropicalis ≤ 0.12 µg/mL 0.25-0.5 µg/mL ≥ 1 µg/mL

Note: Breakpoints are species-specific and subject to revision. Always consult the latest CLSI/EUCAST tables.[19][20]

When evaluating a novel triazole compound for which no CBPs exist, researchers often use Epidemiological Cutoff Values (ECVs). An ECV distinguishes the wild-type (WT) population of a species from isolates that may have acquired resistance mechanisms.

Table 3: Example Data Presentation for a Novel Triazole Compound (Compound X)

Fungal Species N MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans 50 0.03 - 2 0.125 0.5
Candida glabrata 50 0.25 - 16 2 8
Aspergillus fumigatus 30 0.125 - 4 0.5 1
Cryptococcus neoformans 25 0.06 - 1 0.25 0.5

MIC₅₀/₉₀: The MIC at which 50% and 90% of isolates are inhibited, respectively.

References

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The unique structural features of triazole derivatives allow for diverse substitutions, enabling the fine-tuning of their biological effects. The compound of interest, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, belongs to a class of heterocyclic compounds that has shown significant promise in the development of novel antimicrobial agents.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to rigorously evaluate the antibacterial efficacy of this specific triazole derivative.

The primary objective of these protocols is to determine the quantitative measures of antibacterial activity, namely the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a fundamental parameter of its potency.[6][7][8] The MBC, on the other hand, is the lowest concentration required to kill 99.9% of the initial bacterial inoculum, providing insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[9][10][11][12] Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the reproducibility and comparability of data.[13][14][15][16][17]

Core Principles and Experimental Rationale

The evaluation of a novel antibacterial agent hinges on two key assays: the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This assay is the cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain under defined in vitro conditions. The most common methods for MIC determination are broth microdilution and agar dilution.[18][19] The broth microdilution method, performed in 96-well plates, is often preferred for its efficiency in testing multiple concentrations and replicates simultaneously.[6][20][21]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates the concentration needed to halt bacterial growth, it does not differentiate between bacteriostatic and bactericidal activity. The MBC assay is a secondary test performed after the MIC is determined. It involves subculturing from the wells of the MIC assay that show no visible growth onto an agar medium devoid of the test compound. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10][11] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution of the test compound.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

    • Mueller-Hinton Agar (MHA)[22]

    • Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation.

  • Reagents:

    • Sterile 0.85% saline

    • 0.5 McFarland turbidity standard

  • Apparatus and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile petri dishes

    • Micropipettes and sterile tips

    • Multichannel pipette

    • Spectrophotometer

    • Incubator (35 ± 2°C)[21]

    • Vortex mixer

    • Sterile loops and spreaders

Experimental Workflow

The overall experimental workflow for determining the MIC and MBC is depicted below.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate prep_media Prepare Culture Media prep_media->serial_dilution serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20h at 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto MHA Plates read_mic->subculture incubate_mbc Incubate MHA Plates (18-24h at 35°C) subculture->incubate_mbc count_colonies Count Colonies (CFU/mL) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% kill) count_colonies->determine_mbc

Figure 1: Overall experimental workflow for MIC and MBC determination.

Detailed Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Step 1: Preparation of the Test Compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

Step 2: Inoculum Preparation

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth or 0.85% saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]

Step 3: Preparation of the Microtiter Plate

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

  • Add 200 µL of this working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (containing CAMHB and inoculum, but no test compound).

  • Well 12 will serve as the sterility control (containing only CAMHB).

Step 4: Inoculation and Incubation

  • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final values.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]

Step 5: Reading and Interpreting the MIC

  • After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[6][7]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is performed as a subsequent step to the MIC determination.[11]

Step 1: Subculturing from MIC Wells

  • From the MIC plate, select the well corresponding to the MIC and the wells with higher concentrations of the test compound that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, transfer a 100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

  • Spread the aliquot evenly over the surface of the agar.

  • Aseptically perform a colony count from the growth control well of the MIC plate at the start of the experiment to determine the initial inoculum concentration (CFU/mL).

Step 2: Incubation

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

Step 3: Reading and Interpreting the MBC

  • After incubation, count the number of colonies on each MHA plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9][10]

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Antibacterial Activity of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213
Bacillus subtilis6633
Escherichia coli25922
Pseudomonas aeruginosa27853
Reference Antibiotic-

Interpretation based on the MBC/MIC ratio: ≤ 4 is generally considered bactericidal.

Potential Mechanism of Action of Triazole Compounds

While the primary mechanism of action for many triazole antifungals is well-established, their antibacterial mechanisms can be more varied. In fungi, triazoles typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[24][25][26][27] This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) cluster_inhibition Inhibition cluster_outcome Outcome acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase triazole Triazole Compound triazole->demethylase Inhibits demethylase->ergosterol disrupted_membrane Disrupted Cell Membrane Integrity demethylase->disrupted_membrane Leads to fungal_death Fungal Cell Death disrupted_membrane->fungal_death

Figure 2: Generalized mechanism of action for triazole antifungals.

In bacteria, which lack sterols in their cell membranes, this compound likely targets different cellular pathways. Potential antibacterial mechanisms for triazole derivatives could include:

  • Inhibition of essential enzymes: The triazole ring and its substituents may bind to and inhibit bacterial enzymes involved in crucial metabolic pathways, such as folate synthesis or protein synthesis.

  • Disruption of cell wall synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of DNA gyrase: This enzyme is essential for bacterial DNA replication and is a common target for antibacterial agents.

Further mechanistic studies, such as enzyme inhibition assays, transcriptomics, and proteomics, would be required to elucidate the precise mode of action of this compound against bacterial pathogens.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the experimental results, the following controls must be included in every assay:

  • Positive Control: A known antibiotic with established MIC and MBC values against the quality control strains should be tested in parallel. This validates the experimental setup and the susceptibility of the bacterial strains.

  • Negative (Growth) Control: This well contains the bacterial inoculum in the growth medium without any test compound. It ensures that the bacteria are viable and capable of growth under the experimental conditions.

  • Sterility Control: This well contains only the sterile growth medium. It is used to confirm the sterility of the medium and the aseptic technique used.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

By incorporating these controls, the protocols become self-validating systems, providing confidence in the generated data.

References

Application Notes and Protocols for the Use of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the 1,2,4-triazole scaffold, specifically focusing on derivatives of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol , in the context of cancer cell line investigations. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Introduction and Scientific Rationale

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[1][2] The inclusion of a thiol group at the 3-position and various substitutions at the 4- and 5-positions of the triazole ring can significantly enhance their pharmacological profiles.[1][3] These modifications allow for diverse molecular interactions, making 1,2,4-triazole-3-thiol derivatives potent agents for targeting various biological pathways implicated in cancer progression.[1]

The specific compound, This compound , serves as a key intermediate in the synthesis of more complex molecular conjugates designed to exhibit enhanced anticancer activity.[4] By using this thiol as a nucleophile, it can be linked to other bioactive pharmacophores, creating hybrid molecules with potentially synergistic or novel mechanisms of action. This guide will use derivatives synthesized from this core structure as a case study to illustrate the experimental workflows for evaluating such compounds against cancer cell lines.

Postulated Mechanism of Action: Induction of Apoptosis

While the precise mechanism can vary depending on the full structure of the final compound, a common pathway of action for many anticancer agents, including triazole derivatives, is the induction of programmed cell death, or apoptosis. This process is a critical component of cellular homeostasis, and its dysregulation is a hallmark of cancer. Triazole compounds may trigger apoptosis through various signaling cascades, often culminating in the activation of caspases, which are the executioners of cell death.

The diagram below illustrates a generalized pathway for apoptosis induction, a common endpoint for evaluating the efficacy of novel anticancer compounds.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Triazole_Compound This compound Derivative Mitochondria Mitochondrial Stress Triazole_Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Generalized signaling pathway for apoptosis induction by a triazole compound.

Application Notes: Compound Handling and Preparation

3.1. Solubility and Stock Solution Preparation

  • Solvent Selection: this compound and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] For cell culture experiments, sterile, cell culture-grade DMSO is the recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM, in DMSO. This minimizes the volume of DMSO added to the cell culture medium, thereby reducing solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be less than 0.5% (v/v).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light.

3.2. Working Dilutions

  • Prepare fresh working dilutions from the stock solution in complete cell culture medium immediately before each experiment.

  • Perform serial dilutions to achieve the desired final concentrations for treating the cells. Ensure thorough mixing at each dilution step.

Experimental Protocols

The following protocols are foundational for assessing the anticancer potential of a test compound. They are designed to be self-validating by including appropriate controls.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram: MTT Assay

mtt_workflow start Start plate_cells Plate cells in 96-well plate (e.g., 5x10^3 cells/well) start->plate_cells incubate_24h_1 Incubate for 24h (for cell adherence) plate_cells->incubate_24h_1 add_compound Add serial dilutions of Triazole Compound incubate_24h_1->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Causality: This step establishes a dose-response relationship.

    • Controls: Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., 0.5% DMSO) to account for solvent effects. A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration depends on the cell line's doubling time.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Causality: Only live cells with active mitochondria can reduce MTT to formazan. The incubation time allows for sufficient formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Workflow Diagram: Annexin V/PI Assay

annexin_workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Triazole Compound (at IC50 concentration) incubate_24h->treat_compound incubate_24_48h Incubate for 24-48h treat_compound->incubate_24_48h harvest_cells Harvest cells (including supernatant) incubate_24_48h->harvest_cells wash_pbs Wash cells with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_15min Incubate 15 min in the dark add_stains->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow end End analyze_flow->end

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the triazole compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize briefly. Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Causality: It is crucial to collect floating cells as they are often apoptotic.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.

Workflow Diagram: Cell Cycle Analysis

cellcycle_workflow start Start seed_cells Seed and treat cells in 6-well plate start->seed_cells harvest_cells Harvest cells seed_cells->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs fix_cells Fix cells in cold 70% Ethanol wash_pbs->fix_cells incubate_fix Incubate at -20°C (≥ 2h) fix_cells->incubate_fix wash_rehydrate Wash and rehydrate cells in PBS incubate_fix->wash_rehydrate rnase_treatment Treat with RNase A wash_rehydrate->rnase_treatment pi_stain Stain with Propidium Iodide rnase_treatment->pi_stain analyze_flow Analyze by Flow Cytometry pi_stain->analyze_flow end End analyze_flow->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2, step 1).

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed.

    • Causality: Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA. Cold ethanol helps to preserve cell morphology and prevent clumping.

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cells in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Causality: RNase A is essential to degrade cellular RNA, ensuring that PI stoichiometrically binds only to DNA for accurate cell cycle analysis.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).

Data Presentation: A Case Study

While direct experimental data on the parent compound this compound is limited in published literature, a study by El-Sayed et al. (2022) synthesized a series of derivatives from this precursor and evaluated their anticancer activity.[4] The following table summarizes the reported IC₅₀ values for some of these derivatives against various human cancer cell lines, illustrating the potential of this chemical scaffold.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Derivatives of this compound

Compound IDHCT-116 (Colon)HeLa (Cervical)MCF-7 (Breast)
Derivative 17 1.90 ± 0.092.50 ± 0.113.10 ± 0.15
Derivative 22 2.50 ± 0.121.80 ± 0.082.30 ± 0.11
Derivative 25 3.10 ± 0.142.80 ± 0.132.10 ± 0.10
Doxorubicin 1.50 ± 0.071.30 ± 0.061.10 ± 0.05

Data extracted from El-Sayed et al. (2022).[4] The data demonstrates that derivatives of the core compound exhibit potent anticancer activity in the low micromolar range, comparable to the standard chemotherapeutic drug, Doxorubicin.

Conclusion

The this compound scaffold is a valuable building block for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of such compounds, from initial cytotoxicity screening to mechanistic studies of apoptosis and cell cycle effects. The presented case study data on its derivatives underscores the therapeutic potential of this chemical class, warranting further investigation and optimization in the field of oncology drug discovery.

References

Introduction: The Significance of Triazole-Thiol Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of Metal Complexes with 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Heterocyclic compounds containing the 1,2,4-triazole nucleus are a cornerstone of medicinal and materials chemistry. Their derivatives are integral to a wide array of therapeutic agents, including prominent antifungal drugs.[1] The incorporation of a thiol group into the triazole ring creates a versatile ligand system with multiple potential donor sites, primarily hard nitrogen and soft sulfur atoms.[2] This unique characteristic allows them to form stable chelate complexes with a wide range of transition metal ions.[3]

The ligand at the center of this guide, this compound (MPT), is a subject of significant interest. The coordination of MPT with metal ions can dramatically enhance its biological activity, a phenomenon often attributed to chelation theory.[1] The resulting metal complexes have shown promise as antimicrobial, anticancer, and antioxidant agents, making their synthesis and characterization a critical area of research for drug development professionals.[4][5] This document serves as a detailed application note and protocol guide for researchers, providing both the practical steps and the underlying scientific principles for the synthesis and analysis of MPT-based metal complexes.

Part 1: Synthesis of the Ligand: this compound (MPT)

The synthesis of the MPT ligand is a multi-step process that begins with a readily available starting material, phenylacetic acid hydrazide. The general synthetic pathway involves the formation of a thiosemicarbazide intermediate, followed by cyclization to form the triazole-thiol ring.

Causality Behind the Synthetic Route

The chosen synthetic pathway is a well-established method for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[6][7]

  • Thiosemicarbazide Formation: The reaction between phenylacetic acid hydrazide and methyl isothiocyanate is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. This step introduces the necessary carbon and sulfur atoms for the thiol group and the nitrogen atom for the 4-position of the triazole ring.

  • Base-Catalyzed Cyclization: The subsequent cyclization is typically carried out in a basic medium (e.g., NaOH). The base deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular reaction leads to the formation of the five-membered triazole ring, with subsequent dehydration yielding the final product.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of 2-(phenylacetyl)-N-methylhydrazine-1-carbothioamide

  • Dissolve phenylacetic acid hydrazide (0.1 mol) in 150 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add methyl isothiocyanate (0.1 mol) dropwise to the solution with continuous stirring.

  • Reflux the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The resulting white precipitate is filtered, washed with cold ethanol, and dried in vacuo.

Step 2: Synthesis of this compound (MPT)

  • Suspend the product from Step 1 (0.05 mol) in 100 mL of a 2 M aqueous sodium hydroxide solution.

  • Reflux the mixture for 6-8 hours. During this time, the solid will gradually dissolve as the cyclization proceeds.

  • After cooling the solution to room temperature, carefully acidify it to a pH of ~5-6 with concentrated hydrochloric acid.

  • A white precipitate of MPT will form. Filter the solid, wash thoroughly with cold distilled water to remove any inorganic salts, and recrystallize from an ethanol-water mixture to obtain pure MPT.

Visualization of Ligand Synthesis

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A Phenylacetic Acid Hydrazide C Reflux in Ethanol A->C B Methyl Isothiocyanate B->C D 2-(phenylacetyl)-N-methylhydrazine- 1-carbothioamide C->D F Reflux D->F E Aqueous NaOH E->F G Acidification (HCl) F->G H 4-methyl-5-phenyl-4H-1,2,4- triazole-3-thiol (MPT) G->H

Caption: Workflow for the synthesis of the MPT ligand.

Part 2: Synthesis of Metal Complexes

The MPT ligand typically acts as a bidentate chelating agent, coordinating to metal ions through the deprotonated thiol sulfur and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4).[8] This forms a stable five-membered chelate ring. The ligand exists in tautomeric equilibrium between the thione and thiol forms, but in the presence of a metal ion in a slightly basic or neutral medium, it readily deprotonates from the thiol form to act as an anion.

Visualization of Coordination Modes

Caption: Tautomerism and primary coordination mode of MPT.

Application Note: General Protocol for Complexation

This protocol is a general guideline. The specific metal salt, solvent, and stoichiometry may need optimization for each specific complex.

Core Principle: The synthesis involves the reaction of a metal salt with the MPT ligand in a suitable solvent, often under reflux to ensure complete reaction. The ligand is typically deprotonated in situ or by the addition of a weak base.

Materials:

  • This compound (MPT)

  • Metal Salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂, CoCl₂·6H₂O)

  • Solvent: Absolute Ethanol or Methanol

Protocol:

  • Ligand Solution: Dissolve the MPT ligand (e.g., 2 mmol) in hot ethanol (30-40 mL) in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., 1 mmol for a 1:2 Metal:Ligand ratio) in a minimal amount of the same solvent (10-15 mL).[2]

  • Reaction: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux: Attach a condenser and reflux the reaction mixture for 2-3 hours. A change in color or the formation of a precipitate often indicates complex formation.[2]

  • Isolation: Cool the mixture to room temperature. Collect the precipitated complex by suction filtration.

  • Washing and Drying: Wash the product with hot ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.[3] Dry the final product in a desiccator over anhydrous CaCl₂.

Rationale for Experimental Choices:

  • Solvent: Ethanol and methanol are excellent choices as they can dissolve the ligand (especially when hot) and many common metal salts, while often precipitating the resulting complex upon formation, simplifying isolation.

  • Molar Ratio: A 1:2 metal-to-ligand ratio is commonly used for divalent metal ions, leading to the formation of neutral complexes of the type [M(L)₂], where L is the deprotonated ligand.[9] This often results in tetrahedral or square planar geometries for four-coordinate metals, or octahedral geometries if solvent molecules also coordinate.[10]

  • Temperature: Refluxing provides the necessary activation energy for the ligand to deprotonate and coordinate to the metal center, driving the reaction to completion.

Part 3: Protocols for Characterization

Confirming the successful synthesis and elucidating the structure of the metal complexes requires a combination of spectroscopic and analytical techniques.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the coordination sites of the ligand.

  • Acquire the FT-IR spectrum of the pure MPT ligand and the synthesized metal complex(es) using the KBr pellet method.

  • Analysis:

    • Look for the disappearance of the weak ν(S-H) band, typically found around 2550-2750 cm⁻¹, in the spectra of the complexes. Its absence is strong evidence of deprotonation and coordination via the sulfur atom.[3][9]

    • Observe the ν(C=N) stretching frequency of the triazole ring (around 1600-1645 cm⁻¹). A shift in this band's position (either higher or lower) in the complex spectrum compared to the free ligand indicates the involvement of a ring nitrogen atom in coordination.[9]

    • Identify new, weak bands in the far-IR region (typically 400-600 cm⁻¹). These bands, absent in the free ligand, can be assigned to ν(M-N) and ν(M-S) vibrations, directly confirming the formation of coordinate bonds.[11]

Protocol 2: ¹H NMR Spectroscopy

Objective: To confirm coordination for diamagnetic complexes (e.g., Zn(II), Cd(II)).

  • Dissolve the pure ligand and the diamagnetic complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectra.

  • Analysis:

    • Confirm the disappearance of the labile thiol proton (SH) signal, which appears as a singlet in the ligand's spectrum at a downfield chemical shift (often >13 ppm).[2][9] This is definitive proof of deprotonation upon complexation.

    • Compare the chemical shifts of the methyl and phenyl protons in the complex versus the free ligand. Shifts in these signals indicate a change in the electronic environment around the ligand, consistent with coordination to the metal ion.[2][9]

Protocol 3: Molar Conductivity Measurements

Objective: To determine the electrolytic nature of the complexes.

  • Prepare a dilute solution (e.g., 10⁻³ M) of the complex in a suitable high-dielectric constant solvent like DMF or DMSO.

  • Measure the molar conductivity (Λ_M) using a calibrated conductivity meter.

  • Analysis:

    • Compare the obtained value to established ranges. For a 10⁻³ M solution in DMF, values of 0-40 Ω⁻¹cm²mol⁻¹ typically indicate a non-electrolyte, while values of 65-90 Ω⁻¹cm²mol⁻¹ suggest a 1:1 electrolyte.[9] This helps determine if counter-ions from the metal salt are part of the coordination sphere or exist as free ions.

Data Presentation: Expected Analytical & Spectroscopic Data

The following table summarizes the expected characteristics for a series of hypothetical [M(MPT)₂] complexes based on literature data for similar compounds.

Complex FormulaExpected ColorMolar Cond. (Λ_M)¹Key IR Frequencies (cm⁻¹)
ν(S-H)
MPT Ligand White-~2600
[Co(MPT)₂] Blue/Green< 40Absent
[Ni(MPT)₂] Green< 40Absent
[Cu(MPT)₂] Green/Brown< 40Absent
[Zn(MPT)₂] White< 40Absent
¹ In DMF (10⁻³ M) in Ω⁻¹cm²mol⁻¹

Master Experimental Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization L1 Starting Materials (Hydrazide, Isothiocyanate) L2 Reaction & Cyclization L1->L2 L3 Purification & Characterization of MPT Ligand L2->L3 C1 MPT Ligand L3->C1 C3 Complexation Reaction (Ethanol, Reflux) C1->C3 C2 Metal Salt C2->C3 C4 Isolation & Drying C3->C4 A1 FT-IR Spectroscopy C4->A1 A2 ¹H NMR (for diamagnetic) C4->A2 A3 Molar Conductivity C4->A3 A4 UV-Vis Spectroscopy C4->A4 A5 Structure Elucidation A1->A5 A2->A5 A3->A5 A4->A5

Caption: Comprehensive workflow from ligand synthesis to complex characterization.

Conclusion and Future Outlook

This guide provides a robust framework for the synthesis and characterization of metal complexes involving this compound. The protocols are grounded in established chemical principles and supported by extensive literature. The successful synthesis of these complexes opens avenues for further investigation into their biological activities.[1] Future work should focus on screening these compounds against various bacterial and fungal strains and evaluating their cytotoxic effects on cancer cell lines to explore their potential as novel therapeutic agents.[2][4]

References

application of triazole derivatives as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Triazole Derivatives as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative to Control Corrosion

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, represents a global challenge with staggering economic consequences. The National Association of Corrosion Engineers (NACE) International estimated the global cost of corrosion to be approximately $2.5 trillion, equivalent to 3.4% of the world's Gross Domestic Product[1][2]. In industrial settings, particularly those involving acidic solutions for processes like cleaning, pickling, and oil and gas exploration, metals like mild steel, copper, and aluminum alloys are highly susceptible to aggressive corrosion[1][3]. This not only leads to equipment failure and economic loss but also poses significant safety and environmental risks.

One of the most practical and cost-effective methods to combat corrosion is the application of corrosion inhibitors. These are chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[4] Organic compounds containing heteroatoms (such as nitrogen, sulfur, oxygen, and phosphorus) and/or π-electrons in their structure are particularly effective.[5][6][7]

Among the vast array of organic inhibitors, triazole derivatives have emerged as a highly promising and versatile class.[7][8] Their molecular structure, featuring a five-membered ring with three nitrogen atoms, provides multiple active centers for adsorption onto metal surfaces.[7][9] Triazoles are not only effective but are also noted for being cost-effective, easy to synthesize, and often environmentally friendly, with many derivatives exhibiting low toxicity.[1][2][5][10] This guide provides a comprehensive overview of the , detailing their mechanism of action and providing robust protocols for their evaluation.

Part 1: The Mechanism of Inhibition by Triazole Derivatives

The efficacy of triazole derivatives hinges on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6][9] This adsorption is not a simple surface coating; it is a complex interaction driven by the unique electronic characteristics of the triazole molecule.

Causality of Adsorption:

The triazole ring is rich in electron density due to the presence of lone pair electrons on the nitrogen heteroatoms and delocalized π-electrons within the aromatic system.[1][9] Metals, particularly transition metals like iron and copper, possess vacant d-orbitals. This electronic disparity facilitates a donor-acceptor interaction where the triazole molecule donates electrons to the metal's empty orbitals, forming a coordinate-type bond.[1][9]

This interaction can manifest in two primary forms of adsorption:

  • Physisorption (Physical Adsorption): This involves weaker electrostatic forces, such as van der Waals forces or dipole interactions, between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond. This process often leads to the formation of a more stable and robust protective film.[3][11]

In many cases, the adsorption of triazole inhibitors is a combination of both physisorption and chemisorption.[3][11] The strength and type of adsorption are influenced by the inhibitor's molecular structure, the nature of the metal, and the composition of the corrosive environment. For instance, modifying the triazole structure by adding functional groups can increase electron density and the number of active sites, thereby enhancing its inhibitory performance.[5]

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_protection Protection Mechanism H+ Corrosive Species (e.g., H+, Cl-) Metal Metal Surface (e.g., Fe, Cu) H+->Metal Corrosion Attack Triazole Triazole Derivative (Inhibitor) Triazole->Metal Adsorption (Physisorption & Chemisorption) ProtectiveFilm Formation of Protective Inhibitor Film CorrosionInhibited Corrosion Inhibited ProtectiveFilm->CorrosionInhibited Blocks Active Sites

Caption: Mechanism of corrosion inhibition by triazole derivatives.

Part 2: Synthesis of Triazole Derivatives

A key advantage of triazole derivatives is their straightforward and versatile synthesis. The 1,2,3-triazole scaffold, in particular, is readily accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions, aligning with the principles of green chemistry.[2]

Protocol 2.1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative

This protocol describes a general procedure for synthesizing a triazole derivative via the CuAAC reaction, a method frequently used to create novel corrosion inhibitors.[4][5]

Rationale: The CuAAC reaction provides a reliable method for covalently linking an azide-containing molecule with an alkyne-containing molecule. By choosing different starting azides and alkynes, a vast library of triazole derivatives with diverse functionalities can be created to screen for optimal corrosion inhibition properties.

Materials & Equipment:

  • Organic azide (e.g., 4-nitrophenyl azide)

  • Terminal alkyne (e.g., propargyl alcohol derivative)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., water, methanol, or a mixture)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent (20 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5 mol%) and copper(II) sulfate pentahydrate (1 mol%).

  • Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne. Stir the mixture at room temperature. For less reactive starting materials, gentle heating or reflux may be required.[5]

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. If so, collect the precipitate by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Washing and Drying: Wash the collected solid product with a suitable solvent (e.g., cold water or methanol) to remove unreacted starting materials and catalyst residues.[5] Dry the purified product in an oven at a moderate temperature (e.g., 80 °C).

  • Characterization: Confirm the structure of the synthesized triazole derivative using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Caption: Workflow for the synthesis of triazole derivatives via CuAAC.

Part 3: Protocols for Evaluating Corrosion Inhibitor Performance

To validate the efficacy of a synthesized triazole derivative, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is essential. This ensures a comprehensive understanding of the inhibitor's performance and mechanism.

Protocol 3.1: Weight Loss (Gravimetric) Method

Principle: The weight loss method is a fundamental and straightforward technique to determine the corrosion rate of a metal in a specific environment. By measuring the loss in mass of a metal coupon over time, both with and without the inhibitor, the inhibition efficiency can be calculated.[5][11][12]

Self-Validation: The protocol's trustworthiness is established by running triplicate samples for each condition to ensure reproducibility. A blank (uninhibited solution) serves as the negative control, providing a baseline corrosion rate against which the inhibitor's performance is judged.

Materials & Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized triazole inhibitor

  • Water bath or thermostat for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Abrasive paper (various grits), acetone, distilled water

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance and record the initial weight (W₀).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution. One set of beakers will contain only the corrosive solution (blank), while the other sets will contain the corrosive solution with varying concentrations of the triazole inhibitor (e.g., 0.1 mM to 1.0 mM).[11]

  • Incubation: Place the beakers in a water bath set to a specific temperature (e.g., 303 K) for a defined immersion period (e.g., 24 hours).[11]

  • Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry thoroughly, and re-weigh to get the final weight (W₁).

  • Data Analysis:

    • Calculate the weight loss (ΔW) = W₀ - W₁.

    • Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the coupon area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

G Start Start Prep Prepare & Weigh Metal Coupons (W₀) Start->Prep Immerse Immerse Coupons in Test Solutions (Blank & Inhibitor Concentrations) Prep->Immerse Incubate Incubate at Constant Temperature & Time Immerse->Incubate Clean Remove, Clean & Dry Coupons Incubate->Clean Weigh Reweigh Coupons (W₁) Clean->Weigh Calc Calculate CR and IE% Weigh->Calc End End Calc->End

Caption: Workflow for the Weight Loss method.

Protocol 3.2: Electrochemical Evaluation

Electrochemical methods provide rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[12][13] A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[14]

A. Potentiodynamic Polarization (PDP)

Principle: PDP measurements involve scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides key parameters like the corrosion potential (E_corr) and corrosion current density (i_corr). The shift in these parameters in the presence of an inhibitor reveals its mechanism.[3][15]

Causality:

  • A significant shift in E_corr (>85 mV) towards more positive (anodic) or negative (cathodic) values indicates the inhibitor primarily controls the anodic or cathodic reaction, respectively.[15]

  • A small shift in E_corr suggests a mixed-type inhibitor that affects both reactions.[9][15]

  • A decrease in i_corr signifies a reduction in the corrosion rate.

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the polished metal coupon as the working electrode, immersed in the test solution (with and without inhibitor).

  • Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to their intersection point to determine E_corr and i_corr.

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

B. Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a non-destructive technique that probes the metal/solution interface by applying a small amplitude AC potential signal at various frequencies. The impedance response provides information about the interfacial processes, such as charge transfer resistance and double-layer capacitance.[14][16]

Causality:

  • Charge Transfer Resistance (R_ct): Represents the resistance to the corrosion reaction at the interface. An increase in R_ct in the presence of the inhibitor indicates effective inhibition, as the protective film impedes charge transfer.[9]

  • Double Layer Capacitance (C_dl): Relates to the dielectric properties of the interface. A decrease in C_dl upon inhibitor addition suggests the adsorption of inhibitor molecules, which displace water molecules and thicken the electrical double layer.[12]

Procedure:

  • Cell Setup & Stabilization: Use the same setup and stabilization procedure as for PDP.

  • Impedance Measurement: At the steady-state OCP, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative values for R_ct and C_dl. A simple Randles circuit is often a good starting point.

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

G Start Start Setup Assemble 3-Electrode Cell (WE, RE, CE) Start->Setup Stabilize Stabilize at OCP Setup->Stabilize Decision Choose Method Stabilize->Decision PDP Scan Potential (e.g., ±250mV vs OCP) Decision->PDP PDP EIS Apply AC Signal (100kHz to 10mHz) Decision->EIS EIS AnalyzePDP Analyze Tafel Plot (Ecorr, icorr) PDP->AnalyzePDP AnalyzeEIS Analyze Nyquist/Bode Plots (Rct, Cdl) EIS->AnalyzeEIS CalcIE Calculate IE% AnalyzePDP->CalcIE AnalyzeEIS->CalcIE End End CalcIE->End

Caption: Workflow for Electrochemical Evaluation (PDP & EIS).

Protocol 3.3: Surface Analysis

Principle: Surface analysis techniques provide direct visual and chemical evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[13][17][18]

A. Scanning Electron Microscopy (SEM)

Procedure:

  • Immerse metal coupons in the corrosive media (with and without the most effective concentration of inhibitor) for a set period.

  • Remove, rinse, and dry the coupons.

  • Mount the coupons on stubs and coat with a thin conductive layer (if necessary).

  • Acquire images of the surface morphology at various magnifications. Interpretation: A comparison of the images will show a smooth, protected surface for the inhibited sample, whereas the uninhibited (blank) sample will exhibit a rough, pitted surface characteristic of corrosion damage.[9]

B. X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Prepare inhibited and uninhibited samples as in the SEM protocol.

  • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons. Interpretation: XPS provides the elemental composition and chemical states of the surface. The detection of elements from the inhibitor molecule (e.g., N, S) on the inhibited metal surface provides direct proof of adsorption.[19]

Part 4: Theoretical and Computational Analysis

Principle: Quantum chemical calculations, typically using Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of an inhibitor with its potential performance.[11][20] They provide insights into the electronic properties that govern the adsorption process.[21][22]

Key Parameters & Causality:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant orbitals, leading to better inhibition efficiency.[21][22]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of the molecule to accept electrons. A lower E_LUMO value facilitates electron acceptance from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[23]

  • Dipole Moment (μ): A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, promoting physisorption.[22]

Protocol:

  • Molecule Modeling: Build the 3D structure of the triazole derivative using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform geometry optimization calculations using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)) to find the most stable molecular conformation.[23]

  • Parameter Calculation: From the optimized structure, calculate the quantum chemical parameters (E_HOMO, E_LUMO, ΔE, μ).

  • Correlation: Correlate these theoretical parameters with the experimentally determined inhibition efficiencies for a series of related triazole derivatives to establish a structure-activity relationship.

Part 5: Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (mM) Weight Loss (mg) Corrosion Rate (mm/y) Inhibition Efficiency (IE%)
Blank 55.2 12.51 -
0.1 15.1 3.42 72.7
0.5 6.3 1.43 88.6

| 1.0 | 4.1 | 0.93 | 92.6 |

Table 2: Example Data from Electrochemical Measurements[3]

Inhibitor Conc. (mM) E_corr (mV vs Ag/AgCl) i_corr (μA/cm²) R_ct (Ω·cm²) C_dl (μF/cm²) IE% (PDP) IE% (EIS)
Blank -450 250 80 150 - -
0.5 -435 30 850 45 88.0 90.6

| 1.0 | -430 | 12 | 1950 | 32 | 95.2 | 95.9 |

Table 3: Example Data from Quantum Chemical Calculations

Inhibitor E_HOMO (eV) E_LUMO (eV) ΔE (eV) Dipole Moment (Debye) Experimental IE%
Tria-CO₂Et -7.1 -1.2 5.9 3.5 95.3

| Tria-CONHNH₂ | -6.8 | -1.5 | 5.3 | 4.8 | 95.0 |

Conclusion

Triazole derivatives represent a formidable class of corrosion inhibitors due to their favorable electronic structure, ease of synthesis, and high efficacy for a range of metals, including steel, copper, and aluminum alloys, in various aggressive media.[1][9][24] A systematic evaluation, grounded in the complementary protocols of weight loss, electrochemistry, surface analysis, and computational chemistry, is crucial for validating their performance and elucidating their protective mechanisms. By understanding the causality behind experimental choices—from inhibitor design to performance testing—researchers can rationally develop next-generation, eco-friendly triazole inhibitors with superior, long-lasting protection against corrosion.

References

Application Notes & Protocols for the Purification of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and the underlying scientific principles for the purification of synthesized 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications, such as biological screening, structural analysis, or further chemical modification.

Introduction: The Critical Role of Purification

The biological activity and physicochemical properties of a synthesized compound are intrinsically linked to its purity. Impurities, which can include unreacted starting materials, byproducts, or residual solvents, can lead to erroneous experimental results, mask the true activity of the compound, and complicate regulatory approval in drug development. For a molecule like this compound, which belongs to a class of heterocyclic compounds with significant pharmacological interest, achieving high purity is paramount.[1][2] This guide outlines three primary techniques for the purification of this target compound: acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity level.

Acid-Base Extraction: A Targeted Approach for Thiol Purification

Principle: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another.[3][4][5] The thiol group (-SH) in this compound is weakly acidic and can be deprotonated by a suitable base to form a water-soluble salt (thiolate).[6] This allows for the separation of the desired compound from non-acidic impurities that remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the purified, water-insoluble thiol, which can then be isolated.[4][6]

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude, synthesized this compound in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. The choice of solvent should be based on the solubility of the crude product and its impurities.

  • Basification: Transfer the organic solution to a separatory funnel. Add a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH).

    • Rationale: A weak base like sodium bicarbonate is often sufficient and can be more selective in deprotonating the thiol without causing hydrolysis of other functional groups, should they be present in impurities. A strong base like NaOH will ensure complete deprotonation of the thiol.[7]

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The deprotonated thiolate salt of the target compound will partition into the aqueous layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of the basic aqueous solution. Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be set aside.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with litmus or pH paper).[6][8] The protonation of the thiolate will regenerate the neutral this compound, which will precipitate out of the aqueous solution as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts. Allow the purified product to air-dry or dry it in a desiccator.

Visualizing the Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., DCM) Funnel Separatory Funnel (Shake & Separate) Crude->Funnel AqBase Aqueous Base (e.g., NaOH soln.) AqBase->Funnel OrganicLayer Organic Layer (Neutral/Basic Impurities) Funnel->OrganicLayer Discard AqueousLayer Aqueous Layer (Thiolate Salt) Funnel->AqueousLayer Collect Acidification Acidification (e.g., HCl) AqueousLayer->Acidification Precipitate Precipitated Pure Product Acidification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration PureProduct Pure this compound Filtration->PureProduct Recrystallization Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath Filtration Vacuum Filtration IceBath->Filtration PureCrystals Pure Crystals Filtration->PureCrystals MotherLiquor Mother Liquor (Contains Impurities) Filtration->MotherLiquor Discard ColumnChromatography cluster_0 Column Setup Pack Pack Column with Stationary Phase (e.g., Silica Gel) Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

References

analytical methods for quality control of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quality Control of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The robust characterization and stringent quality control of heterocyclic compounds are fundamental to progress in pharmaceutical and materials science. This document provides a comprehensive guide to the analytical methodologies for ensuring the identity, purity, and stability of this compound (CAS No: 38942-51-7). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each technique.

Compound Profile and Physicochemical Properties

This compound is a substituted triazole, a class of nitrogen-containing heterocycles that are cornerstones in medicinal chemistry and agrochemicals.[1][2] Its quality attributes must be well-defined to ensure reproducibility in downstream applications.

A critical first step in any analytical workflow is understanding the compound's basic properties.

PropertyValueSource
CAS Number 38942-51-7[3][4]
Molecular Formula C₉H₉N₃S[3]
Molecular Weight 191.25 g/mol [3]
Melting Point 166 °C[3]
Boiling Point 270.1±23.0 °C (Predicted)[3]
Appearance Solid (form may vary)General
pKa 8.92±0.20 (Predicted)[3]

Comprehensive Quality Control Workflow

A multi-faceted approach is necessary for the definitive quality control of this compound. The workflow should encompass techniques for structural confirmation, purity assessment, and physical property verification.

cluster_QC Overall QC Workflow cluster_methods Analytical Techniques RawMaterial Raw Material Sample Identity Identity Confirmation RawMaterial->Identity Purity Purity & Impurity Profile Identity->Purity NMR NMR ('H, 'C) Identity->NMR Definitive Structure IR FTIR Spectroscopy Identity->IR Functional Groups UV UV-Vis Spectroscopy Identity->UV Confirmatory PhysChem Physical & Thermal Properties Purity->PhysChem HPLC HPLC-UV Purity->HPLC Primary Method GCMS GC-MS Purity->GCMS Volatiles/Thermal Stability Release Release Specification Met PhysChem->Release DSC DSC/TGA PhysChem->DSC Melting Point/Stability

Caption: Overall Quality Control Workflow for the Analyte.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide the foundational evidence for the chemical identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. The expected chemical shifts are based on analyses of similar triazole structures.[2][5]

Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H or S-H.[6][7]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values.

Expected Spectral Data (in DMSO-d₆):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Rationale
Phenyl-H 7.40 - 7.80 (m, 5H)128.0 - 132.0Aromatic protons and carbons of the phenyl ring.[5][6]
Methyl-H (N-CH₃) ~3.60 (s, 3H)~30-35Singlet for the methyl group attached to the triazole nitrogen.[2]
Thiol-H (S-H) 12.5 - 14.0 (br s, 1H)N/ABroad singlet for the acidic thiol proton, which may exchange. Its presence confirms the thiol tautomer.[5][7]
Triazole C3 (C-S) N/A~165-170Carbon atom of the triazole ring bonded to sulfur.
Triazole C5 (C-Ph) N/A~150-155Carbon atom of the triazole ring bonded to the phenyl group.

Note: The thiol (SH) proton exists in tautomeric equilibrium with the thione (N-H) form. NMR spectroscopy in DMSO-d₆ typically allows for the observation of this proton.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationSignificance
~2550-2600 S-H stretchConfirms the presence of the thiol group.[5]
~1605-1620 C=N stretchCharacteristic of the triazole ring.[5]
~3000-3100 Aromatic C-H stretchIndicates the phenyl group.
~1450-1580 C=C ring stretchAromatic ring vibrations.
~1530-1540 N-C=S bandsAssociated with the thioamide portion of the ring.[5]
UV-Vis Spectroscopy

This technique is useful for a quick identity check and for developing a quantitative assay.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent (e.g., Methanol or Acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg/mL). Further dilute to obtain a final concentration (e.g., 10 µg/mL) that gives an absorbance reading within the detector's linear range (typically 0.2-1.0 AU).

  • Acquisition: Scan the solution from 400 nm down to 200 nm using the solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For N-phenylpropanamide derivatives of a similar triazole core, λmax values were observed around 296-298 nm, suggesting the λmax for the target compound will be in the UV region.[2]

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the gold standard for separating and quantifying the main compound from its impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the preferred method for assessing the purity of moderately polar compounds like this compound.

Causality Behind Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobic nature, which retains the analyte based on its phenyl group and overall structure.

  • Mobile Phase: A mixture of acetonitrile (organic modifier) and water (aqueous phase) is used. Acetonitrile is selected for its low UV cutoff and compatibility with common buffers.

  • Buffer: A buffer (e.g., sulfuric acid or phosphate buffer) is crucial to maintain a consistent pH.[9] This ensures the thiol group's ionization state is constant, leading to sharp, reproducible peaks.

  • Detection: UV detection is ideal due to the strong absorbance of the phenyl and triazole chromophores. Detection at or near the λmax provides the highest sensitivity.

cluster_HPLC HPLC Analysis Workflow SamplePrep Prepare Sample (e.g., 1 mg/mL in MeCN/H₂O) Inject Inject Sample (e.g., 10 µL) SamplePrep->Inject MobilePhase Prepare Mobile Phase (e.g., 40:60 MeCN:Buffer) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Run Run Isocratic Method Equilibrate->Run Inject->Run Detect Detect at λmax (UV) Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: A typical workflow for HPLC purity analysis.

Recommended HPLC Protocol:

ParameterRecommended Condition
Column Primesep 100, C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05% Sulfuric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 295 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)
Run Time 15 minutes

Protocol Steps:

  • System Preparation: Set up the HPLC system according to the parameters in the table. Allow the system to equilibrate until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the analysis sample in the same manner as the standard.

  • Analysis: Inject the diluent (blank), followed by the reference standard and then the sample.

  • Purity Calculation: Determine the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze for volatile impurities and to assess the thermal stability of the compound. However, the polarity and potential for thermal degradation of triazole-thiols must be considered.[10]

Protocol:

  • System: Agilent 7890B GC with 5977B MS detector or equivalent.[10]

  • Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Inlet: Set to 250 °C (a lower temperature may be needed if degradation is observed).

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like acetone or ethyl acetate.

Expertise & Experience: The key challenge with GC analysis of such compounds is their polarity and potential for poor peak shape or on-column degradation.[10] If these issues arise, derivatization (e.g., silylation of the thiol group) may be necessary to increase volatility and thermal stability.

Thermal Analysis

Thermal methods provide data on melting point, polymorphism, and decomposition.

Protocol (DSC/TGA):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat the sample under a nitrogen atmosphere from 25 °C to 200 °C at a rate of 10 °C/min. The sharp endotherm corresponds to the melting point.

  • TGA Method: Heat the sample from 25 °C to 400 °C at 10 °C/min. The resulting curve shows the temperature at which weight loss (decomposition) begins. Studies on similar triazoles show thermal stability up to around 200 °C.[11]

Method Validation Principles

For use in a regulated environment, the analytical methods described must be validated according to guidelines from the International Council for Harmonisation (ICH). This ensures the methods are trustworthy and fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the method's response is proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Application Notes & Protocols: Developing Novel Therapeutic Agents from 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including its dipole character, capacity for hydrogen bonding, metabolic stability, and ability to enhance ligand solubility—make it an exceptional pharmacophore for interacting with a wide array of biological receptors.[3][4] This versatility is evidenced by the integration of the 1,2,4-triazole core into numerous clinically successful drugs spanning a wide range of therapeutic areas, from antifungal agents like Fluconazole to anticancer drugs like Letrozole and Anastrozole, and antiviral medications such as Ribavirin.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to designing, synthesizing, and evaluating novel therapeutic agents derived from the 1,2,4-triazole framework. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to facilitate rational drug design and optimization.

Section 1: Strategic Design and Synthesis of 1,2,4-Triazole Libraries

The success of a drug discovery campaign hinges on the rational design and efficient synthesis of a diverse chemical library. The 1,2,4-triazole core offers multiple points for substitution, allowing for fine-tuning of steric and electronic properties to achieve desired biological activity and selectivity.

Rationale for Synthetic Routes

Numerous methods exist for the synthesis of the 1,2,4-triazole ring. A common and robust approach involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, which provides a versatile thiol intermediate ready for further functionalization. This method is often preferred for its high yields and the accessibility of starting materials. Modern approaches, such as microwave-assisted synthesis, can significantly accelerate reaction times and improve yields, aligning with green chemistry principles.[7][8]

The overall workflow for developing these therapeutic agents follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Optimization A Precursor Selection (e.g., Thiosemicarbazide) B Cyclization to form 1,2,4-Triazole Core A->B C Functionalization & Derivative Synthesis B->C D Purification & Structural Characterization (NMR, MS, IR) C->D E Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) D->E Test Compounds F Dose-Response & Potency Determination (IC50 / MIC) E->F G Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Pathway Analysis) F->G H Structure-Activity Relationship (SAR) Analysis G->H Activity Data I Lead Optimization H->I I->C Design New Derivatives J In Vivo Model Testing I->J

Caption: High-level workflow for 1,2,4-triazole drug discovery.

Protocol 1: General Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivative

This protocol describes a representative synthesis of a 1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.

Materials:

  • Substituted aromatic acid hydrazide

  • Allyl isothiocyanate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Reflux apparatus, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Synthesis of Thiosemicarbazide Intermediate:

    • Dissolve the selected aromatic acid hydrazide (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

    • Add allyl isothiocyanate (10 mmol) dropwise to the solution while stirring.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The precipitated solid is the thiosemicarbazide intermediate.

    • Filter the solid using a Buchner funnel, wash with cold ethanol, and dry in vacuo.

  • Cyclization to 1,2,4-Triazole-3-thiol:

    • Suspend the dried thiosemicarbazide intermediate (8 mmol) in an aqueous solution of 8% NaOH (40 mL).

    • Reflux the mixture with stirring for 3-5 hours until a clear solution is obtained. This indicates the completion of the cyclization reaction.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the cold solution with concentrated HCl to pH 5-6. The 1,2,4-triazole-3-thiol product will precipitate out of the solution.

    • Filter the precipitate, wash thoroughly with cold distilled water to remove any inorganic impurities, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques:

      • IR Spectroscopy: Look for characteristic peaks for N-H, C=N, and C=S (thione) functional groups.[9]

      • ¹H-NMR and ¹³C-NMR: Confirm the chemical structure, proton environments, and carbon framework. The presence of a thiocarbonyl carbon (C=S) signal around 187 ppm in ¹³C-NMR confirms the thione form.[9]

      • Mass Spectrometry: Determine the molecular weight of the compound.

Section 2: Preclinical Evaluation as Anticancer Agents

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways and proteins, including kinases (EGFR, BRAF), tubulin, and aromatase.[5][10][11]

Rationale for Anticancer Screening

The initial step in evaluating anticancer potential is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the test compound indicates cell death or inhibition of proliferation.[10]

G cluster_pathway BRAF Signaling Pathway in Melanoma GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Triazole 1,2,4-Triazole Inhibitor Triazole->BRAF Inhibition

Caption: Inhibition of the BRAF signaling pathway by a triazole agent.[10]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).[11][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized 1,2,4-triazole derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity. A typical concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "positive control" (a known anticancer drug like Doxorubicin).

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.

    • Incubate the plate for another 48 hours.

  • MTT Assay and Data Acquisition:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Hypothetical IC₅₀ Values (µM) of Triazole Derivatives against Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
TZ-001 12.525.818.3
TZ-002 5.28.97.1
TZ-003 > 100> 100> 100
Doxorubicin 0.81.10.9

Section 3: Preclinical Evaluation as Antimicrobial Agents

The 1,2,4-triazole scaffold is a cornerstone of antifungal therapy, primarily through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[7] Derivatives have also shown significant antibacterial activity, making this a promising area of investigation.[7][13]

Rationale for Antimicrobial Screening

The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique for determining MIC values.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger).[14]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Synthesized 1,2,4-triazole derivatives dissolved in DMSO.

  • Standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution (e.g., 256 µg/mL) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. This will create a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

    • Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Alternatively, the results can be read using a microplate reader at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the growth control.

Data Presentation

Summarize the quantitative results in a table for easy comparison.

Table 2: Hypothetical MIC Values (µg/mL) of Triazole Derivatives against Microbial Strains

Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
TZ-004 8324
TZ-005 16648
TZ-006 4162
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Section 4: Concluding Remarks and Future Directions

The 1,2,4-triazole scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a foundational framework for the synthesis and evaluation of new derivatives. Initial screening hits identified through these methods must be subjected to further investigation, including secondary mechanistic assays, structure-activity relationship (SAR) studies to improve potency and selectivity, and eventual testing in in vivo models to assess efficacy and safety profiles.[3][15] The rational, iterative process of design, synthesis, and testing is paramount to successfully translating these promising chemical entities into clinically valuable therapeutics.

References

Application Notes & Protocols: A Guide to the Investigation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Nonlinear Optical Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quest for Superior Optical Materials

In the rapidly advancing fields of photonics and optoelectronics, the demand for materials with significant nonlinear optical (NLO) properties is insatiable. Such materials are the cornerstone of technologies like optical limiting, all-optical switching, and frequency conversion.[1][2] Organic molecules, with their vast structural diversity and tunable electronic properties, represent a promising frontier in NLO materials discovery. Among these, heterocyclic compounds containing a 1,2,4-triazole moiety have garnered considerable attention due to their inherent charge-transfer characteristics and thermal stability.[3][4]

This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and NLO evaluation of a specific promising candidate: 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol . We will delve into the underlying scientific principles behind the experimental and computational protocols, offering a robust framework for investigating this molecule and its derivatives for NLO applications.

Molecular Profile: this compound

The target molecule, with the chemical formula C₉H₉N₃S and a molecular weight of 191.25 g/mol , possesses a unique combination of structural features conducive to NLO activity.[5] The phenyl ring acts as an electron-donating group, while the triazole ring, particularly with the thione group, functions as an electron-accepting moiety. This donor-acceptor architecture is a classic design principle for enhancing molecular hyperpolarizability, the microscopic origin of NLO phenomena. The methyl group provides steric influence and can affect crystal packing, which is crucial for second-order NLO effects in the solid state.

Below is a diagram illustrating the fundamental structure of the molecule.

Caption: Molecular structure of this compound.

Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in materials research. The following protocol is a multi-step procedure adapted from established methods for synthesizing similar 1,2,4-triazole-3-thiol derivatives.[3][6][7][8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthetic Pathway cluster_reagents cluster_characterization Characterization start Benzoyl Chloride step2 1-Benzoyl-2-methylhydrazine start->step2 + step1 Methylhydrazine step1->step2 step4 Potassium 3-(benzoyl)-3-methyldithiocarbazate step2->step4 + step3 Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) step3->step4 product This compound step4->product   step5 Reflux (Cyclization) nmr ¹H & ¹³C NMR product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis elemental Elemental Analysis product->elemental

Caption: Overall workflow for synthesis and characterization.

Detailed Synthesis Protocol

Rationale: This pathway proceeds through the formation of a substituted hydrazide, which is then reacted with carbon disulfide to form a dithiocarbazate salt. This intermediate readily undergoes base-catalyzed intramolecular cyclization to yield the desired triazole thiol ring system. This method is widely adopted for its reliability and good yields.[7][8]

Step 1: Synthesis of 1-Benzoyl-2-methylhydrazine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylhydrazine (0.1 mol) in 100 mL of an appropriate solvent (e.g., dichloromethane or diethyl ether) and cool the flask in an ice bath.

  • Slowly add benzoyl chloride (0.1 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-benzoyl-2-methylhydrazine, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve 1-benzoyl-2-methylhydrazine (0.05 mol) in 100 mL of absolute ethanol.

  • To this solution, add potassium hydroxide (0.05 mol) and stir until it dissolves completely.

  • Add carbon disulfide (0.06 mol) dropwise to the solution. The mixture will likely turn yellow.

  • Reflux the reaction mixture for 8-10 hours. The progress of the cyclization can be monitored by TLC.

  • After reflux, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 5-6. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry it in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol for Structural and Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Procedure: Record the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Expected Peaks: Look for characteristic absorption bands corresponding to N-H stretching (if in thiol tautomeric form, ~3100-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), C-S stretching (~600-800 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). The absence of a strong C=O peak from the hydrazide precursor is a key indicator of successful cyclization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed molecular structure by observing the chemical environment of ¹H and ¹³C nuclei.

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra.

    • Expected Signals in ¹H NMR: Signals for the aromatic protons of the phenyl group (typically in the 7-8 ppm range), a singlet for the methyl (CH₃) protons, and a broad singlet for the thiol (SH) proton (which can be exchangeable with D₂O and may appear over a wide chemical shift range, often >10 ppm).[9][10]

    • Expected Signals in ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and the two distinct carbons of the triazole ring (one being the C=S carbon, which will be significantly downfield).[8]

  • UV-Visible Spectroscopy:

    • Objective: To determine the electronic absorption properties and the optical transparency window, which is crucial for NLO applications.

    • Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) and record the absorption spectrum.

    • Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption cutoff wavelength. For NLO applications, the material should be transparent at the fundamental and frequency-doubled/tripled wavelengths of the laser being used.[3]

Evaluation of Nonlinear Optical Properties

The NLO response of a material can be categorized by the order of its nonlinear susceptibility (χ⁽ⁿ⁾). Second-order effects (related to χ⁽²⁾) like second-harmonic generation (SHG) require a non-centrosymmetric bulk structure, while third-order effects (related to χ⁽³⁾) like nonlinear absorption and refraction occur in all materials.

Second-Order NLO Screening: The Kurtz-Perry Powder Technique

Rationale: The Kurtz-Perry technique is a rapid and effective method for screening powdered crystalline materials for their SHG efficiency.[11][12] It provides a semi-quantitative measure of the material's ability to generate light at twice the frequency of the incident laser, indicating a non-centrosymmetric crystal structure, a prerequisite for a non-zero χ⁽²⁾.[13][14]

Protocol:

  • Sample Preparation:

    • Grind the crystalline sample of this compound into a fine powder.

    • Sieve the powder to obtain a specific particle size range (e.g., 100-300 μm). This is crucial for obtaining reproducible results.

    • Pack the sieved powder into a small glass capillary tube (e.g., 1 mm inner diameter).

  • Experimental Setup:

    • Use a high-intensity pulsed laser as the fundamental source, typically a Q-switched Nd:YAG laser operating at 1064 nm.[14]

    • Direct the laser beam onto the packed powder sample.

    • Position a photomultiplier tube (PMT) to detect the light emitted from the sample.

    • Place a set of filters in front of the PMT to block the fundamental 1064 nm light and selectively pass the SHG signal at 532 nm.

    • Connect the PMT output to an oscilloscope to measure the intensity of the SHG signal.

  • Measurement and Analysis:

    • Measure the SHG signal intensity from the sample.

    • Measure the SHG signal intensity from a reference material with a known NLO coefficient (e.g., potassium dihydrogen phosphate - KDP, or urea) under identical conditions.[14]

    • The relative SHG efficiency is reported as the ratio of the sample's signal to the reference signal. A signal significantly above the noise level confirms a non-centrosymmetric crystal structure and potential for second-order NLO applications.

Third-Order NLO Characterization: The Z-Scan Technique

Rationale: The Z-scan technique is a simple yet highly sensitive single-beam method used to measure both the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[1][15][16] It relies on the principle that an intense laser beam propagating through a nonlinear medium will induce a lens-like effect (self-focusing or self-defocusing) and/or intensity-dependent absorption.[2][17]

Experimental Workflow Diagram:

ZScanWorkflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Pulsed Laser Source Lens Focusing Lens Laser->Lens Splitter Beam Splitter Lens->Splitter Sample Sample on Translation Stage Aperture Finite Aperture Sample->Aperture Detector2 Open-Aperture Detector Sample->Detector2 Full Beam (for OA) Detector1 Closed-Aperture Detector Aperture->Detector1 Splitter->Sample Main Beam Splitter->Detector2 Reference Beam (for OA) Translate Translate Sample along Z-axis RecordCA Record Transmittance vs. Z (Closed Aperture) Translate->RecordCA RecordOA Record Transmittance vs. Z (Open Aperture) Translate->RecordOA AnalyzeCA Fit CA data to find Nonlinear Refractive Index (n₂) RecordCA->AnalyzeCA AnalyzeOA Fit OA data to find Nonlinear Absorption (β) RecordOA->AnalyzeOA CalcChi3 Calculate Re(χ⁽³⁾) and Im(χ⁽³⁾) AnalyzeCA->CalcChi3 AnalyzeOA->CalcChi3

Caption: Workflow for Z-scan experimental setup and data analysis.

Protocol:

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable transparent solvent (e.g., DMSO, DMF) to prepare a solution of known concentration. The solution should have a linear transmittance of >70% at the laser wavelength.

    • Place the solution in a cuvette with a known path length (typically 1-2 mm).

  • Experimental Setup:

    • A spatially filtered Gaussian beam from a pulsed laser (e.g., picosecond or femtosecond Nd:YAG) is focused using a lens.

    • The sample cuvette is mounted on a computer-controlled translation stage that moves it along the axis of the focused beam (the z-axis).

    • The transmitted beam passes through a finite aperture placed in the far field and is collected by a photodetector. This is the "closed-aperture" (CA) configuration, sensitive to nonlinear refraction.

    • A second measurement is performed by removing the aperture (or using a fully open aperture) to collect the total transmitted light. This is the "open-aperture" (OA) configuration, which measures nonlinear absorption.

  • Measurement:

    • Closed-Aperture (CA) Scan: Translate the sample from a position far before the focal point (-z) to a position far after the focal point (+z). Record the normalized transmittance through the aperture as a function of the sample's z-position.

      • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing).

      • A valley followed by a peak indicates a positive nonlinear refractive index (n₂ > 0, self-focusing).[16]

    • Open-Aperture (OA) Scan: Repeat the scan without the aperture. A dip in transmittance when the sample is at the focal point (z=0) indicates nonlinear absorption (e.g., two-photon absorption).[2]

  • Data Analysis:

    • The nonlinear refractive index (n₂) is calculated by fitting the CA Z-scan trace to theoretical models.

    • The nonlinear absorption coefficient (β) is determined by fitting the OA Z-scan trace.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β, respectively.

Computational Investigation of NLO Properties

Rationale: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the NLO properties of molecules at the atomic level.[18][19] It allows for the calculation of molecular polarizability (α) and first (β) and second (γ) hyperpolarizabilities, which are the microscopic origins of the macroscopic χ⁽²⁾ and χ⁽³⁾ susceptibilities. This approach enables the screening of candidate molecules and provides insights into structure-property relationships before undertaking laborious synthesis and experimentation.[20][21][22]

Protocol for DFT Calculations:

  • Molecular Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: Perform a full geometry optimization of the this compound molecule.

    • Level of Theory: A hybrid functional like B3LYP or a long-range corrected functional like CAM-B3LYP or M06 is recommended.[3][19][20]

    • Basis Set: Use a sufficiently flexible basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions necessary for accurately describing electron distribution.[22]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • NLO Property Calculation:

    • Using the optimized geometry, perform a finite-field calculation to determine the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). This is typically done by applying a static electric field and calculating the energy derivatives.

    • Keywords: In Gaussian, the Polar keyword with options like CPHF=RdFreq can be used.

    • The output will provide the tensor components of these properties.

  • Data Analysis:

    • Calculate the magnitude of the total dipole moment (μ_tot), the average polarizability (α_tot), and the total first hyperpolarizability (β_tot) from their tensor components.

    • Compare the calculated β_tot value with that of a standard reference molecule like urea to estimate the relative SHG efficiency.[23][24][25]

    • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer characteristics, which are closely linked to the NLO response. A small HOMO-LUMO gap often correlates with larger hyperpolarizabilities.[3][22]

Data Presentation and Interpretation

For effective comparison and reporting, all quantitative data should be summarized in tables.

Table 1: Predicted NLO Properties of Triazole Derivatives (Illustrative Data)

CompoundDipole Moment (μ) [Debye]Avg. Polarizability (α) [x 10⁻²³ esu]First Hyperpolarizability (β) [x 10⁻³⁰ esu]HOMO-LUMO Gap (eV)Reference
Compound 7c (a related triazole)-4.1956.3174.618[3][4]
Urea (Reference)1.37~2.9~0.37~7.8[25]
This compound (To be determined)(To be determined)(To be determined)(To be determined)This work

Note: Data for Compound 7c is from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and is provided for illustrative purposes.[3][4]

Table 2: Experimental Third-Order NLO Parameters (Illustrative Data)

CompoundSolventn₂ [x 10⁻¹³ cm²/W]β [x 10⁻⁹ cm/W]Re(χ⁽³⁾) [x 10⁻¹² esu]Im(χ⁽³⁾) [x 10⁻¹² esu]Reference
Triazole-Fluorene Polymer----3.66 x 10⁻¹⁰ esu (χ⁽³⁾ value)[26]
This compound (e.g., DMSO)(To be determined)(To be determined)(To be determined)(To be determined)This work

Note: Data for the triazole-fluorene polymer is provided as an example of experimentally determined third-order nonlinearity in a triazole-containing material.[26]

Conclusion and Future Outlook

This guide provides a comprehensive framework for the systematic investigation of this compound as a potential nonlinear optical material. By combining robust synthesis, thorough characterization, state-of-the-art experimental NLO measurements, and insightful computational modeling, researchers can effectively evaluate its potential. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

The exploration of this and structurally related triazole-thiol derivatives could lead to the discovery of novel organic materials with superior NLO properties, paving the way for the next generation of photonic and optoelectronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

I. Synthetic Overview & Mechanism

The predominant and most reliable method for synthesizing this compound involves a two-step process. The initial step is the formation of an N,N'-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.

Step 1: Synthesis of 1-benzoyl-4-methyl-thiosemicarbazide

Benzoyl hydrazide is reacted with methyl isothiocyanate, typically in a protic solvent like ethanol, to yield the intermediate, 1-benzoyl-4-methyl-thiosemicarbazide. This reaction is generally straightforward and proceeds with high yield.

Step 2: Cyclization to this compound

The thiosemicarbazide intermediate undergoes a base-catalyzed cyclization. The use of an aqueous solution of a strong base, such as sodium hydroxide (NaOH), followed by heating, facilitates the intramolecular condensation and subsequent dehydration to form the triazole ring.[1][2][3]

Reaction Mechanism:

The mechanism for the base-catalyzed cyclization involves the deprotonation of a nitrogen atom in the thiosemicarbazide, which then acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This is followed by a dehydration step to form the stable 1,2,4-triazole ring.

Below is a DOT script representation of the synthetic workflow:

SynthesisWorkflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Benzoyl Hydrazide C 1-Benzoyl-4-methyl- thiosemicarbazide A->C Ethanol, Reflux B Methyl Isothiocyanate B->C D 4-Methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol C->D aq. NaOH, Reflux

References

common side products in the synthesis of 1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic routes and obtain high-purity products.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazole-3-thiols, providing potential causes and actionable solutions.

Question 1: My reaction yielded a product with a similar mass to my target 1,2,4-triazole-3-thiol, but the spectroscopic data (e.g., ¹H NMR) is inconsistent. What could be the issue?

Answer:

This is a classic and very common issue in 1,2,4-triazole-3-thiol synthesis. The most probable cause is the formation of an isomeric byproduct, the 1,3,4-thiadiazol-2-amine .[1][2] Both structures originate from the same acylthiosemicarbazide intermediate, and their formation is highly dependent on the reaction conditions, particularly the pH.[3][4]

  • Causality:

    • Alkaline (basic) conditions favor the intramolecular nucleophilic attack of the N4 nitrogen onto the carbonyl carbon of the acylthiosemicarbazide intermediate, leading to the desired 1,2,4-triazole-3-thiol .[3][5][6]

    • Acidic conditions promote the dehydration and cyclization involving the N2 nitrogen and the sulfur atom, resulting in the formation of the 1,3,4-thiadiazol-2-amine side product.[3][4][7]

  • Troubleshooting Steps:

    • Verify Reaction pH: Ensure that the cyclization step is performed under sufficiently alkaline conditions. If you are using a base like sodium hydroxide or potassium hydroxide, confirm that the pH is indeed basic throughout the reaction.[5]

    • Spectroscopic Analysis: A key difference in the ¹H NMR spectra can help distinguish between the two isomers. The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically resonate at a much lower field (around 13–14 ppm) compared to the amino group protons of the 1,3,4-thiadiazol-2-amine, which usually appear in the aromatic region.[1][8]

    • Purification: If the side product has already formed, you may be able to separate it from the desired product. The 1,3,4-thiadiazol-2-amines are generally insoluble in alkaline medium, which can be exploited for separation.[1] Column chromatography is also a viable option.[9]

Question 2: My final product appears to be a mixture of my starting material and the desired product, indicating an incomplete reaction. How can I drive the reaction to completion?

Answer:

An incomplete reaction can be due to several factors, including reaction time, temperature, or the quality of reagents.

  • Causality: The cyclodehydration of the acylthiosemicarbazide intermediate is a critical step that may require specific conditions to proceed to completion.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Some cyclizations require prolonged heating under reflux to go to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A cautious increase in temperature may also improve the reaction rate, but be mindful of potential side product formation.

    • Check Reagent Quality: Ensure that your starting thiosemicarbazide and carboxylic acid (or its derivative) are pure. Impurities can interfere with the reaction.[5]

    • Choice of Cyclizing Agent: The nature and amount of the base used for cyclization are crucial. Ensure you are using a sufficient molar equivalent of a strong base like NaOH or KOH.

Question 3: I am observing the formation of a disulfide-linked dimer of my 1,2,4-triazole-3-thiol. How can I prevent this?

Answer:

The thiol group in your product is susceptible to oxidation, which leads to the formation of a disulfide dimer. This is a common issue, especially during workup and purification.

  • Causality: The thiolate anion (RS⁻), which is more prevalent under basic conditions, is easily oxidized, particularly in the presence of air (oxygen).[10]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control pH during Workup: While basic conditions are needed for the cyclization, prolonged exposure to a basic environment during workup in the presence of air can promote oxidation. Careful and prompt acidification to precipitate the product can minimize this side reaction.

    • Addition of a Reducing Agent: In some cases, a small amount of a mild reducing agent can be added during workup to prevent oxidation.

Question 4: My reaction has produced a significant amount of an intractable, colored mixture ("tar"). What causes this and how can I avoid it?

Answer:

The formation of polymeric materials or "tars" is often a result of harsh reaction conditions.

  • Causality: Strong basic conditions, especially at elevated temperatures, can sometimes lead to decomposition of the starting materials or the product, resulting in complex and often colored mixtures.[3]

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times in the presence of a strong base.

    • Optimize Base Concentration: Use the minimum amount of base required to facilitate the cyclization.

    • Gradual Addition of Reagents: Adding the base or other reagents slowly and maintaining a controlled temperature can help to prevent localized overheating and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1,2,4-triazole-3-thiols?

A1: The most common side products encountered are summarized in the table below.

Side ProductFormation ConditionsKey Identifying Features
1,3,4-Thiadiazol-2-amines Acidic conditions during cyclization.[3][4]Isomeric to the desired product. Distinct NMR spectrum (NH₂ protons in the aromatic region).[1][8]
Unreacted Acylthiosemicarbazide Incomplete cyclization.Can be detected by TLC or LC-MS.
Disulfide Dimers Oxidative conditions, especially during workup.[10]Molecular weight is double that of the desired product minus two hydrogen atoms.
1,3,4-Oxadiazoles Desulfurization, potentially with certain dehydrating or oxidizing agents.[3][5]Lack of sulfur in the heterocyclic ring.
Hydrolysis Products Presence of sensitive functional groups (e.g., esters) under strong acidic or basic conditions.[3]Varies depending on the starting material.
Polymeric Materials/"Tars" Harsh basic conditions and high temperatures.[3]Intractable, often colored, complex mixture.

Q2: How can I best monitor the progress of my reaction?

A2: A combination of chromatographic techniques is highly recommended:

  • Thin Layer Chromatography (TLC): This is an excellent initial method to quickly assess the consumption of starting materials and the formation of the product.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating the components of the reaction mixture and obtaining their molecular weights. This is invaluable for identifying potential side products.[3][10]

Q3: What are the recommended purification techniques for 1,2,4-triazole-3-thiols?

A3: The choice of purification method depends on the nature of the product and the impurities present:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.[9]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired triazole from starting materials and side products.[9] For highly polar compounds, reverse-phase chromatography may be more suitable.[11]

  • Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[9]

Visualizing the Reaction Pathways and Troubleshooting

To better understand the synthetic choices, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

cluster_main_path Main Synthetic Pathway to 1,2,4-Triazole-3-thiol cluster_side_path Common Side Reaction Pathway TSC Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate TSC->Intermediate CA Carboxylic Acid Derivative CA->Intermediate Product 1,2,4-Triazole-3-thiol Intermediate->Product Intramolecular Cyclization Base Alkaline Conditions (e.g., NaOH) Base->Intermediate SideProduct 1,3,4-Thiadiazol-2-amine Acid Acidic Conditions (e.g., H₂SO₄) Intermediate_side Acylthiosemicarbazide Intermediate Acid->Intermediate_side Intermediate_side->SideProduct Dehydrative Cyclization

Caption: Reaction pathways to 1,2,4-triazole-3-thiol vs. 1,3,4-thiadiazol-2-amine.

Start Reaction Issue Encountered CheckPurity Analyze Product Mixture (TLC, LC-MS, NMR) Start->CheckPurity IdentifyImpurity Identify Impurity Structure and/or Starting Material CheckPurity->IdentifyImpurity Isomer Isomeric Side Product (e.g., Thiadiazole)? IdentifyImpurity->Isomer Incomplete Incomplete Reaction? Isomer->Incomplete No AdjustpH Adjust Reaction pH to be Strongly Alkaline Isomer->AdjustpH Yes Oxidation Oxidation Product (e.g., Disulfide)? Incomplete->Oxidation No IncreaseTimeTemp Increase Reaction Time and/or Temperature Incomplete->IncreaseTimeTemp Yes InertAtmosphere Use Inert Atmosphere and Degassed Solvents Oxidation->InertAtmosphere Yes Purify Purify Mixture (Recrystallization, Chromatography) Oxidation->Purify No AdjustpH->Purify IncreaseTimeTemp->Purify InertAtmosphere->Purify

References

Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and optimize this important synthetic transformation. These triazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve reaction yields, minimize side products, and ensure the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,5-disubstituted-1,2,4-triazole-3-thiols?

A1: The most prevalent and reliable method is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][2][3] This intermediate is typically formed by reacting a substituted acid hydrazide with a corresponding isothiocyanate. The subsequent ring closure in an alkaline medium, such as aqueous sodium hydroxide or potassium hydroxide, is a dehydrative cyclization that yields the desired triazole-thiol.[1][3]

Q2: Why is the choice of base critical for the cyclization step?

A2: The base serves as a catalyst to facilitate the intramolecular nucleophilic attack and subsequent dehydration required for ring closure. A sufficiently strong base (e.g., NaOH, KOH) is necessary to deprotonate the amide nitrogen, increasing its nucleophilicity to attack the thiocarbonyl carbon. However, the base concentration and reaction temperature must be carefully controlled. Excessively harsh basic conditions can lead to hydrolysis of the starting materials or the product, while conditions that are too mild will result in an incomplete or stalled reaction.

Q3: My product can exist in two tautomeric forms: thiol and thione. Which is dominant and how can I tell?

A3: The 4,5-disubstituted-1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium with its 1,2,4-triazole-3-thione form. In the solid state and in polar solvents like DMSO, the thione form is generally favored. Spectroscopic analysis is key to differentiation. In IR spectroscopy, a strong C=S absorption band around 1270-1285 cm⁻¹ and an N-H stretch around 3200-3260 cm⁻¹ are indicative of the thione form.[1] The absence of a distinct S-H peak (typically weak, around 2550-2600 cm⁻¹) further supports the predominance of the thione tautomer.[3][4]

Q4: What is a typical yield range for this synthesis?

A4: Yields can vary significantly based on the substituents (R1 and R2 groups), purity of starting materials, and reaction conditions. Generally, reported yields for this base-catalyzed cyclization range from good to excellent, often between 60% and 95%.[1][3][5] If your yields are consistently below 50%, it indicates a need for troubleshooting and optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues.

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but TLC analysis shows mostly unreacted thiosemicarbazide starting material. What went wrong?

A: This is a common issue that typically points to problems with the cyclization conditions.

  • Potential Cause 1: Insufficiently Basic Conditions. The cyclization is base-catalyzed and requires a sufficient concentration of hydroxide ions to proceed.

    • Causality: The base deprotonates a nitrogen atom in the thiosemicarbazide chain, initiating the intramolecular nucleophilic attack that leads to ring formation. If the medium is not basic enough, this initial step is too slow, and the reaction stalls.

    • Solution: Ensure your alkaline solution (e.g., 2N NaOH or KOH) is correctly prepared and used in the appropriate stoichiometric excess. For a 1 mmol scale reaction, using 4-5 equivalents of base is a common starting point. You can monitor the pH of the reaction mixture to ensure it remains strongly basic (>12).

  • Potential Cause 2: Low Reaction Temperature. The intramolecular cyclization has an activation energy barrier that must be overcome.

    • Causality: Thermal energy is required to provide the molecules with enough energy to overcome the activation barrier for the rate-limiting cyclization step. Room temperature is often insufficient.

    • Solution: The reaction is typically performed under reflux.[6] Ensure your heating apparatus is maintaining a consistent reflux temperature (usually around 100°C for aqueous solutions). If your substituents make the starting material poorly soluble, consider a higher-boiling solvent like ethanol or a mixture of ethanol/water to improve solubility and allow for a higher reaction temperature.[1]

  • Potential Cause 3: Poor Quality Starting Materials. Impurities in the acid hydrazide or isothiocyanate can inhibit the reaction.

    • Causality: The primary amine of the hydrazide and the electrophilic carbon of the isothiocyanate are highly reactive. Impurities can compete in side reactions, consuming starting materials. Old or improperly stored thiosemicarbazide can also degrade.

    • Solution: Verify the purity of your starting materials by melting point or NMR spectroscopy before starting the synthesis. If in doubt, recrystallize the acid hydrazide and distill the isothiocyanate if it is a liquid.

Issue 2: Formation of Significant Side Products

Q: My final product is contaminated with a major impurity that is difficult to remove. How can I identify and prevent it?

A: The most likely side product is a 1,3,4-thiadiazole derivative.

  • Potential Cause: Alternative Cyclization Pathway. Under certain conditions, particularly with specific activating agents like polyphosphate ester (PPE) or harsh acidic conditions, the thiosemicarbazide intermediate can cyclize differently.[7][8]

    • Causality: Acylation of the thiosemicarbazide can lead to an intermediate that, instead of cyclizing to a triazole, forms a 5-amino-1,3,4-thiadiazole. This pathway competes with the desired triazole formation.[7]

    • Solution:

      • Strictly Adhere to Basic Conditions: The formation of 4,5-disubstituted-1,2,4-triazole-3-thiols is favored under strongly basic (alkaline) conditions.[3][6] Avoid acidic catalysts for this specific transformation.

      • Purification Strategy: The 1,3,4-thiadiazol-2-amine side products are often insoluble in the alkaline reaction medium.[7] This property can be exploited for purification. The desired triazole-thiol product is typically soluble in the aqueous base as its thiolate salt. Filtering the hot reaction mixture before acidification can sometimes remove the insoluble thiadiazole impurity.

Issue 3: Difficulty with Product Isolation and Purification

Q: After acidifying the reaction mixture, I get an oily or gummy precipitate instead of a clean solid. What should I do?

A: This issue often relates to the precipitation and crystallization process.

  • Potential Cause 1: Product Crashing Out of Solution. Rapidly changing the pH from strongly basic to acidic can cause the product to precipitate too quickly, trapping impurities and solvent, resulting in an oil or gum.

    • Causality: The product is soluble in the basic reaction mixture as a sodium or potassium thiolate salt. Upon acidification, it becomes protonated and insoluble. A rapid pH change does not allow for proper crystal lattice formation.

    • Solution:

      • Cool the Reaction Mixture: Before acidification, cool the reaction mixture in an ice bath.

      • Acidify Slowly: Add the acid (e.g., 2M HCl) dropwise with vigorous stirring. Monitor the pH and aim for a final pH of ~4-5.[9]

      • Stir and Wait: After reaching the target pH, continue to stir the cold mixture for 30-60 minutes. This "digestion" period allows the amorphous precipitate to transition into a more crystalline, filterable solid.

  • Potential Cause 2: Incorrect Recrystallization Solvent.

    • Causality: The chosen solvent may be too good, preventing crystallization upon cooling, or too poor, causing the product to oil out.

    • Solution: Ethanol or aqueous ethanol (e.g., 70% EtOH) are commonly reported and effective recrystallization solvents for these compounds.[1] Perform small-scale solvent screening to find the ideal system for your specific derivative. The goal is to find a solvent that dissolves the compound when hot but allows for the formation of well-defined crystals upon cooling.

Visualized Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the core reaction mechanism.

Experimental Workflow

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization & Isolation cluster_2 Step 3: Purification A Acid Hydrazide (R1-CONHNH2) D Heat / Reflux A->D B Isothiocyanate (R2-NCS) B->D C Solvent (e.g., Ethanol) C->D E 1,4-Disubstituted Thiosemicarbazide (Intermediate) D->E G Heat / Reflux E->G Transfer Intermediate F Aqueous Base (e.g., 2N NaOH) F->G H Cool & Acidify (e.g., HCl to pH 4-5) G->H I Crude Product (Precipitate) H->I J Filter & Wash with Water I->J K Recrystallize (e.g., from Ethanol) J->K L Pure 4,5-Disubstituted-1,2,4-Triazole-3-thiol K->L

Caption: General workflow for triazole-thiol synthesis.

Simplified Reaction Mechanism

Caption: Key steps in the base-catalyzed cyclization.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Part A: Synthesis of 1,4-Disubstituted Thiosemicarbazide Intermediate

  • To a solution of the appropriate acid hydrazide (10 mmol) in absolute ethanol (50 mL), add the corresponding isothiocyanate (10 mmol).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., Mobile Phase: 30% Ethyl Acetate in Hexane). The formation of the thiosemicarbazide is indicated by the appearance of a new, less polar spot.

  • After completion, cool the mixture to room temperature. The thiosemicarbazide intermediate often precipitates as a white solid.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.

Part B: Cyclization to form 4,5-Disubstituted-1,2,4-triazole-3-thiol

  • Suspend the dried 1,4-disubstituted thiosemicarbazide (8 mmol) in an 8% (w/v) aqueous solution of sodium hydroxide (40 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.[6] The solid should dissolve as the reaction progresses, forming a clear, often yellow, solution.

  • Monitor the reaction by TLC until the starting material spot has disappeared.

  • Cool the reaction flask in an ice-water bath to 0-5°C.

  • Slowly acidify the cold solution by adding 2M hydrochloric acid dropwise with continuous stirring until the pH of the solution is between 4 and 5. A precipitate will form.

  • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation and improve the solid's filterability.

  • Filter the crude product using a Büchner funnel, and wash the solid thoroughly with cold distilled water until the washings are neutral.[1]

  • Dry the crude product in a vacuum oven at 60-70°C.

  • Recrystallize the dry solid from a suitable solvent, such as 70-90% ethanol, to obtain the pure product.[1]

Comparative Data on Reaction Conditions

The choice of base and solvent can impact reaction outcomes. The following table summarizes common conditions reported in the literature.

Base CatalystSolvent SystemTypical TemperatureTypical Yield RangeNotes
NaOH WaterReflux (~100°C)65-85%The most common and cost-effective method.[1]
KOH Water or EthanolReflux (~80-100°C)70-90%Slightly more reactive than NaOH, can sometimes lead to shorter reaction times.
K₂CO₃ DMF or EthanolReflux (~80-150°C)50-75%A weaker base, may require higher temperatures or longer reaction times. Useful for base-sensitive substrates.
PPE Chloroform90°CVariableA different approach involving acylation followed by cyclization; can lead to thiadiazole side products if not controlled.[7][10]

References

Technical Support Center: Spectroscopic Analysis of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic characterization of this important class of heterocyclic compounds. Here, we will address specific issues in a direct question-and-answer format, grounded in scientific principles and practical experience to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide

This guide is divided into four main sections, each dedicated to a common spectroscopic technique used in the analysis of triazole derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of triazole derivatives. However, several factors can affect the quality of the spectra.

Q1: I am not seeing the characteristic C-H proton signal for my 1,2,3-triazole ring, which I expect to be around 7-8 ppm. Did my click reaction fail?

A1: Not necessarily. While the absence of this signal is concerning, there are a few potential reasons for its disappearance before concluding that the reaction failed:

  • Acidic Proton Exchange: The C-H proton on a triazole ring can be surprisingly acidic. If your deuterated solvent contains traces of heavy water (D₂O) or other exchangeable deuterium sources, this proton can exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.

  • Substitution: Double-check your starting materials and reaction conditions. It's possible that an unexpected substitution has occurred at this position.

  • Conformational Effects: In complex molecules like peptidomimetics, the conformation of the molecule could potentially shield this proton or broaden the signal significantly, making it difficult to observe.

Troubleshooting Steps:

  • Dry Your Solvent: Ensure your deuterated solvent is anhydrous. You can use molecular sieves to dry the solvent before use.

  • Run in a Different Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can alter the chemical shifts and may reveal the missing peak.

  • Check ¹³C NMR: The carbon of the C-H group in the triazole ring should still be visible in the ¹³C NMR spectrum, typically in the range of 120-140 ppm. Its presence would confirm the formation of the triazole ring.

Q2: My ¹H NMR spectrum has broad, poorly resolved peaks. What could be the cause?

A2: Peak broadening in NMR can be attributed to several factors, ranging from sample preparation to the inherent properties of your compound.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening. For small molecules (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended for ¹H NMR.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause significant line broadening.

  • Incomplete Dissolution: Solid particles suspended in your NMR tube will disrupt the magnetic field homogeneity, leading to poor shimming and broad lines.

  • Dynamic Processes: If your molecule is undergoing conformational changes or chemical exchange on the NMR timescale, you may observe broadened peaks.

Troubleshooting Workflow:

G start Broad Peaks in ¹H NMR q1 Is the sample fully dissolved? start->q1 sol1 Filter the sample through a pipette with a cotton plug. q1->sol1 No q2 Is the concentration appropriate (5-25 mg)? q1->q2 Yes sol1->q2 sol2 Dilute the sample. q2->sol2 No q3 Are paramagnetic impurities suspected? q2->q3 Yes sol2->q3 sol3 Pass the sample through a small plug of silica or treat with a chelating agent. q3->sol3 Yes q4 Could dynamic processes be occurring? q3->q4 No sol3->q4 sol4 Acquire the spectrum at a different temperature (variable temperature NMR). q4->sol4 Yes end Improved Spectrum q4->end No sol4->end

Caption: Troubleshooting workflow for broad NMR peaks.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of triazole derivatives.

Q1: I am having trouble getting a clean mass spectrum of my polar triazole derivative. The signal is weak and there is a lot of background noise.

A1: This is a common issue with polar analytes, especially in complex matrices like biological samples. The problem often lies in ionization efficiency and matrix effects.

  • Poor Ionization: Your compound may not be ionizing efficiently with the chosen technique (e.g., ESI).

  • Matrix Suppression: Co-eluting species from your sample matrix can interfere with the ionization of your analyte, suppressing its signal.

  • Inefficient Fragmentation: Some triazole derivatives exhibit poor fragmentation efficiency, leading to a single dominant fragment and making structural confirmation difficult.[2]

Troubleshooting Steps:

  • Optimize Ionization Source: If using ESI, try both positive and negative ion modes. Also, adjust the source parameters such as capillary voltage and temperature.

  • Improve Chromatographic Separation: Enhance the separation of your analyte from matrix components by optimizing the HPLC gradient, changing the column, or using a different mobile phase.

  • Advanced MS Techniques: Consider using techniques like Differential Mobility Spectrometry (DMS) or Ion Mobility Spectrometry (IMS). These can separate ions in the gas phase based on their size and shape, reducing interferences and improving the signal-to-noise ratio.[3]

  • Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.

Q2: How can I interpret the fragmentation pattern of my 1,2,4-triazole derivative?

A2: The fragmentation of 1,2,4-triazoles is highly dependent on the substituents and the ionization method used.

  • Electron Ionization (EI): Under EI, the triazole ring often undergoes cleavage. A common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole is the loss of HCN, resulting in a fragment at m/z 42. Another possibility is the loss of a nitrogen molecule (N₂).

  • Electrospray Ionization (ESI): With ESI, fragmentation is typically induced by varying the fragmentor voltage. Common fragmentation patterns involve the loss of substituents or cleavage of the bonds connecting the substituents to the triazole ring. McLafferty rearrangements have also been proposed as a major fragmentation pathway for some derivatives.[4][5]

Common Fragmentation Pathways for 1,2,4-Triazoles

IonizationCommon FragmentationNotes
EI Loss of HCNCharacteristic for the unsubstituted ring.
Loss of N₂Can lead to the formation of a nitrilium ion.
ESI Loss of substituentsThe most common pathway.
McLafferty RearrangementPossible with certain substituent chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying functional groups and confirming the presence of the triazole ring.

Q1: My FT-IR spectrum has a noisy baseline and some unexpected sharp peaks around 2350 cm⁻¹ and broad bands in the 3700-3000 cm⁻¹ region. What do these mean?

A1: These are common artifacts in FT-IR spectroscopy and are usually not related to your sample.

  • Noisy Baseline: This can be caused by a variety of factors including low signal (poor sample contact with the ATR crystal), a dirty crystal, or instrument instability.

  • Peak at 2350 cm⁻¹: This is a classic signature of atmospheric carbon dioxide (CO₂).

  • Broad Bands at 3700-3000 cm⁻¹: These are due to atmospheric water vapor.

Troubleshooting Steps:

  • Ensure Good Sample Contact: If using an ATR-FTIR, make sure the sample is in firm and even contact with the crystal.

  • Clean the ATR Crystal: Clean the crystal with an appropriate solvent (e.g., isopropanol) before running the background and the sample.

  • Purge the Instrument: Purge the sample compartment with dry nitrogen or air to reduce atmospheric CO₂ and water vapor.

  • Collect a New Background Spectrum: Always collect a fresh background spectrum before running your sample.

Q2: What are the characteristic IR absorption bands for a 1,2,4-triazole ring?

A2: The vibrational modes of the triazole ring can be complex, but there are some characteristic regions to look for.

Wavenumber (cm⁻¹)Assignment
3150-3050C-H stretching (aromatic)
1650-1450C=N and C=C stretching
1400-1200Ring "breathing" and in-plane bending
~1000Ring deformation

Note: The exact positions of these bands can be influenced by the substituents on the triazole ring. A detailed vibrational analysis, often aided by computational methods, can provide a more precise assignment of the observed bands.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Q1: My triazole derivative is not showing any significant absorption in the UV-Vis spectrum. Is this normal?

A1: It can be. The UV-Vis absorption of triazoles is dependent on their electronic structure.

  • Unconjugated Triazoles: Simple, unconjugated triazoles typically exhibit π → π* transitions at low wavelengths, often below 220 nm.[2] If your spectrophotometer's range is limited, or if you are using a solvent that absorbs in this region (e.g., some grades of ethanol below 210 nm), you may not observe these peaks.

  • Conjugated Systems: If the triazole ring is conjugated with other chromophores (e.g., phenyl rings, double bonds), the absorption will shift to longer wavelengths (a bathochromic or red shift) and become more intense.

Troubleshooting Steps:

  • Check Your Solvent's Cutoff: Ensure that the solvent you are using is transparent in the wavelength range of interest.

  • Verify Wavelength Range: Make sure your instrument is scanning down to at least 200 nm if you expect to see the π → π* transitions of an unconjugated triazole.

  • Consider the Structure: If your triazole derivative is not part of a larger conjugated system, the lack of strong absorption at higher wavelengths is expected.

Q2: The λₘₐₓ of my triazole derivative seems to shift depending on the solvent I use. Why is this happening?

A2: This phenomenon is known as solvatochromism and is related to the polarity of the solvent and the nature of the electronic transition.

  • π → π* Transitions: For these transitions, the excited state is often more polar than the ground state. Increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a shift to a longer wavelength (red shift).

  • n → π* Transitions: In this case, the ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. This leads to a shift to a shorter wavelength (blue shift) as the solvent polarity increases.

Logical Diagram for Interpreting Solvent Effects:

Caption: Interpreting solvatochromic shifts in UV-Vis.

Frequently Asked Questions (FAQs)

Q: What is the best all-around deuterated solvent for NMR of triazole derivatives?

A: Chloroform-d (CDCl₃) is a good starting point for many organic compounds due to its moderate polarity.[1] However, for more polar triazole derivatives, or if you suspect hydrogen bonding interactions are affecting your spectrum, DMSO-d₆ is an excellent choice.

Q: Can I use the same sample for multiple spectroscopic analyses?

A: Yes, in many cases. For instance, after acquiring an NMR spectrum, you can typically recover your sample by evaporating the deuterated solvent and then redissolve it for other analyses like MS or FT-IR. However, be mindful of potential contamination from the NMR solvent or tube.

Q: How do I remove water from my sample before NMR analysis?

A: If your compound is stable, you can lyophilize it from water to remove the bulk of it. For removing residual water from an organic solution, you can pass it through a small plug of anhydrous sodium sulfate or magnesium sulfate in a pipette.

References

Technical Support Center: Enhancing the Solubility of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of solubilizing this compound for accurate and reproducible bioassay results. Its poor aqueous solubility necessitates a systematic approach to formulation, moving from simple solvent systems to more advanced techniques. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively.

Understanding the Challenge: Physicochemical Properties

Before delving into solubilization strategies, it is crucial to understand the inherent properties of this compound that govern its solubility.

PropertyPredicted ValueSourceImplication for Solubility
Molecular Weight 191.25 g/mol [1]Standard for a small molecule.
Aqueous Solubility 23.6 µg/mL[1]Very low aqueous solubility, confirming the need for enhancement techniques.
pKa 8.92 ± 0.20[1]The thiol group is weakly acidic. Solubility will be highly dependent on pH, increasing as the pH rises above the pKa.
XLogP3 2.14470[1]Indicates a moderate level of lipophilicity, suggesting good solubility in organic solvents but poor solubility in water.
Melting Point 166 °C[1]A relatively high melting point suggests a stable crystal lattice that requires significant energy to disrupt for dissolution.

Frequently Asked Questions (FAQs) & Step-by-Step Protocols

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I prevent this?

A1: This is the most common issue and is typically due to "solvent shock" or exceeding the compound's kinetic solubility in the final aqueous environment. [2]

The dramatic change in solvent polarity when a concentrated DMSO stock is introduced to an aqueous buffer causes the compound to crash out of solution.[2] The key is to manage this transition carefully and ensure the final concentration does not exceed the compound's solubility limit in the assay medium.

This protocol is the foundational method for solubilizing this compound for most in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials[3]

  • Calibrated pipettes

  • Vortex mixer and sonicator

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to prepare a stock solution of a specific molarity (e.g., 10 mM). Use a precise analytical balance for weighing.[4]

  • Initial Dissolution:

    • Add the weighed compound to a sterile vial.

    • Add the calculated volume of 100% DMSO to achieve the desired concentration.

    • Vortex the solution vigorously for 1-2 minutes.[4]

  • Ensure Complete Solubilization:

    • Visually inspect the solution for any undissolved particulates.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to facilitate complete dissolution.[4]

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]

    • Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.

  • Dilution into Aqueous Assay Buffer (Critical Step):

    • Pre-warm your aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[2]

    • To minimize the final DMSO concentration, perform serial dilutions if possible.[2]

    • Add the DMSO stock solution dropwise to the vortexing or stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock. This rapid, gentle mixing is crucial to avoid localized high concentrations that lead to precipitation.[2]

    • Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%, and for sensitive cell lines, ≤0.1%.[5][6][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

Q2: My compound is still not soluble enough even with DMSO, or I need to avoid DMSO in my assay. What is my next option?

A2: Leveraging the compound's acidic thiol group through pH adjustment is a powerful, solvent-free alternative.

With a predicted pKa of 8.92, this compound exists predominantly in its neutral, less soluble thiol/thione tautomeric forms at neutral pH. By increasing the pH of the solution to be equal to or greater than the pKa, the thiol group will deprotonate to form the more soluble thiolate anion.[8][9][10]

Materials:

  • This compound powder

  • Sterile, purified water

  • 1 M NaOH or other suitable base (e.g., KOH)

  • Sterile buffers of various pH values (e.g., PBS pH 7.4, Carbonate-Bicarbonate buffer pH 9.2)

  • pH meter

Procedure:

  • Prepare a Suspension: Suspend the weighed compound in the desired aqueous buffer (e.g., PBS).

  • Titrate with Base: While stirring, slowly add small increments of 1 M NaOH and monitor the pH.

  • Observe Dissolution: As the pH approaches and surpasses the pKa (8.92), the compound should begin to dissolve. Continue adding base until the solution is clear.

  • Final pH Adjustment: Carefully adjust the pH to the desired final value for your assay, ensuring it remains high enough to maintain solubility but is compatible with your biological system.

  • Validation: It is critical to confirm that the elevated pH does not affect the stability of the compound or the integrity of the bioassay (e.g., enzyme activity, cell viability). Run appropriate controls.

Troubleshooting Guide

Even with the best protocols, issues can arise. This guide provides a systematic way to diagnose and solve common precipitation problems.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution 1. Concentration Exceeds Solubility Limit: The final concentration in the aqueous medium is too high.[11] 2. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out.[12]1. Decrease Final Concentration: Perform a dose-response experiment to find the maximum soluble concentration. 2. Modify Dilution Technique: Pre-warm the aqueous medium and add the DMSO stock dropwise while vortexing.[2] 3. Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in the assay buffer.[11]
Precipitation Over Time in Incubator 1. Temperature Shift: Compound may be less soluble at 37°C than at room temperature. 2. pH Shift: Cellular metabolism can alter the pH of the medium over time.[12] 3. Interaction with Media Components: The compound may interact with salts or proteins in the medium.1. Equilibrate Temperature: Ensure all solutions are at the final incubation temperature before mixing. 2. Use Buffered Media: Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment. 3. Test in Simpler Buffer: Check solubility in a simple buffer like PBS to see if media components are the cause.
Precipitation After Freeze-Thaw Cycles 1. Poor Solubility at Low Temperatures: The compound may precipitate out of the DMSO stock when frozen. 2. Water Contamination: DMSO is hygroscopic; absorbed water can lower the compound's solubility upon freezing.1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] 2. Re-dissolve Before Use: Before use, warm the vial to room temperature and vortex/sonicate to ensure any precipitate is redissolved.[2] 3. Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO for stock preparation.

Advanced Solubilization Strategies

When standard methods are insufficient, more advanced techniques can be explored. These often require more extensive formulation development and validation.

Q3: I require a higher final concentration than what DMSO or pH adjustment allows. Are there other options?

A3: Yes, using co-solvents or excipients like cyclodextrins can further enhance solubility.

  • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used in combination with water to increase the solubility of lipophilic compounds.[][14] However, their concentration must be carefully controlled to avoid toxicity in bioassays.[15]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble "guest" molecules like our triazole-thiol, thereby increasing their apparent aqueous solubility.[16][17]

This protocol outlines an initial screening to determine if these advanced methods are viable.

Procedure:

  • Co-solvent Screening:

    • Prepare concentrated stock solutions of the compound in potential co-solvents (e.g., 100% Ethanol, 100% PEG 400).

    • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10%).

    • Add the compound stock to these co-solvent/buffer mixtures to determine the maximum achievable concentration before precipitation.

    • Crucially, run parallel toxicity assays to determine the maximum tolerated concentration of the co-solvent for your specific biological system.

  • Cyclodextrin Screening:

    • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , which is commonly used in pharmaceutical formulations for its high water solubility and low toxicity.[18]

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

    • Add an excess of the this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously for 24-48 hours at room temperature to allow for complexation.

    • Filter the solution through a 0.22 µm filter to remove undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Compare this concentration to the compound's intrinsic aqueous solubility to determine the enhancement factor.

    • Validate that the cyclodextrin itself does not interfere with the bioassay.

Decision-Making Workflow for Solubilization

The following diagram provides a logical pathway for selecting the appropriate solubilization strategy.

solubilization_workflow start Start: Need to Solubilize This compound prep_dmso Prepare 10-50 mM Stock in 100% DMSO (Protocol 1) start->prep_dmso dilute_aq Dilute into Aqueous Buffer (Final DMSO <= 0.5%) prep_dmso->dilute_aq check_sol Is Compound Soluble and Stable? dilute_aq->check_sol success Proceed with Bioassay check_sol->success yes_sol ph_adjust Try pH Adjustment (Protocol 2) (Target pH > 9) check_sol->ph_adjust no_sol no_sol No yes_sol Yes check_ph_compat Is Final pH Compatible with Bioassay? ph_adjust->check_ph_compat check_ph_compat->success yes_ph_compat advanced Explore Advanced Strategies (Protocol 3) check_ph_compat->advanced no_ph_compat yes_ph_compat Yes no_ph_compat No co_solvents Co-solvents (Ethanol, PEG 400) + Toxicity Screen advanced->co_solvents cyclodextrins Cyclodextrins (HP-β-CD) + Interference Screen advanced->cyclodextrins

Caption: Decision workflow for solubilizing the target compound.

References

Technical Support Center: Refinement of Antimicrobial Testing Protocols for Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the refinement of antimicrobial testing protocols for triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate in vitro assessment of triazole antifungal agents. This guide is built on the foundational principles of scientific integrity, drawing from established standards and field-proven insights to ensure the reliability and reproducibility of your experimental results.

Introduction: The Nuances of Triazole Susceptibility Testing

Triazole compounds are a cornerstone of antifungal therapy, primarily acting by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] Accurate in vitro susceptibility testing is paramount for guiding therapeutic choices, monitoring for the emergence of resistance, and for the development of new antifungal agents. However, testing triazoles presents unique challenges that require meticulous attention to protocol details. This guide will walk you through common pitfalls and provide refined protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during triazole susceptibility testing.

Q1: What is the "trailing effect" and how does it affect the interpretation of my Minimum Inhibitory Concentration (MIC) results for triazoles?

A1: The trailing effect, also known as paradoxical growth, is a phenomenon where there is reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[2][3][4] This can make the visual determination of the MIC endpoint challenging, leading to erroneously high MIC values. For triazoles, which are often fungistatic, this effect can be particularly pronounced. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that produces a significant decrease in growth (typically ≥50%) compared to the drug-free control well.[5] It is crucial to adhere to this standardized reading method to avoid misinterpreting a trailing effect as true resistance.

Q2: I'm observing a "paradoxical effect" with some of my isolates at higher triazole concentrations. What does this mean?

A2: The paradoxical effect is characterized by the ability of some fungal isolates to grow at higher concentrations of an antifungal drug while being susceptible at lower concentrations.[2][3][6] This has been well-documented for echinocandins and can also be observed with triazoles.[7] The exact mechanisms are not fully understood but may involve cellular stress responses.[4] When encountering a paradoxical effect, it is important to report the MIC as the lowest concentration that inhibits growth and to note the paradoxical growth at higher concentrations. The clinical significance of this in vitro phenomenon is still under investigation.

Q3: How critical is the choice of test medium for triazole susceptibility testing?

A3: The choice of test medium is highly critical and can significantly impact MIC results.[8] RPMI-1640 medium is the standard recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing of yeasts and molds.[9] The pH and nutrient composition of the medium can influence the activity of triazoles. For disk diffusion testing of Aspergillus species, Mueller-Hinton (MH) agar has been shown to provide better growth and superior correlation with broth microdilution MICs compared to other media.[10][11][12] Consistency in using the recommended standardized media is essential for obtaining reproducible and comparable results.

Q4: What are the primary mechanisms of triazole resistance I should be aware of?

A4: The most common mechanisms of triazole resistance involve the target enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene in yeasts or cyp51A in molds.[13][14][15][16][17] Resistance can arise from point mutations in this gene that reduce the binding affinity of the triazole drug.[16][17] Overexpression of the target enzyme is another significant mechanism.[13][14] Additionally, increased efflux of the drug from the fungal cell, mediated by ATP-binding cassette (ABC) transporters or major facilitators, can also confer resistance.[13][14]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during triazole antimicrobial susceptibility testing.

Problem Potential Causes Recommended Solutions & Explanations
Poor or No Growth in Control Wells - Inoculum preparation error (too low concentration)- Improper incubation conditions (temperature, time)- Non-viable organism- Verify inoculum density: Use a spectrophotometer or hemocytometer to ensure the starting inoculum concentration is correct as per CLSI/EUCAST guidelines.[18][19]- Confirm incubation parameters: Ensure incubators are calibrated and maintaining the correct temperature (typically 35°C).[20] Incubation times should be strictly followed (e.g., 24 hours for Candida spp., 48 hours for Aspergillus spp.).[5]- Check organism viability: Subculture the stock isolate onto fresh agar to confirm viability before starting the assay.
Inconsistent MIC Readings (Poor Reproducibility) - Inconsistent inoculum preparation- Variation in reading endpoints- Contamination of cultures- Improper storage of antifungal agents- Standardize inoculum preparation: Use a standardized protocol for inoculum preparation to ensure consistency between experiments.- Standardize endpoint reading: Ensure all personnel are trained to read the MIC endpoints consistently, especially for trailing growth (≥50% inhibition).[5] Consider using a spectrophotometer for a more objective reading.- Aseptic technique: Reinforce strict aseptic techniques to prevent contamination.- Proper drug storage: Store triazole stock solutions at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles.
Unexpectedly High MICs for Quality Control (QC) Strains - Incorrect QC strain used- Mutation in the QC strain- Error in drug concentration preparation- Testing conditions are out of specification- Verify QC strain identity: Confirm the identity and purity of the QC strain (e.g., Candida parapsilosis ATCC 22019).[21]- Use fresh QC cultures: Use a fresh subculture of the QC strain from a frozen stock for each set of experiments.[22]- Verify drug dilutions: Double-check calculations and dilutions for the preparation of the antifungal stock and working solutions.- Review entire protocol: Systematically review all testing parameters, including media preparation, inoculum density, and incubation conditions, against the reference method (CLSI/EUCAST).
Discrepancy Between Broth Microdilution and Disk Diffusion Results - Method-specific differences- Inappropriate medium for disk diffusion- Incorrect disk content- Variation in incubation time- Understand method limitations: Recognize that some level of discrepancy can exist between different testing methods.- Use appropriate agar for disk diffusion: For Aspergillus spp., Mueller-Hinton agar is recommended for better correlation with broth microdilution.[10][11][12]- Check disk quality: Ensure the triazole disks are from a reputable supplier and have been stored correctly.- Adhere to specified incubation times: Incubation times for disk diffusion can be critical and may differ from broth methods.[11]

Detailed Experimental Protocols

These protocols are based on established standards to ensure robust and reliable results.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts

This method is adapted from the CLSI M27-A3 guidelines.

Materials:

  • 96-well microtiter plates[20]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Triazole antifungal powder

  • Sterile water or DMSO (for drug solubilization)

  • Spectrophotometer

  • Sterile saline or PBS

  • Vortex mixer

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of the triazole compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in RPMI-1640 medium to create working solutions for the microtiter plates.

  • Preparation of Inoculum:

    • Subculture the yeast isolate onto a fresh agar plate and incubate for 24 hours at 35°C.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Plate Inoculation:

    • Add 100 µL of the appropriate triazole dilution to each well of the 96-well plate.

    • Add 100 µL of the standardized yeast inoculum to each well.

    • Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation:

    • Cover the plates and incubate at 35°C for 24-48 hours.[19]

  • Reading and Interpreting Results:

    • Read the plates visually using a reading mirror or spectrophotometrically at 530 nm.

    • The MIC is the lowest concentration of the triazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[5]

Protocol 2: Disk Diffusion Susceptibility Testing for Aspergillus spp.

This method is a simplified approach for routine testing and can show good correlation with broth microdilution.[12][23][24]

Materials:

  • Mueller-Hinton (MH) agar plates[10][11]

  • Triazole-impregnated paper disks (e.g., voriconazole 1 µg, posaconazole 5 µg)

  • Sterile saline with 0.05% Tween 20

  • Spectrophotometer

  • Sterile swabs

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the Aspergillus isolate on potato dextrose agar for 5-7 days to encourage sporulation.

    • Harvest the conidia by flooding the plate with sterile saline containing Tween 20.

    • Adjust the conidial suspension to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and press it against the inside of the tube to remove excess fluid.

    • Swab the entire surface of the MH agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even distribution.

  • Disk Application:

    • Aseptically apply the triazole disks to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zones of complete inhibition of growth in millimeters.

    • Interpret the results based on established zone diameter breakpoints (if available) or by correlating with MICs from a reference method.[10]

Quality Control

Maintaining a robust quality control (QC) program is essential for ensuring the accuracy and reliability of your antifungal susceptibility testing results.

QC Strains and Expected Ranges:

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Expected Zone Diameter Range (mm)
Candida parapsilosis ATCC 22019Fluconazole1.0 - 4.0N/A
Candida krusei ATCC 6258Fluconazole16 - 128N/A
Aspergillus flavus ATCC 204304Voriconazole0.12 - 1.0N/A
Aspergillus fumigatus ATCC 204305Voriconazole0.12 - 0.5N/A

Note: These are example ranges. Always refer to the latest CLSI M27/M38 or EUCAST documents for the most current QC tables.

Best Practices for QC:

  • Test QC strains with each batch of clinical isolates.

  • Record and monitor QC results over time to detect any shifts or trends.

  • Investigate any out-of-range QC results before reporting patient results.

  • Ensure proper storage and handling of QC strains to prevent contamination or mutation.[22]

Visualizations

Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare Drug Dilutions add_drug Add Drug to Plate prep_drug->add_drug prep_inoculum Prepare Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Plate prep_inoculum->add_inoculum incubate Incubate (35°C, 24-48h) add_inoculum->incubate read_mic Read MIC (≥50% Inhibition) incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for the broth microdilution susceptibility assay.

Troubleshooting Logic for Out-of-Range QC Results

Caption: Decision tree for troubleshooting out-of-range QC results.

References

Technical Support Center: Scale-Up Synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preclinical quantities. The transition to scale-up introduces unique challenges, including reaction kinetics, heat transfer, impurity profiles, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and safe synthesis.

The core of this synthesis lies in the base-catalyzed intramolecular cyclization of an N4-substituted thiosemicarbazide intermediate.[1][2][3] This method is widely documented and offers a reliable pathway to the desired 1,2,4-triazole-3-thiol scaffold, a privileged structure in medicinal chemistry.[4][5]

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available materials. The first step involves the formation of the key intermediate, 1-benzoyl-4-methylthiosemicarbazide. The second step is the critical base-mediated cyclization to yield the target compound.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Work-up Benzoyl_Hydrazide Benzoyl Hydrazide Intermediate 1-benzoyl-4- methylthiosemicarbazide Benzoyl_Hydrazide->Intermediate Solvent (e.g., Ethanol) Reflux Methyl_Isothiocyanate Methyl Isothiocyanate Methyl_Isothiocyanate->Intermediate Final_Product 4-methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Workup Acidification (e.g., HCl) & Filtration Final_Product->Workup Intermediate_2 1-benzoyl-4- methylthiosemicarbazide Intermediate_2->Final_Product Aqueous Base (e.g., NaOH) Reflux

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Part 1: Synthesis of 1-benzoyl-4-methylthiosemicarbazide (Intermediate)

Question 1: My yield for the thiosemicarbazide intermediate is consistently low. What are the likely causes and solutions?

Answer: Low yields at this stage typically stem from four primary areas: starting material quality, reaction conditions, stoichiometry, and work-up losses.

  • Causality & Explanation: The reaction is a nucleophilic addition of benzoyl hydrazide to methyl isothiocyanate. The terminal nitrogen of the hydrazide is the primary nucleophile.[4] If the hydrazide is impure (e.g., contains unreacted acid or ester), or if the isothiocyanate has degraded, the reaction will be inefficient. On a larger scale, inefficient mixing or poor heat transfer can create localized "hot spots" or concentration gradients, leading to side reactions or incomplete conversion.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of benzoyl hydrazide and methyl isothiocyanate via melting point or spectroscopy before starting. Benzoyl hydrazide should be a dry, crystalline solid.

    • Optimize Reaction Conditions: While refluxing in ethanol is standard, ensure the reflux is gentle and consistent. For scale-up, monitor the internal reaction temperature. Prolonged, aggressive heating can degrade the product.

    • Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of methyl isothiocyanate to ensure the complete conversion of the more valuable benzoyl hydrazide. Add the isothiocyanate dropwise to the heated solution of benzoyl hydrazide to control the initial exotherm.

    • Improve Isolation: The intermediate often crystallizes upon cooling. If it remains oily or dissolved, try the following:

      • Reduce the solvent volume under vacuum.

      • Add the reaction mixture to a stirred, cold non-solvent like water or hexane to precipitate the product.

      • Gently scratch the inside of the flask with a glass rod to induce crystallization.

Question 2: The isolated intermediate appears oily or sticky and is difficult to handle and purify. How can I obtain a crystalline solid?

Answer: This is a common physical chemistry problem related to nucleation and crystal growth, often exacerbated by minor impurities.

  • Causality & Explanation: Impurities, even in small amounts, can act as "crystal poisons," inhibiting the formation of an ordered solid lattice. Rapid cooling can also lead to the product "oiling out" as a supersaturated, amorphous state rather than crystallizing.

  • Troubleshooting Steps:

    • Slow Crystallization: Allow the reaction mixture to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Avoid "crash cooling" in a dry ice bath.

    • Trituration: If an oil forms, decant the solvent. Add a small amount of a cold non-solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) and vigorously stir or sonicate. This process washes away soluble impurities and can mechanically induce crystallization.

    • Recrystallization: Dissolve the crude product (oily or solid) in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. If a single solvent is ineffective, a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity persists) is a powerful technique.

ParameterBench-Scale (Exemplary)Scale-Up ConsiderationRecommended Action
Reagents Benzoyl hydrazide (1 eq), Methyl isothiocyanate (1.1 eq)Ensure lot-to-lot consistency of starting materials.Pre-screen raw materials (NMR, MP, Titration).
Solvent EthanolHigher volumes require more efficient heating/cooling.Use a jacketed reactor for precise temperature control.
Temperature Reflux (~78°C)Monitor internal temperature; avoid overheating.Calibrate probes. Define an acceptable temperature range (e.g., 75-80°C).
Work-up Cool in ice bathSlow, controlled cooling is critical for crystal growth.Program a cooling ramp on the reactor control system.
Part 2: Cyclization to this compound

Question 1: The cyclization reaction is incomplete, and I recover a significant amount of the thiosemicarbazide starting material. What's wrong?

Answer: Incomplete cyclization points directly to issues with the base catalysis or reaction time/temperature.

  • Causality & Explanation: The reaction is a base-catalyzed intramolecular dehydrative cyclization.[1][2] The base (e.g., sodium hydroxide) deprotonates a nitrogen atom, which then attacks the carbonyl carbon. This is followed by dehydration to form the stable triazole ring. Insufficient base, a weak base, or inadequate temperature will slow this process to a crawl.

  • Troubleshooting Steps:

    • Base Stoichiometry and Concentration: Use at least 2-4 equivalents of a strong base like NaOH or KOH. The concentration is also key; an 8-10% aqueous solution (w/v) is typically effective.[6][7] At scale, ensure the base dissolves completely before proceeding.

    • Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). A common mobile phase is 30-50% ethyl acetate in hexane. The product is generally more polar than the starting material. Continue reflux until the starting material spot is gone.

    • Temperature Control: Ensure the mixture is at a full, rolling reflux. For aqueous NaOH, this will be slightly above 100°C. A common scale-up error is heating the reactor jacket to 100°C but failing to achieve that internal temperature due to heat loss.

Question 2: My analytical results (NMR/MS) suggest the presence of an isomer. How is this possible and how can I prevent it?

Answer: You are likely forming a 5-phenyl-2-methylamino-1,3,4-thiadiazole isomer. This is a classic competing reaction pathway dictated by the reaction conditions.

  • Causality & Explanation: The cyclization of acylthiosemicarbazides is highly dependent on pH.

    • Alkaline Medium (Desired): In the presence of a strong base, deprotonation favors the nitrogen atom, leading to nucleophilic attack on the carbonyl carbon to form the 1,2,4-triazole ring.[5][8]

    • Acidic Medium (Undesired): In an acidic medium, the sulfur atom can act as the nucleophile, attacking the carbonyl carbon (after protonation of the carbonyl oxygen) to form a 1,3,4-thiadiazole ring.[8][9] Even localized pockets of low pH during work-up can potentially promote this side reaction.

Competing_Pathways Intermediate 1-benzoyl-4-methylthiosemicarbazide Triazole 4-methyl-5-phenyl- 4H-1,2,4-triazole-3-thiol (Desired Product) Intermediate->Triazole Strong Base (NaOH) Reflux Thiadiazole 5-phenyl-2-methylamino- 1,3,4-thiadiazole (Side Product) Intermediate->Thiadiazole Acidic Conditions (e.g., H₂SO₄)

Caption: Competing cyclization pathways based on pH.

  • Preventative Measures:

    • Maintain High pH: Ensure the reaction medium is strongly basic (pH > 12) throughout the reflux period.

    • Controlled Acidification: During work-up, cool the reaction mixture thoroughly in an ice bath before starting acidification. Add the acid (e.g., concentrated HCl or H₂SO₄) slowly with vigorous stirring to dissipate heat and avoid localized pH drops. Monitor the pH continuously, aiming for a final pH of 5-6 for complete precipitation.[7]

Question 3: During the final acidification step, the product comes out as a sticky gum instead of a filterable powder. What should I do?

Answer: This is another precipitation/crystallization issue, often seen during scale-up where mixing and temperature control are less uniform.

  • Causality & Explanation: Rapidly neutralizing a hot, concentrated solution can cause the product to precipitate above its melting point or as an amorphous solid that traps impurities and solvent.

  • Troubleshooting Steps:

    • Cool Thoroughly: Ensure the reaction mixture is cold (<10°C) before and during acidification.

    • Slow Addition & Vigorous Stirring: Add the acid slowly to the stirred solution. This maintains a uniform pH and temperature, promoting the formation of a crystalline solid.

    • "Anti-Solvent" Precipitation: Dilute the cold, basic reaction mixture with an equal volume of cold water before acidification. This lowers the concentration of the product, which can favor the formation of smaller, more manageable crystals upon neutralization.

    • Post-Precipitation Stirring: After reaching the target pH, continue to stir the resulting slurry in the cold for at least 30-60 minutes. This "digestion" or aging period allows for the crystal lattice to fully form and can improve filterability.

FAQs for Preclinical Scale-Up

Q: What are the primary safety concerns when scaling up this synthesis? A:

  • Caustic Solutions: Handling large volumes of concentrated sodium hydroxide is hazardous. Use appropriate personal protective equipment (PPE), including face shields, aprons, and chemical-resistant gloves. Ensure an eyewash station and safety shower are immediately accessible.

  • Hydrogen Sulfide (H₂S) Evolution: Although the primary reaction is cyclization, some decomposition of the thiosemicarbazide can occur, potentially releasing toxic and flammable H₂S gas, especially if the pH drops unexpectedly.[10] Conduct the reaction in a well-ventilated fume hood or a controlled reactor system with off-gas scrubbing capabilities.

  • Exotherms: Both the formation of the intermediate and the neutralization of the final basic solution are exothermic. At scale, these can generate significant heat. Use controlled addition rates and a jacketed reactor with cooling capacity to manage the temperature.

Q: My final product shows a very broad proton NMR peak around 13-14 ppm and my IR spectrum has a C=S stretch. Is this correct? A: Yes, this is expected. The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In DMSO-d₆, the NMR solvent, the equilibrium often favors the thione form, and the proton is on a nitrogen (N-H), but it exchanges and is often broad. The -SH proton itself would also be in this region. The IR spectrum often shows a prominent C=S (thione) absorption around 1280 cm⁻¹.[1] This tautomerism is a fundamental property of the molecule.

Tautomerism Thiol Thiol form (Ar-C(SH)=N-N(Me)-) Thione Thione form (Ar-C(=S)-NH-N(Me)-) Thiol->Thione <=>

References

addressing stability issues of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a focus on addressing its stability in various solvents. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1][2] The incorporation of a thiol group introduces a reactive handle for further chemical modification but also presents unique stability challenges, primarily related to oxidation.[3][4] This guide will provide a comprehensive overview of these challenges and practical solutions for overcoming them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the oxidation of the thiol (-SH) group.[3] Thiols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ions. This can lead to the formation of disulfides and other oxidized species, altering the compound's purity and reactivity. While the 1,2,4-triazole ring itself is generally stable, extreme pH and high temperatures can lead to its degradation.[2]

Q2: In which solvents is this compound soluble and most stable?

A2: Based on data for structurally similar compounds, this compound is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][5] It is also likely to be soluble in alcohols such as ethanol and methanol, as recrystallization from these solvents is common for similar triazole-thiols.[1] For optimal stability in solution, it is recommended to use freshly prepared solutions and to store them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C to -80°C) and protected from light.[6]

Q3: How can I minimize the oxidation of the thiol group during my experiments?

A3: To minimize oxidation, it is crucial to handle the compound and its solutions under an inert atmosphere.[6] This can be achieved by working in a glovebox or by using Schlenk line techniques. Degassing solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles is also highly recommended. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the solution can also help to maintain the thiol in its reduced state, but be mindful of potential interference with your specific assay.[7]

Q4: Can I store solutions of this compound for long-term use?

A4: Long-term storage of solutions is generally not recommended due to the risk of degradation. Whenever possible, prepare fresh solutions for each experiment. If storage is unavoidable, solutions should be prepared in a high-quality, degassed solvent, stored in airtight containers under an inert atmosphere, and kept at low temperatures (ideally -80°C). It is advisable to perform a purity check (e.g., by HPLC or LC-MS) on stored solutions before use.

Q5: What are the likely degradation products I should be aware of?

A5: The most probable degradation product is the corresponding disulfide, formed by the oxidation of two thiol molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids. Under harsh acidic or basic conditions, cleavage of the triazole ring could occur, though this is less common under typical experimental conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to oxidation.1. Ensure all handling of the solid compound and its solutions is performed under an inert atmosphere. 2. Use freshly degassed solvents for all experiments. 3. Prepare solutions immediately before use. 4. Store stock solutions at -80°C under argon or nitrogen and minimize freeze-thaw cycles. 5. Verify the purity of your compound stock and solutions using HPLC or LC-MS.
Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products, most likely the disulfide dimer.1. Analyze your sample by LC-MS to identify the mass of the unknown peak. A mass corresponding to (2 x M - 2), where M is the mass of your starting material, strongly suggests disulfide formation. 2. Implement the handling and storage procedures outlined above to prevent further oxidation.
Poor solubility of the compound in a chosen solvent. The solvent may not be suitable for this compound.1. Consult the solubility table below for recommended solvents. 2. For poorly soluble compounds, gentle warming or sonication may aid dissolution. However, be cautious with heating as it can accelerate degradation. 3. Consider preparing a more concentrated stock solution in a good solvent like DMSO and then diluting it into your experimental medium.
Color change of the solution upon standing (e.g., yellowing). This may indicate oxidative degradation or reaction with trace impurities in the solvent.1. Use high-purity solvents. 2. Ensure your glassware is scrupulously clean and free of any residual oxidizing agents. 3. Prepare fresh solutions and use them promptly.
Solubility Profile (Predicted)

The following table provides a predicted solubility profile for this compound based on the behavior of analogous compounds. Experimental verification is recommended.

Solvent Predicted Solubility Notes
Dimethyl Sulfoxide (DMSO)HighExcellent solvent for preparing concentrated stock solutions.[1][5]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a good choice for stock solutions.
EthanolModerateSuitable for recrystallization and as a reaction solvent.[1]
MethanolModerateSimilar to ethanol.
AcetonitrileModerate to LowMay require warming or sonication to fully dissolve.
Dichloromethane (DCM)LowLimited solubility expected.
WaterVery LowThe compound is largely non-polar and is not expected to be water-soluble.
Diethyl EtherVery LowInsoluble.
HexanesInsolubleInsoluble.

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of this compound.

Materials:

  • This compound

  • High-purity, anhydrous DMSO (or other suitable solvent)

  • Inert gas (argon or nitrogen) source

  • Schlenk flask or vial with a septum-sealed cap

  • Gastight syringe

  • Freeze-pump-thaw apparatus (optional, for solvent degassing)

Procedure:

  • Solvent Degassing: If not using a pre-packaged anhydrous solvent, degas the DMSO by sparging with argon or nitrogen for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Inert Atmosphere: Place the required amount of this compound into a dry Schlenk flask or vial. Seal the vessel and purge with inert gas for several minutes.

  • Dissolution: Using a gastight syringe, add the desired volume of degassed DMSO to the flask/vial containing the compound.

  • Mixing: Gently swirl or sonicate the mixture under a positive pressure of inert gas until the compound is fully dissolved.

  • Storage: If the solution is not for immediate use, store it in the sealed container at -80°C. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture.

G cluster_prep Solution Preparation start Start degas Degas Solvent start->degas weigh Weigh Compound in Inert Atmosphere start->weigh dissolve Dissolve in Degassed Solvent degas->dissolve weigh->dissolve store Store at -80°C under Argon dissolve->store end_prep Ready for Use store->end_prep

Workflow for preparing a stable stock solution.
Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in solution over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Solution of this compound in the solvent of interest

Procedure:

  • Sample Preparation: Prepare a solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system.

  • Incubation: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to air, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of degradation. Monitor for the appearance and growth of new peaks, which would indicate the formation of degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

G cluster_workflow Stability Monitoring Workflow prep_sol Prepare Solution t0 Analyze at T=0 prep_sol->t0 incubate Incubate under Test Conditions t0->incubate compare Compare Chromatograms t0->compare tx Analyze at Time X incubate->tx tx->compare Repeat at intervals degradation Calculate % Degradation compare->degradation

General workflow for HPLC-based stability monitoring.
Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of an oxidant is the formation of a disulfide dimer. Further oxidation can lead to other species.

G A 4-methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol B Disulfide Dimer A->B [O] C Further Oxidation Products (e.g., Sulfonic Acid) B->C [O]

Plausible oxidative degradation pathway.

References

minimizing impurities during the synthesis of triazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of triazole-based compounds, with a primary focus on minimizing impurities. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to provide you with robust troubleshooting strategies and in-depth explanations.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with triazole synthesis.

Q1: What are the most common types of impurities in triazole synthesis?

The most prevalent impurities in triazole synthesis, particularly in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), can be categorized as follows:

  • Regioisomers: In uncatalyzed Huisgen 1,3-dipolar cycloadditions, a mixture of 1,4- and 1,5-disubstituted triazoles is often formed, as the reaction requires high temperatures and has a high activation barrier, leading to poor regioselectivity.[1][2]

  • Alkyne Homocoupling Products: A significant side reaction in CuAAC is the oxidative coupling of terminal alkynes, known as Glaser coupling, which leads to the formation of diynes.[3][4] This is particularly problematic in the presence of oxygen.

  • Unreacted Starting Materials: Incomplete reactions can leave residual azides and alkynes in the product mixture.

  • Catalyst-Related Impurities: Residual copper from the catalyst is a common impurity. Paramagnetic Cu(II) ions can interfere with analytical techniques like NMR, causing signal broadening or even disappearance.[5]

  • Side-Products from Ligands or Additives: The use of certain additives, like phosphines (e.g., TCEP) as reducing agents, can sometimes interfere with the CuAAC reaction due to their copper-binding and azide-reducing properties.[3]

Q2: How can I control the regioselectivity of the cycloaddition reaction to obtain a single isomer?

Controlling regioselectivity is crucial for obtaining a pure product and is best achieved by using a catalyzed reaction. The choice of catalyst dictates the resulting regioisomer:

  • For 1,4-disubstituted 1,2,3-triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method, yielding the 1,4-regioisomer exclusively.[1][2] This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity.[1][6]

  • For 1,5-disubstituted 1,2,3-triazoles: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-isomer.[1][2] Unlike CuAAC, RuAAC can also be used with internal alkynes.[1][2]

For thermal, uncatalyzed reactions, adjusting solvent polarity and temperature may slightly influence the isomeric ratio, but catalysis remains the most effective strategy for achieving high regioselectivity.[7]

Q3: What is the role of the copper catalyst in CuAAC, and how do I choose the right source?

The active catalyst in CuAAC is the Copper(I) ion.[8] It works by coordinating with the alkyne, which significantly lowers the pKa of the terminal C-H bond and facilitates the reaction with the azide.[1][2]

There are three main ways to introduce Cu(I) into your reaction:

  • Direct Cu(I) Salts: Using salts like CuI or CuBr is straightforward but requires careful handling to prevent oxidation to the inactive Cu(II) state.[8] Cuprous iodide (CuI) is sometimes not recommended as iodide ions can interfere with the reaction.[3]

  • In Situ Reduction of Cu(II) Salts: This is the most common and convenient method. A stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), is reduced to the active Cu(I) species in the reaction mixture.[1][8] Sodium ascorbate is the most popular reducing agent for this purpose.[2][3]

  • Heterogeneous Copper Sources: Metallic copper (e.g., wire, nanoparticles) can also serve as a catalyst source, generating the active Cu(I) species on its surface.[8] This offers the advantage of easy removal after the reaction.[8]

Q4: Why is a ligand often necessary in my CuAAC reaction?

While some CuAAC reactions can proceed without a ligand, incorporating one is highly recommended for several reasons:

  • Accelerates the Reaction: Ligands can significantly increase the rate of the CuAAC reaction.[3][9]

  • Stabilizes the Cu(I) Catalyst: Cu(I) is unstable and can be oxidized to the inactive Cu(II) state. Ligands protect the copper catalyst from oxidation and disproportionation.[1][10]

  • Prevents Unwanted Side Reactions: By stabilizing the catalyst, ligands help to suppress side reactions like Glaser coupling.[3]

  • Improves Solubility: Certain ligands can help to keep the copper catalyst in solution, especially in aqueous or biological media.

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1][3]

Q5: My CuAAC reaction is not working or is giving low yields. What are the most common causes?

Low yields or reaction failure in CuAAC can often be traced back to a few key issues:

  • Catalyst Inactivation: The Cu(I) catalyst may have been oxidized. Ensure you are using a reducing agent like sodium ascorbate and consider protecting the reaction from oxygen, for example, by capping the reaction vessel.[3]

  • Inhibitory Substances: Free thiols (like glutathione), some buffers (like Tris), and certain phosphines can inhibit the reaction by strongly binding to copper.[3][11]

  • Poor Reagent Quality: Ensure the purity of your azide and alkyne starting materials.

  • Sub-optimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction rate and yield.[3][12] The reaction generally proceeds well over a broad pH range, with pH 7 being a good starting point.[3]

  • Insufficient Catalyst or Ligand: Ensure you are using the correct molar ratios of catalyst and ligand.

Q6: How do I effectively remove the copper catalyst after the reaction is complete?

Residual copper can be problematic for downstream applications and analytical characterization.[5] Here are some effective methods for its removal:

  • Chelating Resins: Stirring the reaction mixture with a copper-chelating resin is a highly effective method.

  • Aqueous Wash: A wash with an aqueous solution of a chelating agent like EDTA or ammonia can extract the copper into the aqueous phase.

  • Precipitation/Crystallization: In some cases, careful crystallization of the triazole product can leave the copper salts behind in the mother liquor.[13]

  • Silica Gel Chromatography: Standard column chromatography can often separate the organic product from the copper salts, although some polar triazoles may chelate to the copper on the column. A common technique is to pre-treat the crude product by washing with a chelating solution before chromatography.

Q7: Why do the NMR signals for my triazole product look broad, or why are some signals missing entirely?

This is a common issue caused by the presence of paramagnetic impurities, most notably residual Cu(II) ions from the catalyst.[5] Even trace amounts of paramagnetic species can cause significant line broadening or the complete disappearance of signals in both ¹H and ¹³C NMR spectra.[5] This effect is particularly pronounced for protons or carbons near the triazole ring, which can coordinate to the copper ion.[5]

To resolve this, you must rigorously purify your product to remove all traces of copper.[5] If purification is challenging, recording the NMR spectrum at a lower temperature may sometimes help to sharpen the signals.[5]

PART 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides in a question-and-answer format to help you resolve specific experimental issues.

Guide 1: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers)

Question: My reaction is producing a mixture of 1,4- and 1,5-triazole isomers, making purification difficult. How can I improve the regioselectivity?

SymptomPotential CauseRecommended Solution
Mixture of regioisomers detected by NMR or LC-MS. You are likely running a thermal (uncatalyzed) Huisgen cycloaddition . This reaction is known to produce mixtures of 1,4- and 1,5-isomers.[1][2]Switch to a catalyzed reaction. This is the most effective way to ensure high regioselectivity.[7]
- For the 1,4-isomer: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This method is highly selective for the 1,4-disubstituted product.[1][2]
- For the 1,5-isomer: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This will selectively yield the 1,5-disubstituted triazole.[1][2]
Still observing minor isomeric impurity with CuAAC. The reaction may not be proceeding exclusively through the catalyzed pathway. This can happen if the reaction is heated excessively, promoting the thermal pathway.Optimize CuAAC conditions. Ensure the reaction is run at or near room temperature. Verify the activity of your copper catalyst and the presence of a suitable ligand to promote the catalyzed pathway.[9]
Guide 2: Presence of Alkyne Homocoupling Byproducts (Glaser Coupling)

Question: I am observing a significant amount of a byproduct that I've identified as the homodimer of my alkyne starting material. How can I prevent this?

SymptomPotential CauseRecommended Solution
A byproduct with approximately double the mass of the alkyne starting material is observed. This is likely due to oxidative homocoupling (Glaser coupling) of the alkyne. This side reaction is promoted by Cu(I) in the presence of an oxidant, most commonly oxygen .[3][4]1. Use a reducing agent. The most common solution is to include sodium ascorbate in the reaction. It reduces any Cu(II) to the active Cu(I) state and acts as an antioxidant, preventing the oxidative coupling.[2][3]
2. Minimize oxygen exposure. While sodium ascorbate is very effective, it is good practice to minimize the reaction's exposure to air. Capping the reaction vial is often sufficient.[3] For highly sensitive substrates, de-gassing the solvent may be necessary.
3. Use a stabilizing ligand. Ligands such as TBTA or THPTA can help stabilize the Cu(I) catalyst and reduce its propensity to engage in side reactions.[1][3]
Guide 3: Low or No Product Formation in CuAAC

Question: My CuAAC reaction has a very low yield, or I'm only recovering my starting materials. What steps should I take to troubleshoot this?

G start Low or No Product in CuAAC check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the azide and alkyne pure? check_catalyst->check_reagents Yes solution_catalyst Solution: Use fresh CuSO₄/Sodium Ascorbate or a new bottle of Cu(I) salt. Ensure ascorbate is in excess. check_catalyst->solution_catalyst No check_inhibitors Are there any inhibitors present? check_reagents->check_inhibitors Yes solution_reagents Solution: Purify starting materials. Confirm structure and purity by NMR/MS. check_reagents->solution_reagents No check_conditions Are the reaction conditions optimal? check_inhibitors->check_conditions No solution_inhibitors Solution: Avoid Tris buffer. If thiols are present, use excess Cu or sacrificial metals like Zn(II). Use an accelerating ligand. check_inhibitors->solution_inhibitors Yes solution_conditions Solution: Try different solvent systems (e.g., DMSO, tBuOH/H₂O). Ensure pH is near neutral. Check ligand compatibility. check_conditions->solution_conditions

Troubleshooting workflow for a failed CuAAC reaction.
Guide 4: Difficulty in Purifying the Triazole Product

Question: My crude product is a sticky oil, and I'm having trouble purifying it by column chromatography. What alternative purification strategies can I try?

SymptomPotential CauseRecommended Solution
Product co-elutes with impurities on silica gel. The polarity of the product and impurities may be very similar. Residual copper can also cause streaking on the column.1. Remove copper first. Before chromatography, wash the crude product with a dilute aqueous solution of ammonia or EDTA to remove the bulk of the copper catalyst.
The product is an oil and will not crystallize. The product may be inherently non-crystalline, or trace impurities are preventing crystallization.
3. Slurry/Precipitation. Try dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise to precipitate the product.[13]
4. Alternative Chromatography. Consider using a different stationary phase, such as alumina or reverse-phase silica, which may offer different selectivity.
Guide 5: Anomalies in NMR Spectra of the Final Product

Question: The NMR spectrum of my purified triazole is missing the characteristic triazole C-H proton signal, and other peaks are very broad. Is my product impure?

SymptomPotential CauseRecommended Solution
Selective broadening or complete disappearance of NMR signals, especially for protons near the triazole ring. This is a classic sign of contamination with a paramagnetic metal ion , most commonly Cu(II) .[5] Even trace amounts can have a dramatic effect on the spectrum.1. Implement a more rigorous purification protocol to remove copper. This is the most critical step. Re-purify the sample using one of the methods described in FAQ Q6. Washing with a solution of EDTA is often very effective.
2. Add a chelating agent to the NMR tube. In some cases, adding a small amount of a strong chelator like EDTA directly to the NMR sample can sequester the paramagnetic ions and result in a clean spectrum. This should be used as a diagnostic tool rather than a replacement for proper purification.
3. Record the spectrum at low temperature. Lowering the temperature can sometimes sharpen the signals, but it does not remove the underlying impurity.[5]

PART 3: Protocols and Data

Protocol 1: General Procedure for a High-Yield CuAAC Reaction

This protocol is a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 0.1 M solution of Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent. A 1:1 mixture of t-BuOH and water is often a good starting point.

    • Add the freshly prepared sodium ascorbate solution (0.1 - 0.3 eq).

    • Add the CuSO₄ solution (0.01 - 0.05 eq).

    • Optional but recommended: If using a ligand (e.g., THPTA), add it at the same molar quantity as the CuSO₄. The ligand should be added to the reaction mixture before the copper salt.[3]

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with a dilute aqueous ammonia or 10% EDTA solution to remove the copper catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, crystallization, or precipitation as needed.

Data Tables

Table 1: Comparison of Common Copper Sources for CuAAC [8]

Copper SourceFormCommon Reducing AgentAdvantagesDisadvantages
CuSO₄·5H₂O Cu(II) SaltSodium AscorbateInexpensive, air-stable, highly convenient.[1][8]Requires a reducing agent.
CuI / CuBr Cu(I) SaltNone requiredDirect use of active catalyst.Air-sensitive, can be oxidized to Cu(II).[8] Iodide may inhibit some reactions.[3]
Metallic Copper Cu(0) (wire, powder)None requiredHeterogeneous, easy to remove post-reaction.Can have slower reaction kinetics.[8]

Table 2: Recommended Ligands for CuAAC and Their Applications

LigandAcronymKey Features & Applications
Tris(benzyltriazolylmethyl)amine TBTAOne of the first effective ligands. Highly effective but has limited aqueous solubility.[1]
Tris(3-hydroxypropyltriazolylmethyl)amine THPTAHigh aqueous solubility. Excellent for bioconjugation in aqueous buffers. Accelerates the reaction and protects biomolecules.[3]
Bathophenanthroline disulfonate BPSWater-soluble ligand, good for bioconjugation applications.

PART 4: Visualizations

Diagram 1: Key Pathways in CuAAC Synthesis

CuAAC_Mechanism cluster_main CuAAC Catalytic Cycle cluster_side Side Reactions R1_alkyne R¹-Alkyne Cu_acetylide Copper-Acetylide Intermediate R1_alkyne->Cu_acetylide + Cu(I) R2_azide R²-Azide metallocycle Copper-Triazolide Intermediate R2_azide->metallocycle CuI Cu(I) Catalyst CuI->Cu_acetylide Cu_acetylide->metallocycle + R²-N₃ product 1,4-Triazole Product metallocycle->product Protonation product->CuI Regenerates Catalyst O2 Oxygen (O₂) Glaser Alkyne Homodimer (Glaser Product) O2->Glaser CuII_inactive Cu(II) Inactive R1_alkyne_side R¹-Alkyne R1_alkyne_side->Glaser + O₂ / Cu(I) CuI_side Cu(I) CuI_side->Glaser CuI_side->CuII_inactive + O₂ Na_Ascorbate Sodium Ascorbate Na_Ascorbate->CuI Reduces Cu(II) to Cu(I) Na_Ascorbate->O2 Inhibits

CuAAC catalytic cycle and common side reactions.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 4-Methyl-5-Phenyl-4H-1,2,4-Triazole-3-thiol Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance. Among the various heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the antimicrobial activity of derivatives of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol against established standard antimicrobial drugs, supported by experimental data and methodologies.

Introduction: The Rationale for Investigating 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system is a cornerstone in the development of numerous therapeutic agents.[1][2] The well-known antifungal drugs fluconazole and itraconazole, for instance, feature this heterocyclic core.[1] The mechanism of action for many triazole-based antifungals involves the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1]

The versatility of the 1,2,4-triazole scaffold allows for structural modifications that can modulate its biological activity. The presence of a thiol group at the 3-position and various substituents at the 4- and 5-positions can significantly influence the antimicrobial spectrum and potency of these compounds. This guide focuses on derivatives of this compound, a class of compounds that has shown promise as potential antibacterial agents.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[3] The two primary methods employed for in vitro evaluation are the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent. The principle is based on the diffusion of the antimicrobial from a paper disk onto an agar plate inoculated with the test microorganism. The presence and size of a zone of inhibition around the disk indicate the extent of the antimicrobial's effectiveness.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated at a specified temperature and duration (typically 35-37°C for 18-24 hours).

  • Result Interpretation: The diameter of the zone of inhibition is measured in millimeters and interpreted as "Susceptible," "Intermediate," or "Resistant" based on CLSI guidelines.

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Serial Dilutions: The antimicrobial agent is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the Kirby-Bauer method.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth and inoculum) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Comparative Antimicrobial Activity

The study revealed that several of these derivatives exhibited promising activity, particularly against Gram-positive bacteria. The results are summarized and compared with standard antibacterial drugs in the table below.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Standard Drugs

Compound/DrugStaphylococcus aureus ATCC 25923Bacillus subtilis ATCC 6633Micrococcus luteus ATCC 10240
Triazole Derivative 5a 12562.531.25
Triazole Derivative 5c 15.6315.633.91
Triazole Derivative 5f 31.2515.633.91
Triazole Derivative 5h 15.6315.633.91
Ampicillin 0.50.250.125
Cefuroxime 210.5

Data for triazole derivatives is sourced from Popiołek et al. (2013).[4] Standard drug MIC values are representative and can vary.

From the data, it is evident that while the synthesized triazole derivatives demonstrate antibacterial activity, their potency is generally lower than that of the standard drugs, ampicillin and cefuroxime, against the tested strains. However, compounds 5c , 5f , and 5h exhibited noteworthy activity, particularly against Micrococcus luteus, with MIC values as low as 3.91 µg/mL.[4]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring. While a comprehensive SAR study for this compound is beyond the scope of this guide, some general observations can be made from the available literature on related compounds.

  • Substitution at the 4-position: The nature of the substituent at the N-4 position plays a crucial role. In many studies, the presence of an amino group or a substituted amino group has been shown to be important for activity.[1][3]

  • Substitution at the 5-position: The phenyl group at the C-5 position is a common feature in many active 1,2,4-triazole derivatives. Halogen substitutions on this phenyl ring have been reported to enhance antimicrobial activity.

  • Modification of the 3-thiol group: The free thiol group is often a key pharmacophore. S-alkylation or the formation of Schiff bases can modulate the activity, as seen in the derivatives synthesized by Popiołek et al.[4]

Caption: Key structural features influencing the antimicrobial activity of 1,2,4-triazole-3-thiols.

Conclusion

Derivatives of this compound represent a class of compounds with demonstrable in vitro antibacterial activity, particularly against Gram-positive bacteria. While the potency of the currently reported derivatives does not surpass that of established antibiotics like ampicillin and cefuroxime, the observed activity warrants further investigation. The 1,2,4-triazole scaffold remains a promising platform for the development of new antimicrobial agents. Future research should focus on optimizing the substituents at the N-4, C-5, and S-3 positions to enhance potency and broaden the spectrum of activity. Such efforts are crucial in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5-Disubstituted-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] This guide delves into the nuanced world of 4,5-disubstituted-1,2,4-triazole-3-thiols, a class of compounds demonstrating a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Our focus will be a critical examination of their structure-activity relationships (SAR), providing a comparative analysis supported by experimental data to empower researchers in the rational design of novel, more potent therapeutic agents.

The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring imparts favorable properties such as metabolic stability, hydrogen bonding capability, and dipole character, which contribute to its effective interaction with various biological targets. The presence of a thiol group at the 3-position is particularly significant, as it not only provides a handle for further chemical modifications but also actively participates in the biological activity of these molecules. The tautomeric relationship between the thione and thiol forms allows for versatile binding interactions with biomolecules.

Comparative Analysis of Biological Activities

The therapeutic potential of 4,5-disubstituted-1,2,4-triazole-3-thiols is profoundly influenced by the nature and position of the substituents at the N-4 and C-5 positions of the triazole ring. Below, we dissect the SAR for various biological activities, supported by comparative experimental data.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial and antifungal agents is a perpetual challenge due to the emergence of drug-resistant strains. 4,5-Disubstituted-1,2,4-triazole-3-thiols have emerged as a promising class of compounds in this arena.

The mechanism of antifungal action for many triazole-based drugs involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[2]

Key SAR Insights for Antimicrobial and Antifungal Activity:

  • Substituents at N-4: Aromatic or heteroaromatic rings at the N-4 position are often associated with enhanced antimicrobial activity. The presence of electron-withdrawing groups on the N-4 phenyl ring, such as chloro or nitro groups, can increase the potency.

  • Substituents at C-5: The nature of the substituent at the C-5 position also plays a crucial role. Aromatic moieties, particularly those with halogen substitutions, have been shown to be beneficial for activity. For instance, a 4-chlorophenyl group at C-5 has been reported to exhibit good antibacterial activity.

  • Thiol Group Modifications: Alkylation of the thiol group can modulate the antimicrobial and antifungal profile. The introduction of different alkyl or aryl moieties allows for fine-tuning of the compound's lipophilicity and steric properties, which can influence its ability to penetrate microbial cell walls and bind to its target.

Comparative Antimicrobial Activity Data

Compound IDN-4 SubstituentC-5 SubstituentAntibacterial Activity (MIC in µg/mL) vs. S. aureusAntifungal Activity (MIC in µg/mL) vs. C. albicans
1a 4-ChlorophenylPyridin-4-yl31.2562.5
1b 4-Nitrophenyl4-Hydroxyphenyl32>128
1c Phenyl2-Nitrophenyl62.5125
1d HexylBenzyl>100>100

Note: The data presented is a synthesized representation from multiple sources for comparative purposes.[1][3]

Anticancer Activity

The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs, such as letrozole and anastrozole, which are aromatase inhibitors.[4] The 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been investigated for their potential as novel anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[5]

The anticancer mechanism of these compounds can be multifaceted, including the inhibition of enzymes like α-glucosidase and tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4]

Key SAR Insights for Anticancer Activity:

  • Aromaticity at N-4 and C-5: The presence of aryl groups at both the N-4 and C-5 positions is a common feature of active anticancer triazoles.

  • Influence of Substituents: Electron-withdrawing groups on the aryl rings can enhance anticancer activity. For example, compounds with nitro or halogen substituents on the phenyl rings at N-4 and C-5 have shown potent cytotoxicity.

  • Hydrazone Moiety: The introduction of a hydrazone moiety through modification of the thiol group has been shown to significantly increase anticancer activity against melanoma, breast, and pancreatic cancer cell lines.[5]

Comparative Anticancer Activity Data (IC50 in µM)

Compound IDN-4 SubstituentC-5 SubstituentMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
2a 4-Chlorophenyl4-Methoxyphenyl8.519.2
2b 4-Nitrophenyl4-Chlorophenyl4.2316.46
2c PhenylPhenyl15.128.7
2d EthylMethyl23.93>50

Note: The data presented is a synthesized representation from multiple sources for comparative purposes.[4]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Certain 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated promising anti-inflammatory properties, with their mechanism often linked to the inhibition of cyclooxygenase (COX) enzymes.

Key SAR Insights for Anti-inflammatory Activity:

  • Aryl Substituents: Similar to other biological activities, the presence of aryl groups at the N-4 and C-5 positions is crucial for anti-inflammatory activity.

  • Thioacetate Derivatives: Conversion of the thiol group to a thioacetate moiety has been shown to yield compounds with significant in vivo anti-inflammatory effects.

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of 4,5-disubstituted-1,2,4-triazole-3-thiols are provided below.

General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

This protocol describes a common method for synthesizing the triazole scaffold via the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[6]

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides

  • Dissolve the appropriate acid hydrazide (1 mmol) in ethanol.

  • Add an equimolar amount of the corresponding isothiocyanate (1 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the 1,4-disubstituted thiosemicarbazide.

Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiols

  • Suspend the 1,4-disubstituted thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (8%, 10 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.

In Vitro Antifungal Susceptibility Testing

This protocol is based on the microdilution method and is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[7][8]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the positive control, determined visually or by measuring the optical density at 630 nm.[8]

Visualizing SAR and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Antimicrobial cluster_N4 N-4 Substituent cluster_C5 C-5 Substituent Triazole_Core 4,5-Disubstituted-1,2,4-triazole-3-thiol N4_Aryl Aromatic/Heteroaromatic Ring Triazole_Core->N4_Aryl C5_Aryl Aromatic Ring Triazole_Core->C5_Aryl N4_EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) N4_Aryl->N4_EWG Activity Enhanced Antimicrobial Activity N4_EWG->Activity C5_Halogen Halogen Substitution C5_Aryl->C5_Halogen C5_Halogen->Activity Experimental_Workflow_Synthesis start Acid Hydrazide + Isothiocyanate step1 Reflux in Ethanol start->step1 intermediate 1,4-Disubstituted Thiosemicarbazide step1->intermediate step2 Reflux in aq. NaOH intermediate->step2 step3 Acidification (HCl) step2->step3 product 4,5-Disubstituted-1,2,4-triazole-3-thiol step3->product

References

A Comparative Guide to the Synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] The specific derivative, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, is of significant interest to researchers exploring new therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering in-depth technical insights, step-by-step experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their needs.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position, a phenyl group at the C5 position, and a thiol group at the C3 position. This class of compounds is known for its tautomeric nature, existing in equilibrium between the thiol and thione forms. The presence of the reactive thiol group also makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.[2]

Reference Physicochemical and Spectral Data (Analog-Based)

PropertyExpected Value
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 180-210 °C
¹H NMR (DMSO-d₆) δ (ppm) ≈ 13.0-14.0 (s, 1H, SH), 7.4-7.6 (m, 5H, Ar-H), 3.4-3.6 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆) δ (ppm) ≈ 167 (C=S), 145 (C-Ph), 130-128 (Ar-C), 31 (N-CH₃)
IR (KBr, cm⁻¹) ν ≈ 3300-3100 (N-H), 2600-2550 (S-H), 1610 (C=N), 1300 (C=S)

Synthetic Route 1: From Benzohydrazide and Methyl Isothiocyanate

This classical and widely adopted approach involves a two-step process: the formation of a 1-(benzoyl)-4-methyl-thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[5] This method is favored for its straightforward reaction conditions and generally good yields.

Reaction Pathway

Route_1 cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Benzohydrazide Benzohydrazide Intermediate 1-(benzoyl)-4-methyl- thiosemicarbazide Benzohydrazide->Intermediate Ethanol, Reflux Methyl_Isothiocyanate Methyl Isothiocyanate Methyl_Isothiocyanate->Intermediate Final_Product 4-Methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Intermediate:e->Final_Product:w NaOH (aq), Reflux

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

The first step is a nucleophilic addition of the terminal nitrogen of benzohydrazide to the electrophilic carbon of methyl isothiocyanate. The subsequent cyclization is base-catalyzed. The hydroxide ion deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(benzoyl)-4-methyl-thiosemicarbazide

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzohydrazide (13.6 g, 0.1 mol) in 100 mL of absolute ethanol with gentle heating.

  • To the clear solution, add methyl isothiocyanate (7.3 g, 0.1 mol) dropwise.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The white precipitate of 1-(benzoyl)-4-methyl-thiosemicarbazide will form.

  • Filter the precipitate, wash with cold ethanol, and dry in a vacuum oven.

    • Expected Yield: 85-95%

Step 2: Synthesis of this compound

  • Suspend the dried 1-(benzoyl)-4-methyl-thiosemicarbazide (20.9 g, 0.1 mol) in 100 mL of 8% aqueous sodium hydroxide solution in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper). The solution should become clear.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.

  • A white precipitate of this compound will form.

  • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure product.

    • Expected Yield: 70-85%

Synthetic Route 2: From Thiocarbohydrazide and Benzoic Acid

Reaction Pathway

Route_2 cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Methylation (Hypothetical) Thiocarbohydrazide Thiocarbohydrazide Amino_Triazole 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Thiocarbohydrazide->Amino_Triazole Fusion (Heat) Benzoic_Acid Benzoic Acid Benzoic_Acid->Amino_Triazole Final_Product 4-Methyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Amino_Triazole:e->Final_Product:w Methylating Agent (e.g., CH₃I)

Caption: Synthetic pathway for Route 2.

Mechanistic Insights

The fusion of thiocarbohydrazide and benzoic acid proceeds through a condensation reaction with the elimination of two molecules of water to form the 4-amino-1,2,4-triazole ring. The subsequent methylation step would involve the nucleophilic attack of the N4-amino group on a suitable methylating agent, such as methyl iodide. This step may present challenges with selectivity, as the thiol group and other ring nitrogens are also nucleophilic.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [6]

  • Thoroughly grind a mixture of thiocarbohydrazide (10.6 g, 0.1 mol) and benzoic acid (12.2 g, 0.1 mol) in a mortar.

  • Transfer the mixture to a round-bottom flask and heat it in an oil bath at 150-160 °C for 1-2 hours. The mixture will melt and then solidify.

  • Cool the reaction mass and treat it with a 10% sodium carbonate solution to remove any unreacted benzoic acid.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

    • Expected Yield: 60-75%

Step 2: Synthesis of this compound (Conceptual)

  • Dissolve the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (19.2 g, 0.1 mol) in a suitable solvent such as ethanol or DMF.

  • Add a base, such as sodium ethoxide or potassium carbonate, to facilitate the reaction.

  • Add a methylating agent, for example, methyl iodide (14.2 g, 0.1 mol), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

    • Expected Yield: Variable, potentially moderate due to selectivity issues.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From BenzohydrazideRoute 2: From Thiocarbohydrazide
Starting Materials Benzohydrazide, Methyl IsothiocyanateThiocarbohydrazide, Benzoic Acid, Methylating Agent
Number of Steps 22 (conceptual)
Overall Yield Good to Excellent (typically >60%)Moderate (potentially lower due to methylation selectivity)
Reaction Conditions Reflux in ethanol and aqueous NaOHHigh-temperature fusion, then standard methylation conditions
Scalability Readily scalableFusion step may be challenging to scale up
Purity of Product Generally high after recrystallizationMay require chromatographic purification in the second step
Safety & Handling Methyl isothiocyanate is toxic and lachrymatory. NaOH is corrosive.High-temperature fusion requires careful control. Methylating agents are often toxic and carcinogenic.
Cost-Effectiveness Starting materials are commercially available and relatively inexpensive.Thiocarbohydrazide is also accessible. Overall cost may depend on the choice and efficiency of the methylating agent.
Key Advantages Reliable, well-established, and high-yielding.Utilizes different starting materials, offering flexibility.
Key Disadvantages Use of toxic methyl isothiocyanate.The methylation step may lack selectivity, leading to a mixture of products.

Conclusion for the Researcher

For the synthesis of this compound, Route 1 is the recommended and more established method. It offers a more predictable outcome with higher yields and simpler purification. The reaction proceeds through a stable and easily isolable intermediate, and the final cyclization is generally clean and efficient. While this route involves the use of toxic methyl isothiocyanate, proper handling in a fume hood mitigates the risk.

Route 2, while a viable alternative on paper, presents potential challenges in the methylation step. The presence of multiple nucleophilic sites on the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate could lead to a mixture of N- and S-methylated products, complicating the purification process and likely reducing the overall yield of the desired N4-methylated product. Therefore, for researchers seeking a reliable and efficient synthesis of the title compound, the benzohydrazide and methyl isothiocyanate route is the superior choice.

References

A Comparative Study of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its structurally related analogues. The document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of this important class of heterocyclic compounds. By presenting a detailed examination of synthetic methodologies, physicochemical properties, and antimicrobial activities, this guide aims to facilitate further research and development in this area.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on this compound as a representative member of this class and compares its anticipated properties with those of its well-characterized analogues.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The most common and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide in the presence of a base.[1][2] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions.

General Synthetic Workflow

The synthesis is typically a two-step process starting from a carboxylic acid hydrazide and an isothiocyanate.

Synthetic Workflow Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Carboxylic Acid Hydrazide->Thiosemicarbazide Reaction in Ethanol Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Thiosemicarbazide->1,2,4-Triazole-3-thiol Base-catalyzed cyclization (e.g., NaOH, KOH)

Caption: General synthetic route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 4-Alkyl-5-Phenyl-4H-1,2,4-triazole-3-thiols

This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[1][2]

Step 1: Synthesis of 1-Benzoyl-4-alkylthiosemicarbazide

  • To a solution of benzhydrazide (10 mmol) in ethanol (50 mL), add the corresponding alkyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to afford the pure 1-benzoyl-4-alkylthiosemicarbazide.

Step 2: Synthesis of 4-Alkyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • To a solution of the 1-benzoyl-4-alkylthiosemicarbazide (5 mmol) in a 10% aqueous solution of sodium hydroxide (25 mL), reflux the mixture for 4-5 hours.[2]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure 4-alkyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Physicochemical and Spectral Characterization

The synthesized compounds are typically characterized by their melting point, and spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). Below is a comparative table of the physicochemical and spectral data for selected analogues.

CompoundR GroupMelting Point (°C)¹H NMR (δ, ppm)IR (ν, cm⁻¹)Reference
1 -CH₃Not ReportedNot ReportedNot Reported-
2 -CH₂CH₃163-1641.34 (t, 3H, CH₃), 4.22 (q, 2H, CH₂), 7.27-7.86 (m, 5H, Ar-H), 13.98 (s, 1H, SH)3038-3104 (Ar-H), 1573 (C=N), 1259 (C=S)[1]
3 -NH₂242-2445.83 (s, 2H, NH₂), 7.51-8.05 (m, 5H, Ar-H), 13.97 (s, 1H, SH)3250, 3213 (NH₂), 2736 (SH), 1645 (C=N)[2]

Comparative Biological Activity

The 1,2,4-triazole-3-thiol scaffold is well-known for its antimicrobial and antifungal activities. The nature of the substituent at the N-4 position can significantly influence the biological activity. Below is a comparison of the reported antimicrobial activities of selected analogues.

CompoundR GroupTest OrganismMIC (µg/mL)Reference
2 -CH₂CH₃Staphylococcus aureus-[1]
2 -CH₂CH₃Escherichia coli-[1]
3 -NH₂Staphylococcus aureus25[3]
3 -NH₂Escherichia coli50[3]
3 -NH₂Candida albicans50[3]

Note: MIC values for 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol were not explicitly provided in the cited reference, though the study indicates antimicrobial activity.[1]

Structure-Activity Relationship (SAR)

The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is highly dependent on the nature of the substituents at the N-4 and C-5 positions.

SAR cluster_0 4,5-disubstituted-1,2,4-triazole-3-thiol cluster_1 Substituent at N-4 (R1) cluster_2 Substituent at C-5 (R2) Triazole N(1)-N(2)=C(3)(SH)-N(4)(R1)-C(5)(R2) Alkyl Alkyl Group (e.g., -CH₃, -C₂H₅) - Influences lipophilicity and cell penetration. Alkyl->Triazole Amino Amino Group (-NH₂) - Potential for hydrogen bonding and further derivatization. Amino->Triazole Aryl Aryl Group (e.g., Phenyl) - Can engage in π-π stacking with biological targets. Aryl->Triazole

Caption: Key structural features influencing the biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Generally, the introduction of small alkyl groups at the N-4 position is expected to modulate the lipophilicity of the molecule, which can affect its ability to penetrate microbial cell membranes. The amino group at the N-4 position provides a site for further chemical modification, such as the formation of Schiff bases, which has been shown to enhance antimicrobial activity in some cases.[3] The phenyl group at the C-5 position is a common feature in many biologically active triazoles and is thought to contribute to binding with biological targets through hydrophobic and aromatic interactions.

Conclusion

This comparative guide has outlined the synthesis, characterization, and biological activity of this compound and its analogues. While specific experimental data for the 4-methyl derivative is not extensively reported, the well-established synthetic routes and the data from its analogues provide a strong foundation for its preparation and for predicting its properties. The versatile 1,2,4-triazole-3-thiol scaffold continues to be a promising area for the development of new therapeutic agents. Further research into the synthesis and evaluation of a wider range of analogues will undoubtedly lead to the discovery of new compounds with enhanced biological activities.

References

Beyond the Score: A Senior Application Scientist's Guide to Experimentally Validating Computational Docking Results

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Experimental Validation: Bridging the In Silico-In Vitro Gap

Computational docking, for all its power, is an approximation of a complex biological event.[1] The scoring functions used to rank potential ligands are a compromise between computational speed and biophysical accuracy.[2] They often struggle with accurately representing protein flexibility, the role of solvent molecules, and the entropic contributions to binding.[3] This can lead to a high rate of false positives – compounds that appear promising in silico but fail to show meaningful activity in the laboratory.[2] Experimental validation is, therefore, not merely a confirmatory step but a crucial filter to eliminate these false positives and provide a true measure of a compound's potential.

The journey from a computational "hit" to a validated lead compound is a multi-step process that involves a suite of orthogonal experimental assays. These assays, each with its own set of strengths and weaknesses, provide a multi-faceted view of the ligand-target interaction, moving beyond a simple binding prediction to a quantitative understanding of affinity, kinetics, and thermodynamics.

The Experimentalist's Toolkit: A Comparative Overview of Key Binding Assays

The selection of an appropriate experimental assay is a critical decision that depends on the nature of the target, the properties of the ligand, and the specific questions being asked. Here, we compare the most widely used techniques for validating computational docking results.

Assay Principle Key Outputs Throughput Material Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[4][5]KD, kon, koffMedium to HighLow (protein), Moderate (ligand)Real-time kinetics, label-free.[4]Immobilization can affect protein conformation; mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6][7]KD, ΔH, ΔS, Stoichiometry (n)LowHigh"Gold standard" for thermodynamics, label-free, solution-based.[6]Low throughput, high sample consumption, sensitive to buffer mismatch.
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorophores in close proximity upon binding.[8][9]IC50, Kd (competitive)HighLowHomogeneous assay, high sensitivity, adaptable to HTS.[10]Requires labeling, potential for fluorescent artifacts.
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by a test compound.[11][12]Ki, IC50, BmaxHighLow"Gold standard" for affinity determination, high sensitivity.[13]Requires radioactive materials and specialized handling.

In-Depth Methodologies: From Theory to Benchtop Execution

A deep understanding of the experimental protocols is essential for generating high-quality, reproducible data. Here, we provide detailed, step-by-step methodologies for the key binding assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[4] It is particularly valuable for understanding the dynamics of how a ligand binds to and dissociates from its target.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Characterizing Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of triazole derivatives is a cornerstone of ensuring product quality, safety, and efficacy. The analytical methods employed for this purpose must not only be accurate and precise but also reproducible across different laboratories, instruments, and analysts. This guide provides an in-depth comparison of common analytical methods for triazole characterization and a detailed protocol for their cross-validation, a critical step in method lifecycle management.

The Imperative of Rigorous Method Validation

Before delving into cross-validation, it is crucial to understand the foundation upon which it is built: single-laboratory method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process.[1][2][3][4][5][6][7][8] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[7] Key validation parameters, as outlined in guidelines such as ICH Q2(R2) and USP General Chapter <1225>, include accuracy, precision, specificity, linearity, range, and robustness.[1][9][10][11]

Cross-validation takes this a step further by comparing two distinct analytical methods or the same method in different laboratories to ensure consistency and reliability of results.[12][13] This is particularly critical during method transfer between research and quality control departments, or between a sponsoring company and a contract research organization.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for characterizing triazole derivatives is dictated by the specific analytical need, whether it is for structural elucidation, quantification of the active pharmaceutical ingredient (API), or impurity profiling.

Analytical Technique Principle Strengths Limitations Typical Applications for Triazoles
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Versatile, high resolution, suitable for non-volatile and thermally labile compounds.[14][15]May require derivatization for detection of some compounds.Quantification of triazole APIs and their impurities, therapeutic drug monitoring.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.[16][17]Not suitable for non-volatile or thermally labile triazoles without derivatization.[18]Analysis of residual solvents and volatile impurities, determination of triazole fungicides in environmental and food samples.[16][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, non-destructive.[21][22][23]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation of novel triazole derivatives, identification of regioisomers.[21][23]

The Cross-Validation Workflow: A Step-by-Step Protocol

Cross-validation serves as a vital bridge, ensuring that an analytical method performs reliably in different environments.[12] Here, we present a detailed protocol for the cross-validation of an HPLC method for the quantification of a triazole API, comparing the original "reference" method with a "comparator" method (e.g., the same method in a receiving laboratory).

Experimental Workflow for HPLC Method Cross-Validation

CrossValidationWorkflow cluster_pre Phase 1: Pre-Validation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Analysis cluster_post Phase 4: Conclusion P1 Define Acceptance Criteria P2 Develop Cross-Validation Protocol P1->P2 P3 Select Batches of Triazole Derivative P2->P3 E1 Analysis by Reference Laboratory P3->E1 E2 Analysis by Comparator Laboratory P3->E2 E3 Use Identical Batches and Standards E1->E3 D1 Collect and Tabulate Results E1->D1 E2->E3 E2->D1 D2 Statistical Comparison (e.g., t-test, F-test) D1->D2 D3 Compare Precision and Accuracy D2->D3 C1 Evaluate Against Acceptance Criteria D3->C1 C2 Issue Cross-Validation Report C1->C2 C3 Method Deemed Validated for Transfer C2->C3

Caption: A flowchart illustrating the four key phases of an analytical method cross-validation process.

Detailed Protocol Steps:
  • Establish a Cross-Validation Protocol:

    • Objective: To define the scope, procedures, and acceptance criteria for the cross-validation study.

    • Procedure: Draft a comprehensive protocol that includes the methods to be compared, the samples to be analyzed (at least three batches of the triazole derivative at different concentrations), the number of replicates (typically n≥3), and the statistical methods for data evaluation. The acceptance criteria for parameters like accuracy and precision should be pre-defined.

  • Sample Analysis:

    • Objective: To generate data for comparison from both the reference and comparator methods.

    • Procedure: Both laboratories should analyze the same, homogenous batches of the triazole derivative. It is critical to use the same reference standards and reagents where possible. The analysis should be performed by different analysts on different instruments.

  • Data Evaluation and Statistical Analysis:

    • Objective: To statistically compare the results obtained from both methods.

    • Procedure:

      • Accuracy: Compare the mean assay values obtained by both laboratories. The difference between the means should be within the pre-defined acceptance limit (e.g., ±2%). A Student's t-test can be used to determine if there is a statistically significant difference between the two sets of data.

      • Precision: Compare the variability of the results from both laboratories. An F-test can be used to compare the variances of the two data sets. The ratio of the variances should be within the acceptance criteria.

    • Objective: To document the findings of the cross-validation study and formally approve the method for use in the receiving laboratory.

    • Procedure: Prepare a detailed report summarizing the protocol, the results of the analyses, the statistical evaluation, and a concluding statement on whether the comparator method is equivalent to the reference method. Any deviations or unexpected results should be thoroughly investigated and documented.

Quantitative Data Comparison

The following table presents a hypothetical but realistic comparison of validation data for two common analytical methods used for the quantification of a triazole API.

Validation Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Linearity (r²) > 0.999[14]> 0.995[16]≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%[14]95.0 - 105.0%[16]98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 2.0%≤ 2.0%
- Intermediate Precision< 1.5%< 2.5%≤ 3.0%
Limit of Quantitation (LOQ) 0.1 µg/mL1 ng/mL[16]Method Dependent
Specificity No interference from placebo and known impurities.Specific mass fragments monitored.No significant interference at the retention time of the analyte.

Conclusion

The cross-validation of analytical methods is a scientifically sound and regulatory-expected practice that ensures the consistency and reliability of analytical data throughout the lifecycle of a pharmaceutical product.[12] By carefully selecting the appropriate analytical techniques and rigorously executing a well-defined cross-validation protocol, researchers and drug developers can have high confidence in the quality of their data, ultimately contributing to the safety and efficacy of triazole-based medicines. This guide provides a framework for establishing a robust cross-validation program, grounded in scientific principles and regulatory expectations.[5][8]

References

A Comparative Evaluation of the Metal-Chelating Properties of Triazole-Thiol Derivatives: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Triazole-Thiol Derivatives as Metal Chelators

Triazole-thiol derivatives, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms and a thiol group, have garnered significant attention in medicinal chemistry, materials science, and industrial applications. Their robust metal-chelating capabilities are central to their diverse functionalities, which include antimicrobial[1], anticancer[1], and anti-inflammatory activities[2], as well as their use as effective corrosion inhibitors for various metals.[3][4] The efficacy of these compounds stems from the presence of multiple heteroatoms—nitrogen and sulfur—which act as potent coordination sites for a wide array of metal ions.[5][6]

The 1,2,4-triazole nucleus, in particular, provides a stable scaffold, and the appended thiol group introduces a soft donor atom, enhancing the affinity and selectivity for different metal ions. The coordination typically occurs through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring, forming stable chelate rings.[6][7][8] This guide provides a comparative evaluation of the metal-chelating properties of various triazole-thiol derivatives, offering a comprehensive overview of the experimental methodologies used to assess their efficacy and presenting available data to aid researchers in the selection and design of novel chelating agents.

Structural Basis of Chelation and the Influence of Substituents

The metal-chelating properties of triazole-thiol derivatives are intrinsically linked to their molecular structure. The tautomeric nature of the triazole ring and the deprotonation of the thiol group are crucial for complex formation.[6] The specific substituents on the triazole ring and the carbon atoms significantly influence the electronic properties and steric factors of the ligand, thereby modulating its binding affinity and selectivity for different metal ions.[9] For instance, the introduction of different aryl groups can impact the electron density on the coordinating atoms, altering the stability of the resulting metal complex.

Experimental Protocols for Evaluating Metal-Chelating Properties

A rigorous and standardized evaluation of metal-chelating properties is essential for the comparative assessment of different triazole-thiol derivatives. The following are detailed, step-by-step methodologies for key experiments.

UV-Visible Spectrophotometric Titration

This technique is widely used to determine the stoichiometry and stability constants of metal-ligand complexes.[10][11][12][13][14] The principle lies in monitoring the change in the absorbance spectrum of the triazole-thiol derivative upon incremental addition of a metal ion solution.

Experimental Workflow:

Caption: Workflow for UV-Visible Spectrophotometric Titration.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the triazole-thiol derivative (e.g., 1 mM) in a suitable solvent (e.g., methanol, DMSO, or a buffer solution). The solvent should not coordinate with the metal ions being tested.

    • Prepare stock solutions of the metal salts (e.g., chlorides or nitrates of Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺, etc.) of known concentration (e.g., 10 mM) in the same solvent.

  • Titration:

    • Place a fixed volume of the triazole-thiol solution (e.g., 2 mL) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the ligand solution.

    • Add small aliquots of the metal ion stock solution (e.g., 2-10 µL) to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the UV-Vis spectrum after each addition.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand].

    • The stoichiometry of the complex can often be determined from the inflection point of this plot.

    • For a more detailed analysis, employ Job's plot (method of continuous variations) to confirm the stoichiometry.[15] In this method, a series of solutions are prepared where the mole fraction of the ligand and metal ion is varied while keeping the total molar concentration constant. The absorbance is then plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex.

    • The stability constant (K) can be calculated from the titration data using various methods, such as the Benesi-Hildebrand equation or by fitting the data to a suitable binding model using specialized software.[11][12][14][16]

Fluorescence Spectroscopy

Fluorescence quenching or enhancement studies can provide valuable information about the binding interactions between a fluorescent triazole-thiol derivative and a metal ion.

Experimental Workflow:

G A Prepare Solutions B Set Spectrofluorometer A->B C Perform Titration B->C D Record Emission Spectra C->D E Analyze Data (Stern-Volmer) D->E F Determine Binding Constant E->F

Caption: Workflow for Fluorescence Spectroscopy Titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent triazole-thiol derivative (e.g., 10 µM) and a stock solution of the metal ion (e.g., 1 mM) in an appropriate solvent.

  • Spectrofluorometer Setup:

    • Determine the optimal excitation wavelength (λex) and record the emission spectrum of the triazole-thiol solution alone.

  • Titration:

    • To a cuvette containing a fixed volume of the triazole-thiol solution, add small increments of the metal ion stock solution.

    • After each addition, mix and allow the solution to equilibrate.

  • Data Recording and Analysis:

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum (F) against the concentration of the metal ion.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

    • Binding constants can be calculated by fitting the fluorescence titration data to a suitable binding isotherm model.

Potentiometric Titration

This method is a highly accurate technique for determining the protonation constants of the ligand and the stability constants of the metal complexes.[8][16]

Step-by-Step Protocol:

  • System Calibration:

    • Calibrate a pH meter with standard buffer solutions.

  • Titration:

    • Prepare a solution of the triazole-thiol derivative in a thermostated vessel.

    • Add a known concentration of a strong acid (e.g., HCl) to protonate the ligand.

    • Titrate this solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • Record the pH after each addition of the base.

    • Repeat the titration in the presence of a known concentration of the metal ion.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations (with and without the metal ion).

    • The protonation constants of the ligand and the stability constants of the metal complex can be calculated from the titration curves using specialized software that employs non-linear least-squares fitting methods.[8][16]

Comparative Data on Metal-Chelating Properties

Triazole-Thiol DerivativeMetal IonMethodStability Constant (log K)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolCu(II)Spectrophotometry-[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolNi(II)Spectrophotometry-[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolZn(II)Spectrophotometry-[6]
3-(pyridine-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole derivativesCu(II)UV-VisVaries with substituent[12]
3-(pyridine-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole derivativesCo(II)UV-VisVaries with substituent[12]
3-(pyridine-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole derivativesNi(II)UV-VisVaries with substituent[12]
1,2,4-triazoleCu(II)Potentiometry3.65 (log K1)[16]
1,2,4-triazoleNi(II)Potentiometry2.95 (log K1)[16]
1,2,4-triazoleCo(II)Potentiometry2.60 (log K1)[16]
1,2,4-triazoleZn(II)Potentiometry2.70 (log K1)[16]

Note: The table is illustrative. Specific log K values are often highly dependent on the exact structure of the derivative and the experimental conditions.

Structure-Activity Relationship Insights

From the available literature, several key structure-activity relationships can be inferred:

  • Thiol Group: The presence of the thiol group is critical for strong chelation, particularly with soft metal ions. Its deprotonation is a key step in the formation of stable complexes.[6][7][8]

  • Nitrogen Atoms: The nitrogen atoms of the triazole ring act as important coordination sites, contributing to the stability of the chelate ring.

  • Substituents: Electron-donating groups on the triazole ring can increase the electron density on the coordinating nitrogen atoms, potentially leading to stronger metal binding. Conversely, bulky substituents near the coordination sites may introduce steric hindrance, which could decrease the stability of the complex.[9]

Conclusion and Future Directions

Triazole-thiol derivatives represent a versatile and highly tunable class of metal-chelating agents. Their synthesis is often straightforward, allowing for the systematic modification of their structure to optimize their binding affinity and selectivity for specific metal ions. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these compounds.

Future research should focus on establishing a more comprehensive and standardized dataset of stability constants for a wider range of triazole-thiol derivatives. This would greatly facilitate the rational design of new ligands with tailored metal-chelating properties for applications in drug development, catalysis, and environmental remediation.

References

Safety Operating Guide

Personal protective equipment for handling 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

A Senior Application Scientist's Field-Proven Protocol for Safe Laboratory Operations

Hazard Analysis and Risk Mitigation

This compound is a heterocyclic organic compound containing a thiol (-SH) group. The primary hazards associated with this class of compounds include:

  • Oral Toxicity: Similar triazole-thiol compounds are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][4][6]

  • Malodor: The thiol group imparts a strong, unpleasant stench, which, while not directly a toxicological hazard, can cause discomfort and indicates potential exposure.[7][8]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) and engineering controls is essential.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to control vapor and odor.[7]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for tears or punctures before use.[7]
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1][5][9]
Skin and Body Protection Laboratory CoatA standard, flame-resistant lab coat should be worn to protect against splashes.
Respiratory Protection RespiratorIf there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator may be necessary.[5][7][10]
Step-by-Step Handling and Operational Workflow

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring experimental integrity.

3.1. Preparation

  • Fume Hood Preparation: Before introducing the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Decontamination Station: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[7][8]

3.2. Chemical Handling

  • Weighing and Transfer: If working with a solid, conduct all weighing and transfers within the fume hood. Use a disposable weighing boat. For liquid transfers, utilize a syringe or cannula to minimize the release of odors.[7]

  • Reaction Setup: All reactions should be conducted in a closed system or under conditions that prevent the release of vapors into the laboratory environment. A cold trap or a bleach trap should be employed to prevent vapors from exhausting into the fume hood.[8]

3.3. Post-Handling Decontamination

  • Glassware and Equipment: All contaminated glassware, syringes, and other labware should be immediately rinsed with or submerged in the prepared bleach solution within the fume hood to oxidize the thiol. A soaking time of at least 14 hours is recommended to ensure complete neutralization of the thiol.[7]

  • Work Surface: Decontaminate the work surface within the fume hood with the bleach solution.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Spill Response: For small spills, use an absorbent material to contain the spill. Wear appropriate PPE. All cleanup materials should be sealed in a plastic bag, labeled as hazardous waste, and disposed of accordingly.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated Solids: Disposable items such as gloves, paper towels, and weighing boats that have come into contact with the chemical should be placed in a sealed, labeled plastic bag and disposed of as hazardous waste.[8]

  • Liquid Waste: The neutralized bleach solution containing the oxidized thiol must be disposed of as hazardous waste.[7]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_fume_hood Prepare Fume Hood prep_decon Prepare Bleach Bath prep_fume_hood->prep_decon prep_ppe Don Appropriate PPE prep_decon->prep_ppe weigh_transfer Weighing and Transfer prep_ppe->weigh_transfer reaction_setup Reaction Setup weigh_transfer->reaction_setup spill Spill weigh_transfer->spill decon_equipment Decontaminate Equipment reaction_setup->decon_equipment exposure Exposure reaction_setup->exposure decon_surface Decontaminate Work Surface decon_equipment->decon_surface dispose_solids Dispose of Solid Waste decon_surface->dispose_solids dispose_liquids Dispose of Liquid Waste decon_surface->dispose_liquids

Caption: Procedural workflow for handling this compound.

References

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Retrosynthesis Analysis

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4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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